molecular formula C8H11N2NaO3 B1261173 Barbital sodium CAS No. 144-02-5

Barbital sodium

Número de catálogo: B1261173
Número CAS: 144-02-5
Peso molecular: 206.17 g/mol
Clave InChI: RGHFKWPGWBFQLN-UHFFFAOYSA-M

Descripción

A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. Barbital is also used in veterinary practice for central nervous system depression.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHFKWPGWBFQLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020128
Record name Sodium barbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS]
Record name Barbital sodium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

144-02-5
Record name Barbital sodium [INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium barbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barbital sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Barbital Sodium: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Barbital sodium, a long-acting barbiturate with significant applications in laboratory settings. This document details its core characteristics, provides established experimental protocols for its identification and quantification, and outlines its primary mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Core Chemical and Physical Properties

This compound, the sodium salt of barbital, presents as a white, odorless, crystalline powder with a slightly bitter taste.[1] It is a derivative of barbituric acid and is classified as a long-acting barbiturate.[2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its laboratory handling and application.

PropertyValueSource(s)
Chemical Name Sodium 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate[3]
Synonyms Sodium Barbital, Barbitone Sodium, Veronal Sodium[2][4]
CAS Number 144-02-5[3]
Molecular Formula C₈H₁₁N₂NaO₃[5]
Molecular Weight 206.17 g/mol [5]
Appearance White crystalline powder[4]
Melting Point Approximately 189-192 °C[1]
Solubility Freely soluble in water; slightly soluble in alcohol; practically insoluble in ether and chloroform.[1]
pH of Aqueous Solution Alkaline to litmus and phenolphthalein[1]
pKa 7.4 (for barbital)

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its primary pharmacological effect on the central nervous system by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the brain. This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and potentiates the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This inhibitory action is the basis for its sedative and hypnotic properties.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A Binds to receptor Barbital This compound Barbital->GABA_A Positive Allosteric Modulation Cl_ion Cl⁻ GABA_A->Cl_ion Opens Cl⁻ channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Increased influx

This compound's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols for Laboratory Use

Accurate identification and quantification of this compound are crucial for research and quality control. The following are detailed methodologies for key experiments.

Qualitative Identification Tests

Several colorimetric tests can be used for the presumptive identification of barbiturates like this compound.

1. Dille-Koppanyi Test

This test produces a characteristic purple color in the presence of barbiturates.[6]

  • Reagents:

    • Solution 1: 0.1 g of cobalt (II) acetate in 100 mL of methanol, with 0.2 mL of glacial acetic acid.[6]

    • Solution 2: 5% (v/v) isopropylamine in methanol.[6]

  • Procedure:

    • Place a small amount of the sample to be tested onto a spot plate or in a test tube.

    • Add two drops of Solution 1 to the sample.

    • Add one drop of Solution 2.

    • Observe for the development of a purple color, which indicates the potential presence of a barbiturate.[6]

2. Zwikker Test

Similar to the Dille-Koppanyi test, the Zwikker test also yields a purple color with barbiturates.[7]

  • Reagents:

    • Reagent A: 0.5 g of copper (II) sulfate in 100 mL of distilled water.[7]

    • Reagent B: 5% (v/v) pyridine in chloroform.[7]

  • Procedure:

    • Place a small amount of the sample in a test tube.

    • Add one drop of Reagent A.

    • Add one drop of Reagent B.

    • Observe for a color change. A purple color is indicative of a barbiturate.[6]

3. Pyridine and Copper (II) Sulfate Test

This test results in a red-purple precipitate.[1]

  • Reagents:

    • Diluted pyridine (1 in 10)

    • Copper (II) sulfate Test Solution (TS)

    • Chloroform

  • Procedure:

    • Dissolve approximately 0.05 g of the sample in 5 mL of diluted pyridine.[1]

    • Add 0.3 mL of copper (II) sulfate TS.

    • Shake the mixture and let it stand for 5 minutes. A red-purple precipitate will form.[1]

    • Add 5 mL of chloroform and shake. A red-purple color will develop in the chloroform layer.[1]

Identification_Tests_Workflow cluster_sample Sample Preparation cluster_dille Dille-Koppanyi Test cluster_zwikker Zwikker Test cluster_pyridine Pyridine-Copper Sulfate Test Sample This compound Sample Dille_Reagents Add Cobalt Acetate & Isopropylamine Solutions Sample->Dille_Reagents Zwikker_Reagents Add Copper Sulfate & Pyridine/Chloroform Sample->Zwikker_Reagents Pyridine_Reagents Dissolve in Pyridine, Add Copper Sulfate Sample->Pyridine_Reagents Dille_Result Observe for Purple Color Dille_Reagents->Dille_Result Zwikker_Result Observe for Purple Color Zwikker_Reagents->Zwikker_Result Pyridine_Result Observe for Red-Purple Precipitate & Color in Chloroform Pyridine_Reagents->Pyridine_Result

Workflow for qualitative identification tests of this compound.
Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the separation and identification of barbiturates.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel G).[8]

  • Mobile Phase: A common mobile phase is a mixture of chloroform and acetone. Other systems like chloroform-benzene-ammonia or isopropanol-chloroform-ammonia can also be used.[8]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate.

    • Visualize the spots under UV light (254 nm) if the plate contains a fluorescent indicator.[9]

    • Alternatively, use a spray reagent for visualization. A common spray reagent is mercuric chloride-diphenylcarbazone, which produces blue-violet spots on a pink background.[10]

  • Analysis: Calculate the Retention Factor (Rf) value and compare it with that of a known standard of this compound run on the same plate.

Quantitative Assay: Acid-Base Titration

The sodium salt of barbital can be assayed by liberating the free acid and then titrating it. A general procedure for a related barbiturate, amothis compound, can be adapted.[11]

  • Procedure:

    • Accurately weigh about 500 mg of this compound and dissolve it in approximately 15 mL of water in a separatory funnel.

    • Add 2 mL of hydrochloric acid to the solution to liberate the free barbital acid.

    • Extract the liberated barbital with several 25-mL portions of chloroform.[11]

    • Test for completeness of extraction by evaporating an additional 10-mL chloroform extract; no more than 0.5 mg of residue should remain.[11]

    • Combine the chloroform extracts and filter them through a suitable filter into a tared beaker.

    • Wash the separatory funnel and filter with small portions of chloroform, adding the washings to the beaker.

    • Evaporate the chloroform on a steam bath with the aid of a current of air.

    • Dry the residue at 105°C for 30 minutes, cool, and weigh.

    • The weight of the residue, multiplied by a factor of 1.097 (the ratio of the molecular weight of this compound to barbital), gives the weight of this compound in the original sample.[11]

Preparation of Barbital Buffer

Barbital buffers are widely used in electrophoresis for the separation of proteins.[12]

  • Materials:

    • This compound

    • Barbital (free acid)

    • Deionized water

  • Procedure for 0.05 M Barbital Buffer (pH 8.6):

    • Dissolve the contents of a commercially available vial containing a pre-weighed mixture of sodium barbital (0.05 mole) and barbital (0.01 mole) in 900 mL of deionized water.[12]

    • Once completely dissolved, adjust the final volume to 1000 mL with deionized water.[12]

    • The resulting buffer will have a pH of approximately 8.6 at 25°C.[12]

    • For applications such as electrophoresis with cellulose acetate membranes, the buffer may be prepared at a different final volume (e.g., 750 mL).[12]

  • Storage: Reconstituted barbital buffer solutions are stable for at least 4 weeks when stored at 2-8°C.[12]

Buffer_Preparation_Workflow cluster_materials Materials cluster_procedure Procedure cluster_storage Storage Reagents This compound & Barbital (free acid) Dissolve Dissolve reagents in ~90% of final volume of water Reagents->Dissolve Water Deionized Water Water->Dissolve Adjust_Volume Adjust to final volume with deionized water Dissolve->Adjust_Volume Verify_pH Verify pH (approx. 8.6) Adjust_Volume->Verify_pH Store Store at 2-8°C Verify_pH->Store

Workflow for the preparation of Barbital Buffer.

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification of this compound. While the sodium salt can affect the spectra, data for the parent compound, barbital, is highly informative.

  • Infrared (IR) Spectroscopy: The IR spectrum of barbital shows characteristic absorptions for the C=O and N-H stretching vibrations of the barbiturate ring.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of barbital in DMSO-d₆ shows signals corresponding to the ethyl groups (a triplet and a quartet) and the N-H protons.[14]

    • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule, including the carbonyl carbons and the carbons of the ethyl groups.[15]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of barbital typically shows a molecular ion peak and characteristic fragmentation patterns.[16] For this compound, electrospray ionization (ESI) would be more appropriate, and adducts with sodium are often observed.[17]

Safety and Handling

This compound is a controlled substance and should be handled in accordance with all applicable regulations. It is harmful if swallowed and may cause irritation.[18] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Dawn of Modern Sedatives: A Technical Guide to the Historical Development and Synthesis of Barbital (Veronal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical trajectory and seminal synthesis of Barbital, the first commercially successful barbiturate, marketed under the brand name Veronal. We will delve into the pioneering work of Emil Fischer and Joseph von Mering, providing a detailed look at the experimental protocols that brought this groundbreaking hypnotic agent to the forefront of medicine in the early 20th century. This document serves as a comprehensive resource, presenting quantitative data in a structured format and illustrating key processes through detailed diagrams.

Historical Development: From Barbituric Acid to a Pharmaceutical Revolution

The journey to Barbital began not with a quest for a sleep aid, but with the fundamental exploration of organic chemistry. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid, by condensing urea with diethyl malonate.[1] However, barbituric acid itself possessed no sedative properties.[2]

The crucial breakthrough came at the turn of the 20th century. The prevailing hypothesis at the time, championed by chemists like Fischer and von Mering, was that the presence of ethyl groups in a molecule could confer hypnotic effects. This led them to systematically investigate various acylureas. Their research culminated in 1902 with the successful synthesis of diethylbarbituric acid, which they found to be a potent hypnotic in animal studies.[3][4][5]

Their findings were published in 1903, and the new compound was patented.[1][6][7] The pharmaceutical company Bayer subsequently marketed diethylbarbituric acid in 1904 under the trade name Veronal. The name "Veronal" is said to have been proposed by von Mering because he considered Verona, Italy, to be a peaceful and tranquil place.[3] The soluble sodium salt was later introduced by Schering as "Medinal".

Veronal was hailed as a significant improvement over existing hypnotics like bromides and chloral hydrate, which were often associated with unpleasant taste and significant side effects. Barbital offered a relatively clean taste and a wider therapeutic window. However, the potential for tolerance, dependence, and lethal overdose would become increasingly apparent with its widespread use over the next few decades.[4][8] The introduction of Veronal marked the beginning of the barbiturate era in medicine, which dominated sedative and hypnotic therapy until the rise of benzodiazepines in the mid-20th century.[3]

Historical_Development_of_Barbital A 1864: Adolf von Baeyer synthesizes Barbituric Acid B Early 1900s: Fischer & von Mering Investigate Acylureas (Hypothesis: Ethyl groups confer hypnotic properties) A->B Foundation C 1902: Fischer & von Mering synthesize Diethylbarbituric Acid (Barbital) B->C Key Breakthrough D 1903: Publication of discovery and patenting of Barbital C->D Scientific Dissemination E 1904: Bayer launches Barbital as Veronal D->E Commercialization F Mid-20th Century: Decline in use due to safety concerns and rise of benzodiazepines E->F Therapeutic Evolution

Historical timeline of Barbital's development.

Chemical Synthesis of Barbital (Veronal)

The original synthesis of Barbital, as developed by Fischer and von Mering, is a classic example of a condensation reaction in organic chemistry. It involves the reaction of diethylmalonic ester with urea in the presence of a strong base, typically sodium ethoxide. This process forms the heterocyclic ring structure characteristic of barbiturates.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Barbital based on the foundational work of Fischer and von Mering and subsequent refinements.

Materials:

  • Diethyl malonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. This exothermic reaction yields a solution of sodium ethoxide.

  • Reaction Mixture: To the cooled sodium ethoxide solution, add diethyl malonate. Subsequently, add a solution of dry urea dissolved in hot absolute ethanol.

  • Condensation: Heat the reaction mixture under reflux for several hours. During this time, the sodium salt of Barbital will precipitate out of the solution as a white solid.

  • Isolation of the Sodium Salt: After the reaction is complete, the precipitated sodium salt is collected by filtration and washed with ethanol.

  • Formation of Barbital: The isolated sodium salt is then dissolved in water. The free acid form of Barbital is precipitated by the careful addition of concentrated hydrochloric acid until the solution is acidic.

  • Purification: The crude Barbital is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or aqueous ethanol to yield a white crystalline powder.

Barbital_Synthesis_Workflow cluster_reactants Reactants A Diethyl Malonate D Condensation Reaction (Reflux) A->D B Urea B->D C Sodium Ethoxide (from Sodium and Ethanol) C->D Base Catalyst E Precipitation of Sodium Barbital D->E F Isolation by Filtration E->F G Dissolution in Water F->G H Acidification with HCl G->H I Precipitation of Barbital H->I J Purification by Recrystallization I->J K Final Product: Pure Barbital (Veronal) J->K

Experimental workflow for the synthesis of Barbital.

Quantitative Data

The following tables summarize key quantitative data for Barbital, including its physicochemical properties and historical dosage information.

Table 1: Physicochemical Properties of Barbital

PropertyValue
IUPAC Name 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
Molecular Formula C₈H₁₂N₂O₃
Molar Mass 184.19 g/mol
Melting Point 188-192 °C
Boiling Point 250 °C at 22 mmHg
Solubility in Water 7460 mg/L at 25 °C
pKa 8.14 at 15 °C
LogP (Octanol-Water) 0.65

Sources:[9][10][11]

Table 2: Historical Dosage and Toxicity of Barbital (Veronal)

ParameterDosage
Therapeutic Dose 0.6 - 1 gram (10 - 15 grains)
Lethal Dose 3.5 - 4.4 grams (55 - 68 grains)

Source:

Conclusion

The development and synthesis of Barbital as Veronal represent a pivotal moment in the history of medicinal chemistry and pharmacology. The systematic approach of Fischer and von Mering, grounded in the chemical theory of their time, led to the creation of a new class of therapeutic agents that would have a profound impact on medicine for decades. While the clinical use of Barbital has been largely superseded by safer alternatives, its story remains a cornerstone in the education of researchers, scientists, and drug development professionals, illustrating the principles of rational drug design and the evolution of therapeutic standards. The synthesis of Barbital also endures as a valuable example of condensation chemistry in the formation of heterocyclic compounds.

References

A Technical Guide to the Physicochemical Properties of Barbital Sodium for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth analysis of the acid dissociation constant (pKa) and buffering range of barbital sodium. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles.

Core Physicochemical Properties of Barbital

Barbital, and its sodium salt, are barbiturate derivatives historically used as hypnotics and sedatives. In the laboratory, this compound is recognized for its utility as a buffering agent, particularly in biological and biochemical applications where pH stability is critical.[1][2] The equilibrium between barbital (the weak acid) and its conjugate base, the this compound salt, allows it to resist significant changes in pH.[3]

pKa and Buffering Range of Barbital

The effectiveness of a buffer is centered around its pKa, the pH at which the acidic and basic forms of the compound are present in equal concentrations. The buffering range is generally considered to be effective within ±1 pH unit of the pKa.[4][5]

There are slight variations in the reported pKa of barbital, which can be attributed to differences in experimental conditions such as temperature. The established pKa values and corresponding buffering ranges are summarized below.

ParameterValueTemperature (°C)Reference
pKa 7.4325[4]
7.98Not Specified[6]
8.1415
Buffering Range ~pH 8.6Not Specified[7]
pH 6.8 - 9.2Not Specified[6]

Experimental Determination of pKa

The acid dissociation constant of a compound like barbital can be determined through several established experimental methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of the Analyte Solution: A solution of barbital with a known concentration (e.g., 1 mM) is prepared.[8][9]

  • Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]

  • Titration Setup: The barbital solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration Process: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), is incrementally added to the barbital solution.[8][9]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is plotted.

  • Determination of pKa: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where half of the barbital has been neutralized by the NaOH. This point is identified as the midpoint of the steepest part of the curve (the inflection point).

A variation of this method involves a two-phase potentiometric titration, which can be particularly useful for barbiturates, offering enhanced precision at lower concentrations.[10][11]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed to determine the pKa by measuring the difference in the absorbance of the acidic and basic forms of the compound at various pH values.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.

  • Preparation of Barbital Solutions: A stock solution of barbital is prepared and then diluted to the same concentration in each of the buffer solutions.

  • Spectral Analysis: The UV-Vis absorbance spectrum of each barbital solution is recorded.[12]

  • Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of barbital have different extinction coefficients is plotted against the pH.

  • pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. The Henderson-Hasselbalch equation is often used to analyze the data and determine a precise pKa value.[12][13]

Preparation of Barbital Buffer

Barbital buffers are commonly used in electrophoresis and other biochemical assays.[14] A typical protocol for preparing a barbital buffer is as follows:

Materials:

  • Sodium Barbital

  • Barbital

  • Deionized Water

  • Hydrochloric Acid (HCl) for pH adjustment

Procedure (for a pH 8.6 buffer):

  • Dissolve the appropriate amounts of sodium barbital and barbital in deionized water. For example, a solution may contain 0.05 M sodium barbital and 0.01 M barbital.[14]

  • Alternatively, a stock solution of 0.2 M sodium barbital can be prepared (41.2 g in 1 L of water).[15]

  • To 50 mL of the 0.2 M sodium barbital stock solution, add a specific volume of 0.2 M HCl to achieve the desired pH. For a pH of 8.6, approximately 6.0 mL of 0.2 M HCl would be added.[15]

  • The solution is then diluted to the final desired volume with deionized water.[15]

  • The pH of the final buffer solution should be verified with a calibrated pH meter and adjusted as necessary.

Logical Relationships in Buffering Systems

The relationship between pH, pKa, and the buffering capacity of this compound can be visualized as a signaling pathway, where the ratio of the conjugate acid to the conjugate base dictates the pH of the solution, as described by the Henderson-Hasselbalch equation.

Buffering_Mechanism cluster_equilibrium Chemical Equilibrium cluster_control pH Control Barbital (HA) Barbital (HA) Barbital_Sodium (A-) Barbital_Sodium (A-) Barbital (HA)->Barbital_Sodium (A-) Dissociation pH pH Barbital (HA)->pH [A-]/[HA] < 1 pH < pKa Barbital_Sodium (A-)->pH [A-]/[HA] > 1 pH > pKa Buffering_Range Buffering_Range pH->Buffering_Range pKa pKa pKa->Buffering_Range Effective Range pKa ± 1

Caption: Relationship between pH, pKa, and buffering range.

The experimental workflow for determining the pKa of barbital via potentiometric titration can also be represented graphically.

pKa_Determination_Workflow start Start prep_solution Prepare Barbital Solution start->prep_solution calibrate_ph Calibrate pH Meter prep_solution->calibrate_ph titration Titrate with NaOH calibrate_ph->titration record_data Record pH vs. Volume titration->record_data plot_curve Plot Titration Curve record_data->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka end_process End determine_pka->end_process

Caption: Workflow for pKa determination by potentiometric titration.

References

Barbital Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barbital sodium, a derivative of barbituric acid. It details its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties of this compound

This compound, the sodium salt of barbital, is a long-acting barbiturate. First synthesized in 1902, it was marketed as a hypnotic agent under the trade names Veronal and Medinal.[1] Its primary use has been as a sedative and hypnotic, though its clinical application has largely been superseded by newer agents with more favorable safety profiles.[2]

PropertyValueReference
CAS Number 144-02-5[3][4]
Molecular Formula C₈H₁₁N₂NaO₃[3][4]
Molecular Weight 206.17 g/mol [3][4]
Synonyms Sodium 5,5-diethylbarbiturate, Veronal sodium, Medinal[1][4]

Mechanism of Action

The primary mechanism of action for this compound, like other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5]

This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[2] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression.[2]

In addition to its effects on GABA-A receptors, at higher concentrations, barbiturates can also directly activate the receptor, mimicking the effect of GABA.[5] Furthermore, some research suggests that barbiturates may also exert effects through the inhibition of AMPA and kainate receptors, which are subtypes of excitatory glutamate receptors, and by inhibiting voltage-gated calcium channels.[5]

GABA_A_Receptor_Pathway cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_A GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A->Chloride_Channel maintains Chloride_Channel_Open Cl- Channel (Open) GABA_A->Chloride_Channel_Open opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization leads to Cl- influx & Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds to orthosteric site Barbital_Sodium This compound Barbital_Sodium->GABA_A Binds to allosteric site Barbital_Sodium->Chloride_Channel_Open Prolongs opening

GABA-A Receptor Modulation by this compound

Secondary Mechanisms of Action

Beyond the GABAergic system, barbiturates have been shown to interact with other neurotransmitter systems, contributing to their overall pharmacological profile. These secondary mechanisms are particularly relevant at higher, anesthetic concentrations.

Secondary_Mechanisms cluster_glutamate Glutamatergic Synapse cluster_calcium Presynaptic Terminal Barbital_Sodium This compound (High Concentration) AMPA_Kainate AMPA/Kainate Receptors Barbital_Sodium->AMPA_Kainate Blocks VGCC Voltage-Gated Ca2+ Channels Barbital_Sodium->VGCC Inhibits Excitatory_Signal Reduced Excitatory Neurotransmission AMPA_Kainate->Excitatory_Signal Glutamate_Release Reduced Glutamate Release VGCC->Glutamate_Release

Secondary Targets of this compound

Pharmacokinetic Profile

The pharmacokinetic properties of barbiturates are largely determined by their lipid solubility. Barbital is characterized by its relatively slow onset and long duration of action.

ParameterDescriptionReference
Absorption Slowly absorbed from the gastrointestinal tract.[2]
Distribution High lipid solubility allows it to readily cross the blood-brain barrier.[2]
Metabolism Metabolized in the liver, primarily through oxidation.[2]
Excretion Primarily excreted by the kidneys.[2]
Half-life Long elimination half-life, contributing to a prolonged effect.[2]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to the GABA-A receptor.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS) and varying concentrations of this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-A Receptor Function

Whole-cell patch-clamp recording can be used to measure the functional effects of this compound on GABA-A receptor-mediated currents.

  • Cell Preparation: Use cultured neurons or brain slices that express GABA-A receptors.

  • Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.

  • Measurement: Measure the amplitude and duration of the GABA-A receptor-mediated current in the absence and presence of this compound.

  • Data Analysis: Determine the concentration-response curve for this compound's potentiation of the GABA-induced current to calculate the EC₅₀ value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology B1 Prepare Brain Membranes B2 Incubate with Radioligand & This compound B1->B2 B3 Filter to Separate Bound/Unbound B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 E1 Prepare Neurons or Brain Slices E2 Establish Whole-Cell Patch-Clamp E1->E2 E3 Apply GABA +/ This compound E2->E3 E4 Measure Current Amplitude/Duration E3->E4 E5 Calculate EC50 E4->E5

References

Barbital Sodium: A Technical Guide on its Function as a Central Nervous System Depressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbital sodium, one of the earliest synthesized barbiturates, serves as a prototypical central nervous system (CNS) depressant. Its mechanism of action, primarily centered on the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, has laid the groundwork for the development of a wide array of sedative-hypnotic and anesthetic agents. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, including its interaction with GABAergic and glutamatergic systems. Detailed experimental protocols for in vitro and in vivo characterization, alongside available quantitative data, are presented to facilitate further research and development in the field of CNS depressants.

Introduction

This compound, the sodium salt of barbital, was first introduced into clinical practice in the early 20th century and quickly became a widely used sedative and hypnotic agent.[1] While its clinical use has largely been superseded by compounds with more favorable safety profiles, such as benzodiazepines, this compound remains a critical tool in pharmacological research for understanding the fundamental mechanisms of CNS depression.[2] Its enduring relevance lies in its well-characterized effects on neuronal excitability, making it a valuable reference compound for the screening and development of novel therapeutics targeting CNS disorders. This guide aims to provide a comprehensive technical overview of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism through which this compound exerts its CNS depressant effects is the positive allosteric modulation of the GABA-A receptor.[2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

Potentiation of GABAergic Neurotransmission

This compound binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, thereby enhancing the influx of chloride ions in response to GABA.[2] This prolonged inhibitory postsynaptic potential is the cornerstone of the sedative and hypnotic properties of barbiturates.

Direct Agonism at High Concentrations

At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[2] This direct agonism contributes significantly to the dose-dependent CNS depression, which can range from mild sedation to general anesthesia and, in cases of overdose, coma and respiratory depression.[5][6]

Inhibition of Excitatory Neurotransmission

In addition to its effects on the GABAergic system, this compound also contributes to CNS depression by inhibiting excitatory neurotransmission. It has been shown to antagonize the AMPA and kainate subtypes of glutamate receptors, the primary excitatory neurotransmitter receptors in the CNS.[2][5] This dual action of enhancing inhibition and suppressing excitation underlies the profound CNS depressant effects of barbiturates.

Signaling Pathway of this compound's Action

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release GABA_A GABA-A Receptor Cl_influx Increased Cl- Influx GABA_A->Cl_influx Increases Duration of Channel Opening AMPA_Kainate AMPA/Kainate Receptor Reduced_Excitation Reduced Neuronal Excitation AMPA_Kainate->Reduced_Excitation Blocks Barbital_Sodium This compound Barbital_Sodium->GABA_A Positive Allosteric Modulation / Direct Agonism Barbital_Sodium->AMPA_Kainate Antagonism GABA GABA GABA->GABA_A Binds Glutamate->AMPA_Kainate Binds Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Reduced_Excitation->CNS_Depression start Start prep_membranes Prepare Synaptosomal Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end start Start prep_cells Prepare Cultured Neurons or Brain Slices start->prep_cells patch Establish Whole-Cell Patch-Clamp Configuration prep_cells->patch apply_gaba Apply GABA (EC20) to Establish Baseline patch->apply_gaba apply_barbital Apply High [this compound] Alone (Direct Agonism) patch->apply_barbital co_apply Co-apply GABA with Varying [this compound] apply_gaba->co_apply record Record GABA-A Receptor Currents co_apply->record apply_barbital->record analyze Data Analysis (EC50) record->analyze end End analyze->end

References

Early Applications of Barbital in Psychiatric and Neurological Research: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the early uses of barbital, the first commercially available barbiturate, in psychiatric and neurological research following its clinical introduction in 1903.[1] Marketed as Veronal, barbital marked a significant advancement from previous sedatives like bromides and chloral hydrate, offering potent hypnotic, sedative, and anticonvulsant properties.[2] This document details the compound's mechanism of action, early experimental protocols, and quantitative dosage data. It explores its application in treating conditions ranging from insomnia and mania to its foundational role in the development of "sleep cures" for schizophrenia and its utility in facilitating psychotherapy.[2][3] Furthermore, this guide presents this information through structured data tables and detailed diagrams of its signaling pathway and experimental workflows, designed for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Prior to the 20th century, the pharmacological agents available for managing psychiatric and neurological disorders were limited and often inefficient, primarily consisting of substances like alcohol, opium alkaloids, bromides, and chloral hydrate.[2][4][5] The landscape of neuropharmacology was transformed with the synthesis of barbital (initially named Veronal) in 1902 by German chemists Emil Fischer and Joseph von Mering, who published their findings in 1903.[6]

Barbital, or diethylbarbituric acid, was introduced to the market in 1904 by Bayer and E. Merck, becoming the first commercially available barbiturate.[2] It was developed based on the observation that ethyl groups appeared to be crucial for hypnotic action.[6] Barbital quickly demonstrated significant hypnotic, sedative, and anticonvulsant effects, proving effective in calming manic patients, inducing sleep in those with insomnia or melancholia, and managing severe neuroses and psychoses.[2] Its introduction heralded a new era in the pharmacological treatment of neuropsychiatric conditions and laid the groundwork for the development of over 2,500 subsequent barbiturate compounds, including the highly influential phenobarbital.[2][7]

Mechanism of Action: GABAergic Inhibition

Barbital exerts its central nervous system (CNS) depressant effects primarily by modulating the activity of gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[8] Unlike benzodiazepines which increase the frequency of the chloride channel opening, barbiturates like barbital increase the duration of the opening, leading to a more profound inhibitory effect.[8][9]

The key steps in its mechanism are:

  • Binding to GABA-A Receptor: Barbital binds to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site for GABA itself.[8]

  • Potentiation of GABA: This binding enhances the receptor's affinity for GABA, potentiating its natural inhibitory effect.[8][9]

  • Prolonged Chloride Ion Influx: The potentiation leads to a prolonged opening of the receptor's integrated chloride ion (Cl-) channel.[10]

  • Neuronal Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.[8][10] This makes the neuron less likely to fire an action potential in response to excitatory stimuli.

  • CNS Depression: The overall effect is a reduction in neuronal excitability throughout the CNS, manifesting as sedation, hypnosis, and anxiolysis.[10]

Additionally, at higher concentrations, barbiturates can directly block excitatory AMPA and kainate receptors, further contributing to their powerful CNS depressant effects.[9]

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Cl_in Increased Cl- Influx GABA_A->Cl_in Prolongs channel opening Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (CNS Depression) Hyperpolarization->Reduced_Excitability Results in Barbital Barbital Barbital->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to agonist site Cl_in->Hyperpolarization Leads to

Barbital's primary mechanism of action at the GABA-A receptor.

Early Experimental Protocols and Methodologies

Detailed experimental protocols from the early 20th century lack the standardization of modern research. However, historical accounts provide insight into the methodologies used for synthesis and initial human trials.

Chemical Synthesis of Barbital (Veronal)

The original synthesis of barbital, as developed by Fischer and von Mering, involved a condensation reaction.[6] This foundational protocol was crucial for producing the compound for all subsequent research and clinical use.

Methodology:

  • Reactants: The primary reactants were diethylmalonic ester and urea.[6]

  • Catalyst: The reaction was conducted in the presence of a strong base, sodium ethoxide, which acts as a catalyst.[6]

  • Reaction: The reactants were condensed to form the heterocyclic structure of diethylbarbituric acid (barbital).[6]

  • Product: The result was an odorless, white crystalline powder with a slightly bitter taste, which was then marketed as Veronal.[6]

Reactant1 Diethylmalonic Ester Process Condensation Reaction Reactant1->Process Reactant2 Urea Reactant2->Process Catalyst Sodium Ethoxide (Catalyst) Catalyst->Process Product Barbital (Diethylbarbituric Acid) Process->Product

Simplified workflow for the chemical synthesis of Barbital.
Early Human Trial for Hypnotic Efficacy

One of the first documented trials of barbital was a self-experiment conducted in 1904 by Hermann von Husen, a young psychiatrist suffering from sleep disorders.[2] This early example of human pharmacology research, though lacking a control group, provided initial dosage and effect data.

Methodology:

  • Subject: A single subject (Hermann von Husen).

  • Objective: To assess the hypnotic (sleep-inducing) efficacy of Veronal (barbital).

  • Protocol:

    • Night 1: Self-administration of a 0.5-gram dose of Veronal.[2]

    • Night 2: Self-administration of a 1.0-gram dose of Veronal.[2]

  • Outcome: The trial was successful, with the subject reporting effective sleep induction, which helped validate the drug's hypnotic properties.[2]

Quantitative Data and Dosage

Early research focused on establishing effective therapeutic doses and identifying toxic levels. The data, often presented in grains (1 grain ≈ 64.8 mg), formed the basis of psychiatric and neurological application.

Table 1: Early Barbital (Veronal) Dosage and Administration

Parameter Dose (grams) Dose (grains) Notes
Therapeutic Dose 0.6 - 1.0 g 10 - 15 grains Dispensed for insomnia induced by nervous excitability.[6]
Lethal Dose (estimated) 3.5 - 4.4 g 55 - 68 grains Considered the fatal dose in early assessments.[6]
Von Husen's First Night 0.5 g ~7.7 grains Initial self-administered dose in an early human trial.[2]

| Von Husen's Second Night | 1.0 g | ~15.4 grains | Follow-up dose in the same trial.[2] |

Applications in Psychiatry and Neurology

Barbital was rapidly adopted and became a first-line treatment for various neuropsychiatric disorders during the first half of the 20th century.[2]

Psychiatric Applications
  • Sedative and Hypnotic: Its most common use was as a powerful sleeping aid for insomniacs and as a sedative to calm patients experiencing mania.[6][2]

  • "Sleep Cures" (Dauerschlaf): Barbital was a key component in the "sleep cure" therapy developed by the Swiss psychiatrist Jakob Klaesi for patients with schizophrenia.[2][3] This involved keeping patients sedated for extended periods (days to weeks) with the aim of reducing agitation and allowing psychological healing.

  • Narcoanalysis: The administration of barbiturates, especially intravenously, was found to lower inhibitions, facilitating psychotherapeutic treatment for patients with severe neuroses and emotional repression.[2]

Patient Patient with: - Insomnia - Mania - Schizophrenia - Severe Neurosis Admin Administer Barbital (Veronal) Patient->Admin Effect Induces CNS Depression Admin->Effect Outcome Therapeutic Outcome: - Hypnosis (Sleep) - Sedation (Calm) - Reduced Inhibition Effect->Outcome

Logical flow of early clinical application of Barbital in psychiatry.
Neurological Applications

While its successor, phenobarbital, would become the cornerstone of epilepsy treatment, barbital itself was recognized for its anticonvulsant properties.[2] The discovery that modifying the barbiturate structure could enhance these properties was a critical step in developing the first truly effective pharmacological tools for managing epileptic seizures.[2][3]

Table 2: Timeline of Early Barbiturate Introduction and Key Applications

Year of Introduction Compound Common Brand Name(s) Key Application(s)
1904 Barbital Veronal, Medinal Hypnotic, Sedative, "Sleep Cures".[6][2]
1912 Phenobarbital Luminal Anticonvulsant (Epilepsy), Sedative.[1][2]

| 1923 | Amobarbital | Amytal | Hypnotic, Sedative, Narcoanalysis ("Amytal Interview").[7][11] |

Decline and Legacy

Despite their efficacy, the widespread use of barbital and its derivatives revealed significant drawbacks, including a high potential for dependence and a narrow therapeutic index, leading to a risk of fatal overdose.[2][3] The first cases of dependence were reported as early as 1912.[5] These safety concerns, coupled with the introduction of safer psychoactive drugs like benzodiazepines in the 1950s, led to a sharp decline in the use of barbital.[3][8]

However, the legacy of barbital is profound. It revolutionized the treatment of psychiatric and neurological disorders, providing the first reliable pharmacological means to manage severe symptoms.[2][5] The research into its mechanism of action provided foundational insights into GABAergic neurotransmission, paving the way for the development of modern anxiolytics, sedatives, and anticonvulsants.[8]

References

An In-depth Technical Guide to the Solubility of Barbital Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium (CAS 144-02-5), the sodium salt of 5,5-diethylbarbituric acid, is a long-acting barbiturate historically used as a sedative and hypnotic.[1][2] In contemporary scientific research, its primary application has shifted, and it is now widely utilized as a biological buffer, particularly in biochemical and physiological experiments where maintaining a stable pH is critical.[2][3][4][5] The efficacy of this compound in both pharmaceutical formulations and laboratory settings is fundamentally linked to its solubility characteristics.

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It includes quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow. This document is intended to serve as a critical resource for researchers and professionals in drug development and life sciences.

Solubility Profile of this compound

The solubility of a compound is a crucial physicochemical property that influences its absorption, distribution, and formulation development. This compound, as an ionic salt, exhibits significantly different solubility behavior compared to its parent compound, barbital.

Aqueous Solubility

This compound demonstrates excellent solubility in water.[3] This is a key characteristic that distinguishes it from barbital, which has limited water solubility (approximately 1 gram in 130 mL).[2] The high aqueous solubility of the sodium salt is attributed to its ionic nature, which facilitates strong ion-dipole interactions with polar water molecules.[3]

Aqueous solutions of this compound are alkaline.[2][3] The pH of a 0.1 molar aqueous solution is reported to be 9.4, while a 1% solution typically has a pH in the range of 9.0 to 10.5.[2][3][4]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is varied and largely dependent on the polarity of the solvent.[3] It is generally soluble in polar aprotic solvents but shows limited solubility in less polar and nonpolar solvents.[3][6] For instance, its solubility in alcohols is notably restricted; one gram of this compound dissolves in approximately 400 mL of ethanol.[2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in various solvents. It is important to note that solubility values can vary between sources, which may be due to differences in experimental conditions such as temperature and purity of the materials.

SolventSolubilityTemperatureReference(s)
Water 103.1 g/L20 °C[3][4]
181.6 g/L20 °C[7]
~200 g/L (1 g in 5 mL)Not Specified[2]
~400 g/L (1 g in 2.5 mL)Boiling[2]
50 mg/mLNot Specified[3][5][7]
100 mg/mL (0.1 g/mL)Not Specified[8]
Ethanol ~2.5 g/L (1 g in 400 mL)Not Specified[2][3]
Chloroform SolubleNot Specified[3][6]
Dichloromethane SolubleNot Specified[3][6]
Ethyl Acetate SolubleNot Specified[3][6]
Dimethyl Sulfoxide (DMSO) SolubleNot Specified[3][6]
Acetone SolubleNot Specified[3][6]
Acetonitrile 1 mg/mL (Commercially available solution)Not Specified[9][10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for pre-formulation studies and drug development.[11][12] The most common methods for determining the equilibrium (thermodynamic) solubility of a compound are detailed below.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The container is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Once equilibrium is reached, agitation is stopped, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to ensure no solid particles remain in the liquid phase.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

    • UV-Vis Spectrophotometry: A simpler, high-throughput method suitable if the solute has a distinct chromophore and there are no interfering substances.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mg/mL.

Kinetic Solubility Testing

Kinetic solubility testing is a high-throughput method often used in the early stages of drug discovery for rapid screening of compounds.[15] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[15] While faster, this method provides an estimate and not the true thermodynamic equilibrium solubility.

Methodology:

  • A concentrated stock solution of this compound is prepared in an organic solvent like DMSO.

  • Small aliquots of this stock solution are added to an aqueous buffer.

  • The solution is analyzed for precipitation over a range of concentrations using techniques like turbidimetry (light scattering).[15]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate separate Separate solid from solution (Centrifugation / Filtration) agitate->separate analyze Analyze solute concentration in filtrate (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (e.g., g/L, mg/mL) analyze->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

This compound is a highly water-soluble compound, a property that facilitates its use as a biological buffer and in aqueous pharmaceutical preparations. Its solubility in organic solvents is more limited and varies based on solvent polarity, with good solubility observed in polar aprotic solvents like DMSO and poor solubility in alcohols like ethanol. The standard method for determining its true equilibrium solubility is the shake-flask method, which provides essential data for formulation, quality control, and research applications. This guide provides the foundational technical information required by scientists and researchers working with this compound.

References

Barbital Sodium: A Technical Guide to its Role as a Non-Genotoxic Renal Carcinogen Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium, a long-acting barbiturate, serves as a critical experimental model for studying non-genotoxic renal carcinogenesis. Unlike genotoxic carcinogens that directly damage DNA, this compound induces kidney tumors through a mechanism believed to involve chronic tissue injury and sustained cell proliferation. This technical guide provides an in-depth overview of the key findings, experimental protocols, and molecular pathways associated with this compound-induced renal tumors, primarily in rat models.

Core Mechanism of Action: A Two-Stage Process

The carcinogenic effect of this compound in the kidney is not attributed to direct mutagenic activity but rather to its properties as a tumor promoter. The prevailing hypothesis involves a sequence of events initiated by chronic nephrotoxicity.

Long-term administration of this compound leads to degenerative and regenerative lesions in the renal tubules.[1][2] This sustained cycle of injury and repair results in chronic regenerative cell proliferation, a key factor in the development of tumors.[1] this compound is thought to promote the growth of spontaneously initiated preneoplastic lesions, such as dysplastic or atypical tubules, causing them to progress to adenomas and eventually carcinomas.[3]

dot

Barbital_Sodium_Carcinogenesis_Workflow A Long-term Administration of this compound B Chronic Nephrotoxicity (Degenerative & Regenerative Lesions) A->B C Sustained Renal Tubular Cell Proliferation B->C D Promotion of Pre-existing Spontaneous Lesions (Dysplastic Tubules) C->D E Development of Renal Tubular Tumors (Adenomas & Carcinomas) D->E Two_Stage_Carcinogenesis_Protocol start Start: Male F-344 Rats (4-6 weeks old) initiation Initiation: Single dose of initiator (e.g., DENA) start->initiation wait 2-week waiting period initiation->wait promotion Promotion Phase: This compound in diet (e.g., 4000 ppm) wait->promotion control Control Group: Standard diet wait->control duration Long-term exposure (up to 106 weeks) promotion->duration control->duration endpoint Endpoint Analysis: Histopathology of Kidneys duration->endpoint Proposed_Signaling_Pathways Barbital This compound Injury Chronic Renal Tubular Injury Barbital->Injury OxidativeStress Oxidative Stress Injury->OxidativeStress Proliferation Sustained Regenerative Proliferation Injury->Proliferation OxidativeStress->Proliferation Wnt Sustained Wnt/β-catenin Activation Proliferation->Wnt leads to PI3K PI3K/AKT/mTOR Activation Proliferation->PI3K leads to Tumor Tumor Promotion & Progression Wnt->Tumor PI3K->Tumor

References

Methodological & Application

Application Notes and Protocols for Barbital Sodium Buffer in Serum Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum protein electrophoresis is a critical analytical technique used in clinical diagnostics and biomedical research to separate proteins in a serum sample into distinct fractions. The quality of this separation is highly dependent on the composition and pH of the electrophoresis buffer. Barbital sodium buffer, also known as Veronal buffer, has historically been the standard and most commonly used buffer for this application.[1][2][3] Its buffering capacity at an alkaline pH of 8.6 is optimal for imparting a net negative charge to most serum proteins, enabling their migration and separation based on their charge-to-mass ratio in an electric field.[3] This document provides detailed application notes and standardized protocols for the preparation and use of this compound buffer in serum protein electrophoresis on both agarose gels and cellulose acetate membranes.

Data Presentation: Buffer Compositions

The following tables summarize the quantitative data for preparing this compound buffer for different applications and volumes.

Table 1: this compound Buffer Composition (pH 8.6)

ComponentMolar Concentration (mol/L)Weight per 1000 mL (g)
Sodium Barbital0.05 - 0.07510.31 - 15.46
Barbital0.011.84
Hydrochloric Acid (HCl)As needed for pH adjustment-
Deionized WaterTo final volume-

Note: The exact concentrations can vary slightly between protocols. The key is to achieve a final pH of 8.6.

Table 2: Example Reagent Quantities for 1 L of Barbital Buffer (pH 8.6)

ReagentQuantity
Sodium Barbiturate12.76 g
Barbital1.66 g
Distilled Water1000 mL

This specific formulation is cited in a protocol for serum protein electrophoresis.[4]

Table 3: Buffer Preparation for Different Electrophoresis Media

Electrophoresis MediumBuffer PreparationFinal Volume
Agarose GelsDissolve contents of 1 vial of Barbital Buffer in 900 ml of deionized water.1000 mL
Cellulose Acetate MembranesDissolve the contents of 1 vial of Barbital Buffer in 600 ml of deionized water.750 mL

This data is based on a commercial product's preparation instructions.

Experimental Protocols

Protocol 1: Preparation of this compound Buffer (pH 8.6) from Powdered Reagents

This protocol describes the preparation of this compound buffer from its individual chemical components.

Materials:

  • Sodium Barbital (Sodium 5,5-diethylbarbiturate)

  • Barbital (5,5-diethylbarbituric acid)

  • Deionized or distilled water

  • Hydrochloric acid (HCl), 0.2 M (for pH adjustment)

  • Sodium hydroxide (NaOH), 0.2 M (for pH adjustment)

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinders

  • Volumetric flask (1000 mL)

  • Beakers

Procedure:

  • Weighing Reagents: Accurately weigh 12.76 g of sodium barbiturate and 1.66 g of barbital.[4]

  • Dissolving in Water: Transfer the weighed powders to a 1000 mL beaker containing approximately 800 mL of deionized water.

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until all the powder is completely dissolved. This may take some time.

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Once the reagents are fully dissolved, measure the pH of the solution. The pH should be approximately 8.6. If necessary, adjust the pH to 8.6 using 0.2 M HCl (to lower the pH) or 0.2 M NaOH (to raise the pH). Add the acid or base dropwise while continuously monitoring the pH.

  • Final Volume Adjustment: Carefully transfer the pH-adjusted buffer solution to a 1000 mL volumetric flask. Add deionized water to bring the final volume to the 1000 mL mark.

  • Final Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. The prepared Barbital Buffer solution is stable for at least 4 weeks when stored refrigerated at 2–8 °C. Discard the solution if any microbial growth is observed.

Protocol 2: Reconstitution from a Pre-mixed Formulation

This protocol is for preparing the buffer from a commercially available pre-mixed vial.

Materials:

  • Vial of pre-mixed Barbital Buffer powder

  • Deionized water

  • Graduated cylinders or volumetric flasks (750 mL and 1000 mL)

  • Magnetic stirrer and stir bar (optional, but recommended)

Procedure for Agarose Gels:

  • Dissolve the contents of one vial of Barbital Buffer in 900 mL of deionized water in a suitable container.

  • Stir until the powder is completely dissolved.

  • Adjust the final volume to 1000 mL with deionized water. The final pH should be approximately 8.6 at 25 °C.

Procedure for Cellulose Acetate Membranes:

  • Dissolve the contents of one vial of Barbital Buffer in 600 mL of deionized water in a suitable container.

  • Stir until the powder is completely dissolved.

  • Adjust the final volume to 750 mL with deionized water. The final pH should be approximately 8.6 at 25 °C.

Mandatory Visualizations

Experimental Workflow for this compound Buffer Preparation

experimental_workflow cluster_mixing Buffer Preparation cluster_storage Storage weigh_sodium_barbital Weigh Sodium Barbital dissolve Dissolve Reagents in Water weigh_sodium_barbital->dissolve weigh_barbital Weigh Barbital weigh_barbital->dissolve measure_water Measure Deionized Water measure_water->dissolve stir Stir until Dissolved dissolve->stir ph_adjust Adjust pH to 8.6 stir->ph_adjust final_volume Adjust to Final Volume ph_adjust->final_volume mix_final Final Mixing final_volume->mix_final store Store at 2-8 °C mix_final->store

Caption: Workflow for preparing this compound buffer from powdered reagents.

Logical Relationship for Buffer Application in Electrophoresis

logical_relationship cluster_electrophoresis Serum Protein Electrophoresis buffer This compound Buffer (pH 8.6) agarose Agarose Gel buffer->agarose cellulose Cellulose Acetate buffer->cellulose serum_sample Serum Sample Application agarose->serum_sample cellulose->serum_sample separation Protein Separation serum_sample->separation analysis Densitometric Analysis separation->analysis

References

Application Notes and Protocols: The Use of Barbital Sodium in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Buffer Systems in Electrophoresis

Electrophoresis is a fundamental technique used in life sciences to separate macromolecules like proteins and nucleic acids based on their size, charge, and conformation. The buffer system is a critical component of this process, as it maintains a stable pH and provides ions to conduct the electric current.

While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the contemporary standards for nucleic acid separation in agarose gels, Barbital-based buffers have a significant, albeit more historical, role.[1] Historically, barbital buffers were used for various electrophoretic applications, including the separation of proteins and nucleic acids.[2] Today, their primary application is in the high-resolution separation of serum proteins, lipoproteins, and isoenzymes on agarose gels or cellulose acetate membranes, a procedure for which they are well-suited.[3][4][5][6]

Due to the controlled substance status of barbital and its derivatives, and the development of more efficient and safer alternatives for nucleic acid analysis, the use of barbital buffers in routine DNA/RNA electrophoresis is now uncommon.[7][8] This document provides the protocol for using barbital sodium in its principal application—protein electrophoresis in agarose—and also presents the standard, recommended protocols for nucleic acid electrophoresis using TAE and TBE buffers for comparison and modern application.

Important Safety Note: Barbital and its salts are regulated barbiturates.[7] All handling must be in strict accordance with institutional, local, and national regulations for controlled substances. Please consult the Material Safety Data Sheet (MSDS) for detailed hazard and safe handling information.[3]

Data Presentation: Comparison of Electrophoresis Buffers

The following tables summarize the compositions and recommended running conditions for Barbital, TAE, and TBE buffers for easy comparison.

Table 1: Stock and Working Buffer Compositions

Buffer SystemComponent50X Stock Concentration1X Working ConcentrationTypical pH
Barbital Buffer Sodium BarbitalN/A (Typically made as 1X)50-60 mM8.6
BarbitalN/A (Typically made as 1X)10 mM
TAE Buffer Tris base2 M (242 g/L)40 mM~8.3
Acetic Acid (glacial)0.95 M (57.1 mL/L)19 mM
EDTA (Na₂ salt)50 mM (18.61 g/L)1 mM
TBE Buffer Tris base0.9 M (108 g/L)90 mM~8.3
Boric Acid0.9 M (55 g/L)90 mM
EDTA (Na₂ salt)20 mM (7.44 g/L)2 mM

Table 2: Application and Running Conditions

Buffer SystemPrimary ApplicationRecommended VoltageKey AdvantagesKey Disadvantages
Barbital Buffer Serum Protein Electrophoresis[4]90-100 VExcellent resolution of serum proteins.[3]Controlled substance; high UV absorbance; not ideal for nucleic acid recovery.[4][7]
TAE Buffer Nucleic Acid Electrophoresis (>2 kb)5-10 V/cmBetter for recovery of DNA for enzymatic reactions.Lower buffering capacity; can overheat on long runs.
TBE Buffer Nucleic Acid Electrophoresis (<2 kb)5-10 V/cmHigh buffering capacity; ideal for long runs and high voltage.Borate can inhibit some downstream enzymatic reactions.

Experimental Protocols

Protocol 1: Barbital-Buffered Agarose Gel Electrophoresis for Serum Protein Separation

This protocol is adapted for the primary application of barbital buffers in electrophoresis.

Materials:

  • Sodium Barbital

  • Barbital

  • Agarose (electrophoresis grade)

  • Deionized Water

  • Protein sample (e.g., serum)

  • Protein loading dye

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Horizontal electrophoresis system

  • Power supply

Procedure:

  • Prepare 1X Barbital Running Buffer (pH 8.6):

    • Dissolve 10.3 g of sodium barbital and 1.84 g of barbital in 900 mL of deionized water.

    • Adjust the final volume to 1 L with deionized water. The pH should be approximately 8.6 at 25°C.[3]

    • Note: Commercially prepared buffer pouches are also available.[3]

  • Cast the Agarose Gel (e.g., 1%):

    • Add 1 g of agarose to 100 mL of 1X Barbital Running Buffer in a flask.

    • Heat in a microwave until the agarose is completely dissolved.[9] Swirl gently to ensure a homogenous solution.

    • Allow the solution to cool to approximately 50-60°C.

    • Pour the molten agarose into a gel casting tray with the comb in place. Avoid bubbles.[9]

    • Allow the gel to solidify completely at room temperature (20-30 minutes).[9]

  • Set up the Electrophoresis Unit:

    • Once solidified, carefully remove the comb and place the gel tray into the electrophoresis tank.

    • Fill the tank with 1X Barbital Running Buffer until the gel is submerged.

  • Load Samples and Run the Gel:

    • Prepare protein samples by mixing with an appropriate loading dye.

    • Carefully load the samples into the wells.

    • Connect the electrophoresis unit to the power supply.

    • Run the gel at a constant voltage (e.g., 90-100V) until the dye front has migrated to the desired distance.

  • Visualize Proteins:

    • After the run, turn off the power supply and carefully remove the gel.

    • Stain the gel with a protein stain like Coomassie Brilliant Blue according to the stain manufacturer's protocol.

    • Destain the gel to visualize the separated protein bands.

Protocol 2: Standard TAE/TBE-Buffered Agarose Gel Electrophoresis for Nucleic Acids

This protocol is the standard method for DNA and RNA separation.

Materials:

  • Agarose (electrophoresis grade)

  • 50X TAE or 10X TBE stock solution

  • Deionized Water

  • Nucleic acid sample (DNA/RNA)

  • 6X DNA Loading Dye

  • Nucleic acid stain (e.g., SYBR™ Safe or Ethidium Bromide)

  • DNA ladder

  • Horizontal electrophoresis system

  • Power supply

  • UV transilluminator or gel imaging system

Procedure:

  • Prepare 1X TAE or TBE Working Buffer:

    • Dilute the concentrated stock solution with deionized water. For example, to make 1 L of 1X TAE, mix 20 mL of 50X TAE with 980 mL of deionized water.

  • Cast the Agarose Gel (0.7% to 2%):

    • Measure the appropriate amount of agarose powder and mix it with 1X TAE or TBE buffer in a flask (e.g., for a 1% gel, use 1 g of agarose in 100 mL of buffer).[9]

    • Heat in a microwave until fully dissolved.

    • Let the solution cool to ~50-60°C.

    • Add the nucleic acid stain (e.g., SYBR™ Safe) to the molten agarose and swirl to mix.[9]

    • Pour the gel into the casting tray with the comb and allow it to solidify.[10]

  • Set up the Electrophoresis Unit:

    • Place the solidified gel in the electrophoresis tank.

    • Fill the tank with the same 1X buffer used to make the gel, ensuring the gel is submerged.

  • Load Samples and Run the Gel:

    • Mix nucleic acid samples and the DNA ladder with 6X loading dye.

    • Load the mixtures into the wells.

    • Connect the power supply, ensuring the negative electrode is near the wells, and run the gel at 5-10 V/cm.

  • Visualize Nucleic Acids:

    • After electrophoresis, place the gel on a UV transilluminator or in a gel imaging system to visualize the separated DNA bands.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for preparing and running an agarose gel and the logical decision process for selecting an appropriate buffer.

experimental_workflow cluster_prep Preparation Phase cluster_run Electrophoresis Phase cluster_analysis Analysis Phase A Prepare 1X Running Buffer B Weigh Agarose & Mix with Buffer A->B C Heat to Dissolve Agarose B->C D Cool to ~60°C & Add Stain (optional) C->D E Pour Gel into Casting Tray D->E F Allow Gel to Solidify E->F G Place Gel in Tank & Submerge in Buffer F->G Setup H Prepare & Load Samples/Ladder G->H I Connect to Power Supply & Run Gel H->I J Stop Electrophoresis I->J Completion K Stain/Destain Gel (if required) J->K L Visualize Bands with Imaging System K->L

Caption: General experimental workflow for agarose gel electrophoresis.

buffer_selection_logic Start What is the sample type? Protein Serum Protein Separation? Start->Protein Protein NucleicAcid Nucleic Acid Separation? Start->NucleicAcid Nucleic Acid Other Consider alternative specialized buffer Start->Other Other Barbital Use Barbital Buffer (pH 8.6) Protein->Barbital Yes FragmentSize Fragment size > 2 kb or DNA recovery needed? NucleicAcid->FragmentSize Yes TAE Use TAE Buffer FragmentSize->TAE Yes TBE Use TBE Buffer FragmentSize->TBE No (e.g., small fragments, long run)

Caption: Logical diagram for selecting an electrophoresis buffer.

References

Barbital Sodium in Michaelis' Buffer: Application Notes and Protocols for Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barbital sodium as a key component of Michaelis' buffer in histological applications. Detailed protocols, quantitative data, and workflow visualizations are included to assist researchers in achieving consistent and reliable results in tissue staining and analysis.

Introduction

Michaelis' buffer, a veronal-acetate buffer, has been a longstanding choice in histology and histopathology for maintaining stable pH conditions during various staining and enzymatic reactions.[1][2] The buffering capacity of this solution, primarily provided by the equilibrium between this compound (sodium 5,5-diethylbarbiturate) and its corresponding acid, is crucial for the precise and reproducible analysis of tissue specimens.[1][2] This buffer system is particularly effective in the slightly alkaline range, making it suitable for a variety of histological procedures where pH control is critical for optimal staining and preservation of cellular morphology.[2][3]

Core Applications in Histology

This compound-based Michaelis' buffer is utilized in several key histological applications:

  • Stabilizing Staining Solutions: It ensures that the pH of staining solutions remains constant, which is essential for consistent and reproducible staining results.[2]

  • Enzymatic Reactions: Many histochemical reactions rely on enzymes that are highly sensitive to pH. Michaelis' buffer provides the stable environment required for optimal enzyme activity.[1][2]

  • Fixative Solutions: It can be used as a component in fixative solutions to maintain the desired pH, aiding in the preservation of tissue architecture.[1]

  • Immunoelectrophoresis: The buffer is also employed in immunoelectrophoresis for the separation of proteins.[1]

Data Presentation: Buffer Compositions

The following tables provide formulations for preparing Michaelis' (Veronal-Acetate) buffer and related solutions.

Table 1: Michaelis' Veronal-Acetate Buffer Stock Solution

ComponentConcentrationAmount for 1000 mL
Sodium Acetate Trihydrate0.07 M9.714 g
Sodium Barbital (Veronal)0.07 M14.714 g
Distilled Water-up to 1000 mL

Table 2: Preparation of Michaelis' Buffer Working Solutions (pH Range 2.6 - 9.2)

To prepare a working solution of a specific pH, mix the volumes of the stock solution and 0.1 N HCl as indicated below and dilute to a final volume of 200 mL with distilled water.

Desired pHStock Solution (mL)0.1 N HCl (mL)
2.6250.045.0
3.2050.040.0
3.7050.035.0
4.1250.030.0
4.6650.020.0
5.3250.015.0
6.1250.010.0
6.7550.07.0
7.2550.05.0
7.7050.04.0
8.1850.03.0
8.5550.02.0
8.8850.01.0
9.1650.00.5

Experimental Protocols

Protocol 1: Preparation of Michaelis' Veronal-Acetate Buffer Stock Solution

Objective: To prepare a stock solution of Michaelis' buffer for use in various histological procedures.

Materials:

  • Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

  • Sodium Barbital (Veronal Sodium)

  • Distilled Water

  • Volumetric flask (1000 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Weigh 9.714 g of Sodium Acetate Trihydrate.

  • Weigh 14.714 g of Sodium Barbital.

  • Add approximately 800 mL of distilled water to a 1000 mL volumetric flask.

  • Add the weighed sodium acetate trihydrate and sodium barbital to the flask.

  • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all components are completely dissolved.

  • Once dissolved, add distilled water to bring the final volume to 1000 mL.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed container at room temperature.

Protocol 2: General Staining Procedure using Michaelis' Buffer (Example: Periodic Acid-Schiff - PAS)

Objective: To demonstrate the use of Michaelis' buffer as a rinsing and stabilizing agent in a standard histological staining protocol.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • 0.5% Periodic Acid solution

  • Schiff Reagent

  • Mayer's Hematoxylin

  • Michaelis' Buffer working solution (pH 7.4)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 1 minute.

    • Immerse slides in 70% ethanol for 1 minute.

    • Rinse slides in running tap water for 5 minutes.

  • Oxidation:

    • Immerse slides in 0.5% Periodic Acid solution for 5 minutes.[4]

    • Rinse slides in distilled water.[4]

  • Buffer Rinse (Stabilization):

    • Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.

  • Schiff Reaction:

    • Immerse slides in Schiff Reagent for 15 minutes. This will result in a light pink coloration.[4]

  • Washing:

    • Wash slides in lukewarm running tap water for 5 minutes, during which the color will develop to a darker pink.[4]

  • Buffer Rinse (Post-Stain Stabilization):

    • Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.

  • Counterstaining:

    • Counterstain with Mayer's Hematoxylin for 1 minute.[4]

    • Wash in running tap water for 5 minutes.[4]

  • Dehydration and Mounting:

    • Dehydrate the sections through ascending grades of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a synthetic mounting medium.[4]

Visualizations

Experimental Workflow: PAS Staining

PAS_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Oxidation Oxidation (Periodic Acid) Deparaffinize->Oxidation BufferRinse1 Buffer Rinse (Michaelis' Buffer) Oxidation->BufferRinse1 Schiff Schiff Reaction BufferRinse1->Schiff Wash Wash (Tap Water) Schiff->Wash BufferRinse2 Buffer Rinse (Michaelis' Buffer) Wash->BufferRinse2 Counterstain Counterstain (Hematoxylin) BufferRinse2->Counterstain Dehydrate Dehydrate & Clear Counterstain->Dehydrate Mount Mount Dehydrate->Mount Michaelis_Buffer_System Barbital_Sodium This compound (Sodium 5,5-diethylbarbiturate) Michaelis_Buffer Michaelis' Buffer (Veronal-Acetate Buffer) Barbital_Sodium->Michaelis_Buffer Component Sodium_Acetate Sodium Acetate Sodium_Acetate->Michaelis_Buffer Component pH_Control Stable pH Environment (e.g., pH 7.4) Michaelis_Buffer->pH_Control Maintains HCL 0.1 N HCl HCL->Michaelis_Buffer Adjusts pH Histology_App Histological Applications (Staining, Enzyme Reactions) pH_Control->Histology_App Enables

References

Application Notes and Protocols: Barbital Sodium Buffer in Immunoelectrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of barbital sodium buffer in various immunoelectrophoresis techniques. This buffer system is widely recognized for providing excellent resolution of proteins in agarose gels.

Introduction

This compound buffer is a classic and highly effective buffer system for the separation of serum proteins, lipoproteins, and isoenzymes using immunoelectrophoresis techniques.[1] Its optimal buffering capacity at an alkaline pH of 8.6 ensures that most serum proteins carry a net negative charge, enabling clear separation based on their electrophoretic mobility.[1] This document outlines the preparation of various this compound buffer solutions and provides detailed protocols for their application in rocket, counter-current, and crossed immunoelectrophoresis.

While barbital buffers are known for their excellent performance, it is important to note that barbiturates are controlled substances in many regions due to their potential for misuse.[2] Laboratories using barbital buffers must adhere to all local regulations regarding their acquisition, storage, and disposal. Alternative buffer systems have been developed and may be suitable for certain applications.[2][3][4][5]

Buffer Preparation

Accurate preparation of this compound buffer is critical for reproducible results in immunoelectrophoresis. Below are recipes for preparing stock and working solutions.

Stock Solutions

Concentrated stock solutions can be prepared in advance and diluted to the desired working concentration, saving time and ensuring consistency.

Table 1: this compound Buffer Stock Solution Recipes

Stock Solution ConcentrationComponentAmount per 1 Liter of Distilled Water
0.2 M Sodium BarbitalSodium Barbital41.2 g
0.2 M Hydrochloric Acid (HCl)Concentrated HCl (37%)~16.7 mL
Working Solutions

Working solutions are prepared by diluting the stock solutions. The pH should be verified with a calibrated pH meter and adjusted if necessary.

Table 2: this compound Buffer Working Solution Recipes

Buffer NameMolaritypHPreparation Instructions (for 1 Liter)Primary Application
Barbital Buffer for General Use0.06 M8.650 mL of 0.2 M Sodium Barbital stock, add 0.2 M HCl until pH 8.6 is reached, then bring to 1 L with distilled water.General Immunoelectrophoresis
Barbital Buffer for Rocket IEP0.06 M8.410.3 g Sodium Barbital, 1.84 g Barbital, bring to 1 L with distilled water.Rocket Immunoelectrophoresis
Barbital Buffer for Counter-Current IEP0.05 M8.67.5 mL of 0.9% Difco Agar in barbitone buffer 0.05 M, pH 8.6. Alternatively, dissolve appropriate amounts of sodium barbital and barbital.Counter-Current Immunoelectrophoresis
Acetate-Barbital Buffer for ODI & RIE--1% agarose, 0.6% sodium acetate, 1.03% sodium barbiturate in distilled water.Ouchterlony Double Immunodiffusion & Rocket Immunoelectrophoresis

Note: Always use high-purity water and analytical grade reagents. Reconstituted barbital buffer solutions are typically stable for at least 4 weeks when stored at 2–8 °C. Discard if any microbial growth is observed.

Experimental Protocols

The following are detailed protocols for key immunoelectrophoresis techniques using this compound buffer.

Rocket Immunoelectrophoresis (Laurell's Technique)

This quantitative technique is used to determine the concentration of a specific antigen in a sample.[6][7][8] The height of the "rocket-shaped" precipitin peak is proportional to the antigen concentration.[6]

Protocol:

  • Gel Preparation:

    • Prepare a 1% (w/v) agarose solution in 0.06 M Barbital Buffer (pH 8.4).

    • Heat the solution until the agarose is completely dissolved.

    • Cool the agarose to 55-60°C in a water bath.

    • Add the specific antiserum to the molten agarose at a predetermined concentration (this needs to be optimized for each antigen-antibody system). Mix gently to avoid bubbles.

    • Pour the agarose-antiserum mixture onto a clean, leveled glass plate to a uniform thickness.

    • Allow the gel to solidify completely.

    • Punch wells of a uniform diameter (e.g., 2-3 mm) along one edge of the gel, which will be the cathode end.

  • Sample Application:

    • Prepare a series of standards with known antigen concentrations.

    • Apply a fixed volume (e.g., 5-10 µL) of each standard and the unknown samples into the wells.

  • Electrophoresis:

    • Place the gel in an electrophoresis chamber and fill the reservoirs with 0.06 M Barbital Buffer (pH 8.4).

    • Connect the gel to the buffer reservoirs using paper wicks.

    • Apply a constant voltage (e.g., 8-10 V/cm) or current (e.g., 2-3 mA per plate overnight) with the anode at the opposite end from the sample wells. Efficient cooling of the plate is essential.

    • Continue electrophoresis until the rocket-shaped precipitin peaks are well-defined.

  • Staining and Analysis:

    • After electrophoresis, wash the gel in saline solution to remove unprecipitated proteins.

    • Press and dry the gel.

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue R-250.

    • Destain until the precipitin rockets are clearly visible against a clear background.

    • Measure the height of the rockets from the top of the well to the tip of the peak.

    • Create a standard curve by plotting the rocket height of the standards against their known concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

Table 3: Representative Data for Rocket Immunoelectrophoresis

Antigen Concentration (µg/mL)Rocket Height (mm)
54
108
2016
4032
Unknown Sample 112
Unknown Sample 224

Based on the standard curve generated from this data, the concentration of Unknown Sample 1 would be interpolated to be approximately 15 µg/mL, and Unknown Sample 2 would be approximately 30 µg/mL.

Counter-Current Immunoelectrophoresis (CIE)

CIE is a rapid qualitative technique used to detect the presence of specific antigens or antibodies.[2] The antigen and antibody are placed in separate wells and migrate towards each other in an electric field, forming a precipitin line where they meet at optimal proportions.

Protocol:

  • Gel Preparation:

    • Prepare a 0.9% (w/v) agarose solution in 0.05 M Barbital Buffer (pH 8.6).

    • Heat to dissolve the agarose completely.

    • Pour the molten agarose onto a glass slide to a uniform thickness.

    • Allow the gel to solidify.

    • Cut parallel rows of wells (e.g., 3 mm in diameter), with each pair of wells being about 5 mm apart.

  • Sample Application:

    • Place the antigen solution in the well on the cathode (-) side.

    • Place the antiserum in the well on the anode (+) side.

  • Electrophoresis:

    • Place the slide in an electrophoresis chamber and fill the reservoirs with 0.05 M Barbital Buffer (pH 8.6).

    • Connect the gel to the buffer reservoirs with paper wicks.

    • Apply a constant current (e.g., 22 mA per slide) for 30-60 minutes.

  • Analysis:

    • After electrophoresis, examine the gel for the presence of a precipitin line between the antigen and antibody wells.

    • The presence of a line indicates a positive reaction.

    • For better visualization and a permanent record, the gel can be washed, dried, and stained as described for rocket immunoelectrophoresis.

Crossed Immunoelectrophoresis (Two-Dimensional Immunoelectrophoresis)

This high-resolution technique is used to separate and quantify multiple antigens in a complex mixture.[9][10][11][12] It involves two electrophoretic runs perpendicular to each other.

Protocol:

  • First Dimension Electrophoresis:

    • Prepare a 1% (w/v) agarose gel in 0.06 M Barbital Buffer (pH 8.6).

    • Cut a sample well for the antigen mixture.

    • Apply the antigen sample and perform electrophoresis to separate the proteins based on their charge.

  • Second Dimension Electrophoresis:

    • After the first dimension run, cut the lane containing the separated proteins from the gel.

    • Prepare a second agarose gel (1% w/v in 0.06 M Barbital Buffer, pH 8.6) containing a polyspecific antiserum.

    • Place the gel strip from the first dimension along one edge of the second, antibody-containing gel.

    • Perform electrophoresis at a right angle to the direction of the first run.

    • The separated antigens will migrate into the antibody-containing gel, forming individual precipitin peaks.

  • Analysis:

    • Wash, dry, and stain the gel as previously described.

    • The area under each precipitin peak is proportional to the concentration of the corresponding antigen and inversely proportional to the antibody concentration in the gel.

Visualizations

Buffer Preparation Workflow

Buffer_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_na_barb Weigh Sodium Barbital dissolve_na_barb Dissolve in Distilled Water to 1 L (0.2 M) stock_na_barb->dissolve_na_barb stock_hcl Measure Concentrated HCl dissolve_hcl Dilute in Distilled Water to 1 L (0.2 M) stock_hcl->dissolve_hcl pipette_stock Pipette 0.2 M Sodium Barbital Stock dissolve_na_barb->pipette_stock add_hcl Add 0.2 M HCl (Titrate to pH 8.6) dissolve_hcl->add_hcl pipette_stock->add_hcl final_volume Bring to Final Volume with Distilled Water add_hcl->final_volume verify_ph Verify pH final_volume->verify_ph

Caption: Workflow for preparing this compound buffer.

Rocket Immunoelectrophoresis Workflow

Rocket_IEP_Workflow prep_gel Prepare Agarose Gel with Antiserum in Barbital Buffer load_samples Load Standards and Unknown Samples into Wells prep_gel->load_samples electrophoresis Perform Electrophoresis load_samples->electrophoresis stain_destain Wash, Dry, Stain, and Destain Gel electrophoresis->stain_destain measure Measure Rocket Heights stain_destain->measure plot Plot Standard Curve measure->plot quantify Quantify Unknowns plot->quantify

Caption: Rocket Immunoelectrophoresis experimental workflow.

Counter-Current Immunoelectrophoresis Workflow

CCIE_Workflow prep_gel Prepare Agarose Gel in Barbital Buffer load_ag_ab Load Antigen (Cathode Side) and Antibody (Anode Side) prep_gel->load_ag_ab electrophoresis Perform Electrophoresis load_ag_ab->electrophoresis observe Observe for Precipitin Line electrophoresis->observe

Caption: Counter-Current Immunoelectrophoresis workflow.

Crossed Immunoelectrophoresis Workflow

Crossed_IEP_Workflow first_dim 1st Dimension: Electrophoretic Separation of Antigen Mixture cut_strip Cut Gel Strip with Separated Antigens first_dim->cut_strip place_strip Place Gel Strip onto 2nd Dimension Gel cut_strip->place_strip second_dim_gel Prepare 2nd Dimension Gel with Antiserum in Barbital Buffer second_dim_gel->place_strip second_dim_electro 2nd Dimension: Electrophoresis at 90° place_strip->second_dim_electro analyze Wash, Dry, Stain, and Analyze Precipitin Peaks second_dim_electro->analyze

Caption: Crossed Immunoelectrophoresis experimental workflow.

References

Application of Barbital Sodium in Hemolytic Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium, also known as sodium 5,5-diethylbarbiturate or Veronal sodium, is a critical component in various biological buffers, particularly in the field of immunology for hemolytic assays.[1] Its primary application is in the preparation of Veronal Buffered Saline (VBS), a standard buffer used in complement fixation tests and hemolytic assays to assess the activity of the complement system.[2][3][4] The barbital buffer system provides a stable pH environment and the necessary ionic strength to maintain the integrity of red blood cells and the optimal functioning of complement proteins. This document provides detailed application notes and protocols for the use of this compound in hemolytic assays.

Core Principles and Applications

This compound functions as a buffering agent, maintaining the pH of the reaction mixture within a narrow physiological range (typically pH 7.3-7.5), which is crucial for the enzymatic activity of the complement cascade.[2][5] Hemolytic assays, such as the CH50 assay, are used to determine the total functional activity of the classical complement pathway.[2] In these assays, antibody-sensitized sheep red blood cells (SRBCs) are lysed by the complement components present in a serum sample. The degree of hemolysis is proportional to the complement activity and is measured spectrophotometrically by the amount of hemoglobin released.[2]

Barbital-containing buffers are widely used due to their historical efficacy and established protocols.[3] However, it is worth noting that alternative buffers, such as HEPES-based buffers, have been developed and shown to yield comparable results in some hemolytic assays.[6]

Data Presentation: Buffer Compositions

Quantitative data for the preparation of various barbital-based buffers used in hemolytic assays are summarized below. These tables provide clear, structured information for easy comparison and preparation.

Table 1: Composition of 5x Veronal Buffered Saline (VBS) Stock Solution [2]

ComponentAmount per 500 mLFinal Concentration in 5x Stock
Sodium Chloride (NaCl)21.25 g1.02 M
Sodium Barbitone0.94 g13 mM
Barbitone1.44 g62.5 mM
Magnesium Chloride (MgCl₂)20.33 g2.18 M
Calcium Chloride (CaCl₂)4.41 g440 mM

Note: To prepare a 1x working solution, the 5x stock is diluted 1:5 with distilled water.[2]

Table 2: Composition of Dextrose Veronal-Buffered Saline with Cations (DGVB++) [5]

ComponentFinal Concentration
Sodium Chloride (NaCl)72.7 mM
Sodium 5,5-diethyl barbiturate2.47 mM
Magnesium Chloride (MgCl₂)1 mM
Calcium Chloride (CaCl₂)0.15 mM
Dextrose2.5% (w/v)
Gelatin0.1% (w/v)
pH7.3–7.4

Table 3: Composition of Gelatin Veronal-Buffered Saline with Cations (GVB++) [5]

ComponentFinal Concentration
Sodium Chloride (NaCl)145 mM
Sodium 5,5-diethyl barbiturate4.94 mM
Magnesium Chloride (MgCl₂)1 mM
Calcium Chloride (CaCl₂)0.15 mM
Gelatin0.1% (w/v)
pH7.3–7.4

Experimental Protocols

Detailed methodologies for key experiments involving this compound in hemolytic assays are provided below.

Protocol 1: Preparation of 5x Veronal Buffered Saline (VBS)

This protocol describes the preparation of a 5x stock solution of VBS, a common buffer for complement fixation tests.[2]

Materials:

  • Sodium Chloride (NaCl)

  • Sodium Barbitone (Sodium 5,5-diethylbarbiturate)

  • Barbitone

  • Magnesium Chloride (MgCl₂)

  • Calcium Chloride (CaCl₂)

  • Distilled water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Prepare Solution 1: Dissolve 21.25 g of NaCl and 0.94 g of Sodium Barbitone in 350 mL of distilled water.

  • Prepare Solution 2: Dissolve 1.44 g of Barbitone in 125 mL of hot distilled water.

  • Prepare Solution 3: Dissolve 20.33 g of MgCl₂ and 4.41 g of CaCl₂ in 100 mL of distilled water.

  • Combine and Cool: Mix Solution 1 and Solution 2 and allow the combined solution to cool to room temperature.

  • Add Cations and Adjust pH: Once cooled, add 1.25 mL of Solution 3 to the mixed solution. Adjust the pH to 7.3-7.5 using 1M HCl.

  • Final Volume Adjustment: Adjust the final volume to 500 mL with distilled water to obtain the 5x stock solution.

  • Storage: Store the 5x VBS stock solution at 4°C. For working solution, dilute 1:5 with distilled water.

Protocol 2: Classical Complement Pathway Hemolytic (CH50) Assay

This protocol outlines the steps for a CH50 assay to measure the total functional activity of the classical complement pathway.[2]

Materials:

  • 1x Veronal Buffered Saline (VBS)

  • Sheep Red Blood Cells (SRBCs)

  • Hemolysin (rabbit anti-sheep red blood cell antibody)

  • Test serum and control serum

  • Spectrophotometer

Procedure:

Part A: Sensitization of Sheep Red Blood Cells (SRBCs)

  • Prepare a 1:50 dilution of hemolysin in 1x VBS.

  • Wash 4 mL of SRBCs three times with 6 mL of 1x VBS by centrifugation at 600g for 5 minutes.

  • After the final wash, pack the cells by centrifuging at 900g for 5 minutes.

  • Resuspend the packed cells to a 10% solution in 1x VBS (e.g., 0.5 mL of packed cells in 5 mL of VBS).

  • Add an equal volume of the diluted hemolysin dropwise to the cell suspension while swirling continuously.

  • Incubate the mixture at 30°C for 30 minutes in a water bath, with gentle mixing every 15 minutes.

  • Sensitized SRBCs can be stored at 4°C overnight.

Part B: CH50 Assay

  • Prepare two-fold serial dilutions of the control and test serum in 1x VBS (e.g., 1:8, 1:16, 1:32, 1:64, 1:128) in duplicate.

  • Add a fixed volume of optimally sensitized SRBCs to each serum dilution.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C.

  • Centrifuge the tubes to pellet the remaining intact red blood cells.

  • Carefully transfer the supernatant to a new plate or cuvettes.

  • Measure the absorbance of the hemoglobin released into the supernatant at 540 nm using a spectrophotometer.

  • The amount of complement activity is determined by the dilution of serum that causes 50% lysis of the SRBCs.

Visualizations

Diagrams illustrating key pathways and workflows are provided below using Graphviz (DOT language).

classical_complement_pathway cluster_initiation Initiation cluster_amplification Amplification & Cleavage cluster_mac Membrane Attack Complex (MAC) Formation AgAb Antigen-Antibody Complex C1q C1q AgAb->C1q binds C1r C1r C1q->C1r activates C1s C1s C1r->C1s activates C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4b C4b C4->C4b C2a C2a C2->C2a C4bC2a C3 Convertase C3 C3 C4bC2a->C3 cleaves C4bC2aC3b C5 Convertase C4bC2a->C4bC2aC3b C3b C3b C3->C3b C3b->C4bC2aC3b C5 C5 C4bC2aC3b->C5 cleaves C4b->C4bC2a C2a->C4bC2a C5b C5b C5->C5b C6 C6 C5b->C6 binds C7 C7 C6->C7 binds C8 C8 C7->C8 binds C9 C9 C8->C9 polymerizes MAC MAC (Cell Lysis) C9->MAC

Caption: Classical Complement Activation Pathway leading to cell lysis.

ch50_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_vbs Prepare 1x VBS (containing this compound) serum_dil Prepare Serial Dilutions of Serum in VBS prep_vbs->serum_dil sens_srbc Sensitize SRBCs with Hemolysin incubation Incubate Serum Dilutions with Sensitized SRBCs sens_srbc->incubation serum_dil->incubation centrifugation Centrifuge to Pellet Intact Cells incubation->centrifugation read_abs Measure Absorbance of Supernatant at 540 nm centrifugation->read_abs calc_lysis Calculate % Hemolysis for each Dilution read_abs->calc_lysis det_ch50 Determine CH50 Titer (50% Lysis Point) calc_lysis->det_ch50

References

Barbital Sodium in Fixative Solutions: Application Notes and Protocols for Tissue Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barbital sodium as a component in fixative solutions for tissue preservation. Historically significant, particularly in the advent of electron microscopy, barbital-based buffers offer precise pH control, which is critical for achieving optimal morphological preservation with certain fixatives. This document details the preparation of barbital-containing buffers and their application in established fixation protocols.

Introduction to this compound in Tissue Fixation

This compound, also known as Veronal sodium, is not a primary fixative agent itself. Instead, it is a crucial component of buffer systems used to maintain a stable pH for primary fixatives like osmium tetroxide and formaldehyde.[1] The pH of a fixative solution is a critical factor, as significant shifts into acidic conditions during fixation can cause artifacts and alter cellular ultrastructure.[1][2][3][4][5]

The most well-known application of this compound is in the Veronal-acetate buffer , developed by Michaelis and later famously incorporated by George Palade in his buffered osmium tetroxide fixative for electron microscopy.[2][4][5][6] This buffer system was instrumental in producing the high-quality images of cellular ultrastructure that formed the basis of modern cell biology. The Veronal buffer system is effective in the alkaline range, which was found to be optimal for preserving the fine structure of cells and tissues when using osmium tetroxide.[2][4][5][6]

While phosphate buffers are now more commonly used for routine histology with formalin, barbital-based buffers remain relevant in specific historical and electron microscopy protocols where precise pH control in the neutral to slightly alkaline range is paramount.

Data on Fixative Buffers and Their Impact

Direct quantitative comparisons of barbital-buffered fixatives against other buffer systems (e.g., phosphate, cacodylate) for the same primary fixative are scarce in modern literature. The focus of most comparative studies is on the primary fixative agent itself. However, the choice of buffer is known to influence the overall quality of fixation. The following tables summarize key parameters for the preparation of a classic barbital-based buffer and the known effects of the primary fixative it is often paired with, osmium tetroxide.

Table 1: Composition of Michaelis' Veronal-Acetate Buffer

ComponentStock Solution ConcentrationVolume for Final Buffer
Sodium Veronal (this compound)0.2 M5.0 ml
Sodium Acetate0.2 MVaries with desired pH
Hydrochloric Acid (HCl)0.2 MVaries with desired pH
Distilled Water-To final volume

Note: The precise volumes of sodium acetate and HCl are adjusted to achieve the target pH. For the classic Palade's fixative, a pH of 7.3-7.5 is targeted.

Table 2: Effects of Osmium Tetroxide Fixation (often buffered with Veronal-Acetate)

ParameterEffectNotes
Morphology Excellent preservation of cellular ultrastructure, especially membranes.Osmium tetroxide cross-links lipids, providing high contrast for electron microscopy.
Protein Preservation Poor. Causes significant protein denaturation and loss of antigenicity.Not recommended for immunohistochemistry.
Nucleic Acid Integrity Poor. Osmium tetroxide can react with and degrade nucleic acids.Not suitable for studies involving DNA or RNA analysis from the fixed tissue.
Penetration Rate Slow.Requires small tissue blocks (typically <1 mm³).

Experimental Protocols

Protocol 1: Preparation of Veronal-Acetate Buffer (Michaelis Buffer)

This protocol describes the preparation of the stock solutions and the final buffer, as adapted from historical and methodological sources.

Materials:

  • Sodium Veronal (Sodium 5,5-diethylbarbiturate)

  • Sodium Acetate (anhydrous)

  • Hydrochloric Acid (HCl), 0.1 N solution

  • Distilled water

Stock Solutions:

  • 0.2 M Sodium Veronal Solution:

    • Dissolve 41.2 g of sodium Veronal in distilled water to a final volume of 1 L.

  • 0.2 M Sodium Acetate Solution:

    • Dissolve 16.4 g of anhydrous sodium acetate in distilled water to a final volume of 1 L.

  • 0.1 N Hydrochloric Acid (HCl):

    • Prepare a standardized 0.1 N HCl solution.

Final Buffer Preparation (pH 7.4):

  • In a clean glass beaker or flask, combine the following:

    • 5.0 ml of 0.2 M Sodium Veronal solution

    • 3.5 ml of 0.1 N HCl

  • Add distilled water to bring the total volume to 25 ml.

  • Verify the pH with a calibrated pH meter and adjust if necessary.

Protocol 2: Palade's Buffered Osmium Tetroxide Fixation for Electron Microscopy

This protocol is a classic method for preparing biological samples for transmission electron microscopy (TEM).

Materials:

  • Veronal-Acetate Buffer (pH 7.3-7.5), prepared as in Protocol 1.

  • Osmium Tetroxide (OsO₄), typically from a 2% or 4% aqueous stock solution.

  • Small tissue blocks (<1 mm³).

  • Graded series of ethanol (e.g., 50%, 70%, 95%, 100%) for dehydration.

  • Propylene oxide.

  • Epoxy resin (e.g., Epon 812).

Procedure:

  • Primary Fixation:

    • Prepare the fixative solution by mixing equal volumes of 2% aqueous OsO₄ and the Veronal-Acetate buffer (pH 7.3-7.5). This results in a final concentration of 1% OsO₄ in a buffered solution.

    • Immediately immerse the small tissue blocks in the fixative solution.

    • Fix for 1-2 hours at 4°C.

  • Rinsing:

    • After fixation, rinse the tissue blocks three times with cold Veronal-Acetate buffer for 10-15 minutes each rinse.

  • Dehydration:

    • Dehydrate the tissue blocks through a graded series of cold ethanol:

      • 50% ethanol for 10 minutes.

      • 70% ethanol for 10 minutes.

      • 95% ethanol for 10 minutes.

      • 100% ethanol, three changes of 10 minutes each.

  • Infiltration:

    • Transfer the tissue blocks to propylene oxide for two changes of 15 minutes each.

    • Infiltrate the tissue with a 1:1 mixture of propylene oxide and epoxy resin for at least 1 hour.

    • Transfer to pure epoxy resin and infiltrate overnight.

  • Embedding:

    • Place the infiltrated tissue blocks in embedding capsules with fresh epoxy resin.

    • Polymerize the resin in an oven at 60°C for 48 hours.

Visualizations

Fixation_Workflow cluster_preparation Buffer and Fixative Preparation cluster_tissue_processing Tissue Processing prep_buffer Prepare Veronal-Acetate Buffer (pH 7.3-7.5) prep_fix Prepare 1% OsO4 in Buffer prep_buffer->prep_fix Mix 1:1 with 2% aqueous OsO4 fixation Primary Fixation (1-2h at 4°C) prep_fix->fixation tissue_prep Dissect Tissue (<1 mm³) tissue_prep->fixation rinsing Rinse in Buffer fixation->rinsing dehydration Dehydration (Graded Ethanol) rinsing->dehydration infiltration Infiltration (Propylene Oxide & Resin) dehydration->infiltration embedding Embedding & Polymerization infiltration->embedding Buffer_Role cluster_fixation_process Fixation Process cluster_ph_influence pH Influence PrimaryFixative Primary Fixative (e.g., OsO4, Formaldehyde) Reaction Fixation Reaction (Cross-linking, etc.) PrimaryFixative->Reaction Tissue Biological Tissue Tissue->Reaction pH_Change pH Decrease (Acidification) Reaction->pH_Change releases acidic byproducts Artifacts Morphological Artifacts (e.g., swelling, shrinkage) pH_Change->Artifacts OptimalFixation Optimal Tissue Preservation Artifacts->OptimalFixation Prevents BarbitalBuffer This compound Buffer StablepH Stable pH (e.g., 7.3-7.5) BarbitalBuffer->StablepH Maintains StablepH->Reaction Optimizes Conditions StablepH->OptimalFixation Enables

References

Application Notes and Protocols for Barbital Sodium in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the use of Barbital sodium in rodent research, with a focus on appropriate dosing and experimental protocols.

I. Introduction to this compound

This compound, a derivative of barbituric acid, acts as a central nervous system (CNS) depressant. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability.[1][2][3] This effect underlies its sedative, hypnotic, and anesthetic properties. While historically used for such purposes, its narrow therapeutic range and potential for respiratory depression necessitate careful dose selection and monitoring in a research setting.[4]

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related barbiturates in rodent models. It is crucial to note that considerable dose variation can occur, and it is recommended to start at the lower end of the dose range.

Table 1: Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Source
RatOral600[5][6][7][8][9]
MouseOral800[5]

Table 2: Anesthetic Dosing Recommendations for Barbiturates in Rodents

Note: Data for this compound is limited; the following includes information on other commonly used barbiturates for reference and guidance in pilot studies.

CompoundSpeciesRoute of AdministrationAnesthetic Dose (mg/kg)NotesSource
PentobarbitalMouseIntraperitoneal (IP)40-60Considerable dose variation. Start at the low end of the range.[10]
PentobarbitalRatIntraperitoneal (IP)30-40Higher doses (50 mg/kg) have been reported to block the micturition reflex.[11]
PhenobarbitalMouseIntraperitoneal (IP)125-150At 5% concentration, provides a good surgical anesthesia depth with a low mortality rate.[12]

III. Experimental Protocols

A. Preparation of this compound Solution

  • Materials:

    • This compound powder

    • Sterile saline (0.9% NaCl) or sterile water for injection

    • Sterile vials

    • Vortex mixer

    • pH meter (optional)

  • Procedure:

    • Under aseptic conditions, weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile saline or water to the desired concentration. For example, to prepare a 50 mg/mL solution, dissolve 500 mg of this compound in 10 mL of sterile saline.

    • Vortex the solution until the powder is completely dissolved.

    • The pH of a 0.1M solution is approximately 9.4.[5] If necessary, the pH can be adjusted, but be aware that lowering the pH below 10 may risk precipitation.[13]

    • Store the prepared solution according to stability data, typically protected from light.

B. Administration Protocols

1. Intraperitoneal (IP) Injection

This is a common and relatively simple method for administering anesthetics to rodents.

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a two-person technique, one person can restrain the animal while the other injects. For a one-person technique, gently grasp the animal and position it to safely access the injection site.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant to minimize the risk of injecting into the cecum or bladder.[14]

  • Procedure:

    • Use a 23-27 gauge needle.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to a clean, warm cage for monitoring.

2. Intravenous (IV) Injection (Lateral Tail Vein)

IV injection provides a more rapid onset of action but requires greater technical skill.

  • Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water will cause vasodilation, making the lateral tail veins more visible.[14]

  • Procedure:

    • Use a 27-30 gauge needle.

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • A successful cannulation may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to a clean, warm cage for monitoring.

C. Monitoring During Anesthesia

  • Induction: Observe the time to the loss of the righting reflex.

  • Depth of Anesthesia: Monitor the respiratory rate and pattern. The absence of a pedal withdrawal reflex (toe pinch) is a common indicator of surgical anesthesia.

  • Recovery: Monitor the animal until it has fully recovered, is ambulatory, and can access food and water. Provide thermal support to prevent hypothermia.

IV. Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring prep_solution Prepare Barbital Sodium Solution restraint Animal Restraint prep_solution->restraint animal_prep Animal Preparation (Weighing, Acclimation) animal_prep->restraint injection Injection (IP or IV) restraint->injection induction Monitor Induction (Loss of Righting Reflex) injection->induction depth Assess Anesthetic Depth (Pedal Withdrawal Reflex) induction->depth recovery Monitor Recovery (Return of Reflexes, Ambulation) depth->recovery

Experimental Workflow for Rodent Anesthesia.

gaba_signaling cluster_membrane Neuronal Membrane gaba_receptor GABA-A Receptor (Chloride Channel) cl_ion Cl- Ions gaba_receptor->cl_ion Prolongs channel opening barbital This compound barbital->gaba_receptor Binds to allosteric site gaba GABA gaba->gaba_receptor Binds to orthosteric site hyperpolarization Neuronal Hyperpolarization (Inhibition of Action Potential) cl_ion->hyperpolarization Influx into neuron

References

Application Notes and Protocols for the Study of Sleep Patterns and Disorders Using Barbital Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium, a derivative of barbituric acid, has historically been utilized as a sedative and hypnotic agent.[1] Its mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][3] This activity makes it a valuable tool in sleep research for studying fundamental sleep mechanisms and for modeling sleep disorders. These application notes provide detailed protocols for utilizing this compound in preclinical sleep studies, with a focus on rodent models.

Mechanism of Action

This compound, like other barbiturates, enhances the effect of GABA at the GABA-A receptor. This potentiation increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of postsynaptic neuron firing.[4] This widespread neuronal inhibition in the central nervous system contributes to the sedative and hypnotic effects of the drug.

Applications in Sleep Research

  • Induction of Sleep: this compound can be used to induce a state of sleep in animal models, allowing for the study of sleep architecture and the effects of other substances on sleep patterns.

  • Modeling Sleep Disorders: While not a perfect model, this compound can be used to induce a hypnotic state that can be experimentally manipulated to mimic certain aspects of sleep disorders, such as altered sleep architecture or arousal thresholds.

  • Evaluation of Hypnotic Efficacy: It can serve as a reference compound when evaluating the hypnotic potential of new chemical entities.

Data Presentation

Quantitative Effects of this compound on Sleep Architecture in a Feline Model

The following table summarizes the effects of chronic sodium barbital administration on the sleep patterns of adult cats. Doses were administered intragastrically twice daily to achieve a peak response of gross ataxia.

ParameterControlChronic this compound TreatmentPercentage Change
REM Sleep BaselineReduced to approx. 50% of control~ -50%
NREM Sleep BaselineProgressive increase over weeksGradual Increase

Note: This data is derived from a study in cats and may not be directly translatable to rodent models. It is provided here as an indication of the expected effects of this compound on sleep architecture.

Experimental Protocols

Protocol 1: Evaluation of Hypnotic Efficacy of this compound in Rodents

This protocol details the procedure for assessing the dose-dependent effects of this compound on sleep-wake patterns in rats or mice using electroencephalography (EEG) and electromyography (EMG).

1. Animal Model and Housing:

  • Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

  • Housing: Animals should be individually housed in a temperature and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 07:00). Food and water should be available ad libitum.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.

  • EEG Electrode Placement:

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices).

    • Screw in stainless-steel jeweler's screws to serve as EEG electrodes. Ensure the screws make contact with the dura mater but do not penetrate it.

  • EMG Electrode Placement:

    • Insert two Teflon-coated stainless-steel wires into the nuchal (neck) muscles for EMG recording.

  • Headmount Assembly:

    • Connect the EEG and EMG electrodes to a headmount connector.

    • Secure the entire assembly to the skull with dental cement.

  • Post-operative Care:

    • Administer analgesics and antibiotics as per approved institutional protocols.

    • Allow a recovery period of at least 7-10 days before starting the experiment.

3. Habituation and Baseline Recording:

  • Habituation: For 2-3 days prior to the experiment, connect the animals to the recording cables in their home cages to allow them to acclimate to the setup.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns for each animal.

4. Drug Administration and Recording:

  • Vehicle Control: Administer the vehicle (e.g., sterile saline) via intraperitoneal (i.p.) injection at the beginning of the light cycle.

  • This compound Administration: On subsequent days, administer different doses of this compound (e.g., 50, 100, 200 mg/kg, i.p.) at the same time of day. A washout period of at least 48 hours should be allowed between different doses.

  • EEG/EMG Recording: Continuously record EEG and EMG signals for at least 6-8 hours post-injection.

5. Data Analysis:

  • Sleep Scoring: Manually or automatically score the recorded data in 10- or 30-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria for EEG and EMG signals.

  • Data Quantification: Quantify the following parameters for each dose of this compound and compare them to the vehicle control:

    • Sleep Latency: Time from injection to the first epoch of consolidated NREM sleep.

    • Total Sleep Time: Total duration of NREM and REM sleep.

    • Duration of Wake, NREM, and REM Sleep: Time spent in each stage.

    • Percentage of Time in Each Stage: (Duration of stage / Total recording time) x 100.

    • Number and Duration of Sleep/Wake Bouts.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor GABA_neurotransmitter->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Closed) Chloride_Channel_Open Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Prolonged Opening Hyperpolarization Hyperpolarization Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Barbital_Sodium This compound Barbital_Sodium->GABA_A_Receptor Potentiates

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for a this compound Sleep Study

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation & Housing Surgical_Implantation EEG/EMG Electrode Implantation Animal_Acclimation->Surgical_Implantation Post_Op_Recovery Post-Operative Recovery (7-10 days) Surgical_Implantation->Post_Op_Recovery Habituation Habituation to Recording Setup (2-3 days) Post_Op_Recovery->Habituation Baseline_Recording 24h Baseline EEG/EMG Recording Habituation->Baseline_Recording Drug_Administration This compound / Vehicle Administration (i.p.) Baseline_Recording->Drug_Administration Experimental_Recording 6-8h Post-Injection EEG/EMG Recording Drug_Administration->Experimental_Recording Data_Scoring Sleep Stage Scoring (Wake, NREM, REM) Experimental_Recording->Data_Scoring Data_Analysis Quantitative Analysis of Sleep Parameters Data_Scoring->Data_Analysis Statistical_Analysis Statistical Comparison Data_Analysis->Statistical_Analysis

Caption: Experimental workflow for a rodent sleep study using this compound.

References

Application Notes and Protocols for Barbital Sodium in Animal Sleep Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Barbital sodium for inducing and maintaining sleep in animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate sleep patterns and the effects of novel compounds on sleep architecture.

Introduction

This compound, a long-acting barbiturate, has been utilized in research to induce and maintain sleep in various animal models.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][2] While largely replaced in clinical practice, its consistent and prolonged effects make it a useful tool in preclinical sleep research.[1]

Mechanism of Action

This compound, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to a site on the receptor distinct from the GABA and benzodiazepine binding sites.[1] This binding increases the duration of the chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This enhanced inhibitory signaling results in sedation and hypnosis.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit AMPA and kainate receptors, contributing to their profound CNS depressant effects.[1]

cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to Cl_ion Cl- Cl_ion->Cl_channel influx GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA releases GABA->GABA_R binds to Barbital_Sodium This compound Barbital_Sodium->GABA_R potentiates effect of GABA Barbital_Sodium->Cl_channel prolongs opening cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Animal Acclimatization B Preparation of this compound and Test Compound Solutions A->B C Randomization of Animals into Groups B->C D Administration of Vehicle or Test Compound C->D E Pretreatment Period D->E F Administration of This compound E->F G Observation of Sleep Latency and Duration F->G H Data Collection and Tabulation G->H I Statistical Analysis H->I J Interpretation of Results I->J cluster_0 Surgical Preparation cluster_1 Recording cluster_2 Data Analysis A Anesthesia B Stereotaxic Implantation of EEG/EMG Electrodes A->B C Post-operative Recovery B->C D Acclimatization to Recording Chamber C->D E Connection to Data Acquisition System D->E F Administration of this compound E->F G Continuous EEG/EMG Recording F->G H Sleep Scoring (Wake, NREM, REM) G->H I Analysis of Sleep Architecture H->I J Spectral Analysis of EEG I->J

References

Troubleshooting & Optimization

Stability and storage of reconstituted Barbital sodium buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of reconstituted Barbital sodium buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its primary applications?

This compound buffer is a solution that utilizes the equilibrium between barbital (a weak acid) and its sodium salt (the corresponding base) to maintain a stable pH, typically around 8.6.[1][2] It is widely used as a buffering solution in biochemical and biological experiments. Common applications include electrophoresis for the separation of serum proteins, lipoproteins, and isoenzymes, as well as in hemolytic assays and as a component in fixative solutions.[1]

Q2: How should I prepare a reconstituted this compound buffer solution?

Preparation instructions can vary based on the specific application. For a general-purpose electrophoresis buffer with a pH of 8.6, a common procedure involves dissolving the pre-weighed buffer components (containing sodium barbital and barbital) in deionized water and adjusting the final volume.[1] For example, to prepare a buffer for agarose gels, the contents of a vial might be dissolved in 900 ml of deionized water, with the final volume adjusted to 1,000 ml.[1] Always refer to the manufacturer's specific instructions for the exact ratios and volumes.[1]

Q3: What are the recommended storage conditions for reconstituted this compound buffer?

Reconstituted this compound buffer solutions should be stored refrigerated at 2–8 °C (36–46 °F).[1] Some suppliers may recommend a storage range of 2-10 °C.[3] Unreconstituted, powdered buffer should be stored tightly closed in a dry place at room temperature.[1][4]

Q4: What is the typical shelf-life of a reconstituted this compound buffer solution?

When stored under proper refrigerated conditions (2–8 °C), reconstituted Barbital buffer solutions are stable for at least four weeks.[1] A study on a related compound, phenothis compound, also demonstrated stability over a four-week period at 4°C.[5] However, it is crucial to discard the solution immediately if any signs of microbial growth are observed.[1]

Q5: What are the primary signs of buffer degradation or contamination?

The most common indicators of a compromised buffer are:

  • Microbial Growth: The appearance of cloudiness or turbidity in the solution.[1]

  • Precipitation: The formation of solid crystals or particulate matter. This can occur if the pH drops, leading to the crystallization of the free barbituric acid.[6][7]

  • pH Shift: A significant deviation from the expected pH value (e.g., 8.6).

Q6: Can I freeze my reconstituted this compound buffer?

While refrigeration is the standard and recommended storage method, there is no specific data from the reviewed sources on the stability of this compound buffer after freezing and thawing cycles. Freezing may increase the risk of precipitation as the solutes concentrate during the freezing process. For optimal performance and to avoid potential issues with solubility upon thawing, it is best to adhere to the recommended refrigeration guidelines.[1]

Data Summary

Table 1: Recommended Storage Conditions for Reconstituted this compound Buffer
ParameterConditionDurationSource(s)
Temperature 2–8 °CAt least 4 weeks[1]
Container Tightly closedAt least 4 weeks[4]
Monitoring Visual InspectionDaily before use[1]
Discard If Microbial growth is observedImmediately[1]
Table 2: Stability of Related Barbiturate Solutions (for reference)
CompoundConcentration & DiluentStorage ConditionDurationStability FindingSource(s)
Phenothis compound 10 mg/mL in 0.9% NaCl4 °C28 daysStable, concentrations remained 98-106% of initial.[5]
Pentothis compound 50 mg/mL (undiluted)25 °C31 daysNo significant loss of potency.[6][7]
Pentothis compound 5 w/v% in water5 °C and 25 °C15 daysSufficiently stable with no profound changes.[8][9]

Troubleshooting Guide

Issue 1: My buffer solution appears cloudy or has visible particulates.

  • Possible Cause: This is most likely due to microbial contamination.[1] Buffers, especially those near a neutral pH, can support bacterial or fungal growth.[10]

  • Solution: Discard the contaminated buffer immediately.[1] To prevent this, prepare the buffer with high-quality deionized water, consider sterile filtering the solution through a 0.2 µm filter, and always store it refrigerated.[10][11]

Issue 2: The measured pH of my buffer is outside the expected range (e.g., pH 8.6).

  • Possible Cause 1: Inaccurate initial preparation.

  • Solution 1: Review the preparation protocol to ensure the correct amounts of reagents and final volumes were used.

  • Possible Cause 2: Absorption of atmospheric CO₂, which can form carbonic acid and lower the pH of alkaline buffers over time.

  • Solution 2: Keep the buffer container tightly sealed when not in use. If the pH shift is minor, it may be carefully adjusted, but for critical applications, preparing a fresh batch is recommended.

  • Possible Cause 3: Temperature effects. Ensure the pH is measured at the specified temperature (e.g., 25 °C), as pH can vary with temperature.[1]

Issue 3: I am observing unexpected precipitation during my experiment.

  • Possible Cause 1: The pH of the solution has dropped. Diluting a concentrated stock of barbiturate can lower the pH, causing the less soluble free acid form to precipitate.[6][7] A pH below 10 has been noted to increase precipitation risk for some barbiturates.[8]

  • Solution 1: Verify the pH of the final working solution. Ensure that all components mixed with the buffer do not drastically alter the final pH.

  • Possible Cause 2: High concentration of organic solvents. Adding high percentages of organic solvents like acetonitrile or methanol can cause buffer salts to precipitate.[12]

  • Solution 2: Determine the solubility of the buffer in your specific solvent mixture. It may be necessary to lower the buffer concentration when using high percentages of organic solvents.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Buffer (pH 8.6) for Electrophoresis

This protocol is based on manufacturer guidelines for preparing a general-purpose electrophoresis buffer.[1]

Materials:

  • Pre-mixed Barbital Buffer powder or individual components (Sodium Barbital, Barbital)

  • High-purity, deionized water

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • For pre-mixed vials (e.g., Sigma-Aldrich B5934 for Agarose Gels): Dissolve the entire contents of one vial in approximately 900 mL of deionized water in a suitable beaker.[1]

  • Stir the solution until all powder is completely dissolved.

  • Carefully transfer the solution to a 1,000 mL volumetric flask.

  • Add deionized water to bring the final volume to precisely 1,000 mL.

  • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Verify the pH. Using a calibrated pH meter, confirm that the pH is 8.6 at 25 °C.[1] Do not adjust the pH with strong acids or bases unless specified, as this can alter the buffer's ionic strength.

  • Transfer the buffer to a clean, clearly labeled storage bottle and store at 2–8 °C.

Protocol 2: Monitoring the Stability of Reconstituted this compound Buffer

This protocol outlines a procedure for routine quality control to ensure buffer integrity over its shelf-life.

Materials:

  • Stored reconstituted this compound buffer

  • Calibrated pH meter

  • Spectrophotometer (optional, for turbidity)

Procedure:

  • Visual Inspection (Weekly): Before each use, and at least once a week, visually inspect the stored buffer under good lighting. Check for any signs of cloudiness, discoloration, or precipitate formation. If any are observed, discard the buffer.[1]

  • pH Measurement (Weekly):

    • Allow a small aliquot of the refrigerated buffer to warm to room temperature (25 °C).

    • Using a calibrated pH meter, measure the pH.

    • Record the pH in a logbook. A significant deviation (e.g., > ±0.2 units) from the target pH of 8.6 indicates potential degradation or contamination. The buffer should be discarded.

  • Performance Check (As Needed): If you suspect buffer issues are causing inconsistent experimental results, run a control experiment with a freshly prepared batch of buffer to compare performance.

  • Turbidity Measurement (Optional): For a more quantitative measure of clarity, measure the absorbance of the buffer at a high wavelength (e.g., 600 nm). An increase in absorbance over time can indicate subtle microbial growth before it is visible to the naked eye.

Visual Workflow

Barbital_Buffer_Troubleshooting start Inconsistent Experimental Results or Suspected Buffer Issue check_visual Visually Inspect Buffer (Stored at 2-8°C) start->check_visual cloudy Is buffer cloudy, turbid, or discolored? check_visual->cloudy Inspect check_ph Measure pH at 25°C ph_ok Is pH within range (e.g., 8.6 ± 0.2)? check_ph->ph_ok Measure check_precipitate Check for Precipitation in Experiment precipitate_present Is there unexpected precipitation? check_precipitate->precipitate_present Examine cloudy->check_ph No (Clear) discard_microbial Action: Discard Buffer Cause: Microbial Contamination Prevention: Use sterile technique cloudy->discard_microbial Yes ph_ok->check_precipitate Yes discard_ph Action: Discard & Prepare Fresh Buffer Cause: Chemical Degradation or CO2 Absorption ph_ok->discard_ph No buffer_ok Buffer is likely OK. Investigate other experimental variables. precipitate_present->buffer_ok No troubleshoot_precipitate Action: Troubleshoot Solubility 1. Verify pH of final mix 2. Check organic solvent concentration 3. Lower buffer concentration if needed precipitate_present->troubleshoot_precipitate Yes

Caption: Troubleshooting workflow for common this compound buffer issues.

References

Technical Support Center: Troubleshooting Barbital Sodium Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unexpected enzymatic assay results can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential for Barbital sodium to interfere with your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my enzymatic assay?

Yes, this compound has the potential to interfere with enzymatic assays through several mechanisms. It has been documented as a direct inhibitor of certain enzymes and its chemical properties as a buffer can also influence assay outcomes. The primary modes of interference include:

  • Direct Enzyme Inhibition: this compound can act as a competitive or non-competitive inhibitor for specific enzymes.

  • Alteration of Assay Conditions: As a buffer, this compound dictates the pH of the reaction, which can affect enzyme activity, stability, and substrate binding.

  • Mitochondrial Respiration Inhibition: Barbiturates, in general, are known to inhibit mitochondrial respiration, which can impact assays involving cellular extracts or mitochondria.

Q2: What are the known mechanisms of direct enzyme inhibition by this compound?

This compound has been shown to be a slow, reversible, and non-complexing inhibitor of rabbit muscle creatine kinase.[1] It primarily competes with the substrate creatine. While specific data for a wide range of enzymes is limited, the structurally similar phenobarbital has been shown to inhibit various alkaline phosphatase (AP) isoenzymes through uncompetitive and mixed-type inhibition.

Q3: Are there specific enzyme classes that are more susceptible to interference by this compound?

Based on available data, enzymes such as kinases (e.g., creatine kinase) and phosphatases (e.g., alkaline phosphatase) have shown susceptibility to barbiturate inhibition. Additionally, barbiturates have been noted to affect the activity of horse liver alcohol dehydrogenase. Given that barbiturates can interact with a variety of proteins, including receptors and ion channels, a broad range of enzymes could potentially be affected.

Q4: Can this compound interfere with assay detection systems?

While direct chemical interference with common chromogenic or fluorogenic substrates has not been extensively documented in the literature, it remains a possibility. Barbiturates are known to interact with various organic molecules, and it is advisable to run proper controls to rule out any direct effects on the detection reagents. For instance, a control reaction containing this compound and the substrate without the enzyme can help identify any non-enzymatic color or fluorescence changes.

Troubleshooting Guide

If you suspect this compound is interfering with your enzymatic assay, follow these troubleshooting steps:

Step 1: Initial Verification

  • Confirm Reagent Integrity: Ensure all assay components (enzyme, substrate, cofactors) are within their expiration dates and have been stored correctly.

  • Positive and Negative Controls: Run appropriate positive controls (an assay known to work) and negative controls (e.g., reaction without enzyme or without substrate) to validate the assay setup.

  • Buffer-Only Control: Include a control with only the Barbital buffer and the detection reagents to check for any background signal.

Step 2: Investigating Potential Inhibition

If the initial verification steps do not resolve the issue, the following workflow can help determine if this compound is acting as an inhibitor.

G cluster_0 Troubleshooting Workflow for Suspected Inhibition start Unexpected Assay Results in Barbital Buffer check_controls Run Controls: - No Enzyme - No Substrate - Buffer + Substrate start->check_controls abnormal_controls Controls Abnormal? check_controls->abnormal_controls investigate_reagents Investigate Reagent/Substrate Stability in Barbital Buffer abnormal_controls->investigate_reagents Yes controls_ok Controls Normal abnormal_controls->controls_ok No vary_barbital Vary this compound Concentration (at constant pH with an alternative buffer) controls_ok->vary_barbital activity_changes Does Enzyme Activity Change? vary_barbital->activity_changes inhibition_likely Inhibition by this compound is Likely activity_changes->inhibition_likely Yes no_inhibition Direct Inhibition Unlikely activity_changes->no_inhibition No kinetic_analysis Perform Kinetic Analysis: - Vary substrate concentration at fixed  this compound concentrations inhibition_likely->kinetic_analysis mitigation Mitigation Strategies: - Switch to an alternative buffer - Optimize assay parameters no_inhibition->mitigation determine_mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) kinetic_analysis->determine_mechanism determine_mechanism->mitigation

Troubleshooting workflow for suspected this compound inhibition.

Quantitative Data on Barbiturate Inhibition

The following table summarizes known inhibitory constants for Barbital and the closely related Phenobarbital against various enzymes. This data can help researchers anticipate potential interferences.

InhibitorEnzymeSourceInhibition TypeKi Value
Barbital Nicotinic Acetylcholine ReceptorTorpedo nobilianaAllostericIC50: 5.1 mM
Phenobarbital Alkaline Phosphatase (Kidney)BovineMixed10 mM
Phenobarbital Alkaline Phosphatase (Bone)RatMixed40 mM
Phenobarbital Alkaline Phosphatase (Liver)BovineMixed55 mM
Phenobarbital Alkaline Phosphatase (Intestine)CalfUncompetitive200 mM[2]

Experimental Protocols

Protocol: Determining the Inhibitory Effect of this compound on Enzymatic Activity

This protocol provides a general framework for assessing the inhibitory potential of this compound on a given enzyme.

1. Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Alternative buffer with a similar pKa (e.g., Tris-HCl, HEPES)

  • Microplate reader or spectrophotometer

  • 96-well plates (as appropriate for the detection method)

  • Standard laboratory pipettes and reagents

2. Experimental Workflow:

The following diagram outlines the key steps in the experimental protocol.

G cluster_1 Experimental Protocol Workflow prep_reagents Prepare Reagents: - Enzyme stock - Substrate stock - this compound serial dilutions - Alternative buffer assay_setup Assay Setup (96-well plate): - Add buffer (Barbital or alternative) - Add enzyme - Add this compound dilutions prep_reagents->assay_setup pre_incubation Pre-incubate at optimal temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction: Add substrate to all wells pre_incubation->initiate_reaction measure_activity Measure enzyme activity kinetically (e.g., absorbance/fluorescence over time) initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate reaction velocities - Plot activity vs. This compound concentration - Determine IC50 (if applicable) measure_activity->data_analysis

Workflow for assessing this compound's inhibitory effect.

3. Detailed Steps:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your enzyme in a suitable, non-interfering buffer.

    • Prepare a concentrated stock solution of the substrate.

    • Prepare a series of this compound solutions at different concentrations. It is crucial to ensure the pH of these solutions is consistent.

    • Prepare the alternative buffer at the same pH as the Barbital buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing the enzyme and either varying concentrations of this compound or the alternative buffer as a control.

    • Include "no enzyme" and "no substrate" controls for each this compound concentration to account for any background signal.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for your enzyme for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin measuring the signal (e.g., absorbance or fluorescence) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

    • Plot the enzyme activity (as a percentage of the control reaction in the alternative buffer) against the concentration of this compound.

    • If inhibition is observed, you can determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Mitigation Strategies

If this compound is found to interfere with your assay, consider the following mitigation strategies:

  • Switch to an Alternative Buffer: The most straightforward solution is to replace the Barbital buffer with an alternative that has a similar buffering range but is less likely to interfere. Suitable alternatives for a similar pH range (around pH 8.6) include:

    • Tris-HCl: A widely used buffer in biochemistry.

    • HEPES: A zwitterionic buffer often used in cell culture and enzymatic assays.

    • Tricine: Can be used as an alternative, but be mindful of potential chelation of metal ions.

  • Optimize Assay Conditions: If using Barbital buffer is unavoidable, you may be able to minimize its inhibitory effects by optimizing other assay parameters, such as substrate concentration. For competitive inhibition, increasing the substrate concentration can help overcome the inhibitory effect.

By systematically troubleshooting and considering these factors, researchers can identify and mitigate the potential for this compound to interfere with their enzymatic assays, leading to more accurate and reliable experimental data.

References

Managing pH stability of Barbital buffer during long experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH stability of Barbital buffer during long-term experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining the pH of my Barbital buffer so critical for long experiments?

A: The pH of a buffer solution is crucial for the structure, function, and activity of biological molecules, including proteins and nucleic acids. For many biochemical assays, such as enzyme kinetics, electrophoresis, and drug stability studies, even minor deviations in pH can lead to significant changes in experimental outcomes. In long-duration experiments, pH stability ensures that the conditions remain constant, preventing time-dependent artifacts and ensuring that the observed results are due to the experimental variables, not a drifting pH.

Q2: What are the primary causes of pH instability in Barbital buffer?

A: The most common causes of pH drift in Barbital buffer, particularly during extended experiments, are:

  • Carbon Dioxide (CO₂) Absorption: Barbital buffer is typically used at an alkaline pH (around 8.6). Alkaline solutions readily absorb CO₂ from the atmosphere. This dissolved CO₂ forms carbonic acid (H₂CO₃), which then lowers the pH of the buffer.[1][2]

  • Temperature Fluctuations: The pKa of a buffer, which is a key determinant of its pH, is temperature-dependent.[3][4] As the laboratory temperature changes, the pH of the buffer can shift. It is crucial to calibrate the pH at the intended experimental temperature.

  • Evaporation: Over long periods, water can evaporate from the buffer solution. This increases the concentration of the buffer components, which can lead to a shift in the pH and ionic strength.

  • Microbial Contamination: Bacteria or fungi can grow in buffer solutions, especially if they are not stored properly.[5] Microbial metabolism can release acidic or basic byproducts that alter the buffer's pH.

Q3: How long can I store a prepared Barbital buffer solution?

A: Reconstituted Barbital buffer solutions are stable for at least four weeks when stored refrigerated at 2–8 °C in a tightly sealed container to minimize CO₂ absorption and evaporation.[5] It is critical to visually inspect the solution for any signs of microbial growth before use and discard it if any contamination is observed.[5] For long-term stability of alkaline buffers, storage in high-density polyethylene (HDPE) or glass bottles is recommended over polystyrene.[1]

Troubleshooting pH Drift

If you observe a consistent drift in your Barbital buffer's pH during an experiment, it is essential to identify and address the root cause.

Common Scenarios and Solutions
Observed Problem Potential Cause Recommended Action
Downward pH Drift CO₂ Absorption: The buffer is exposed to atmospheric air.1. Keep the buffer container tightly sealed whenever possible.2. For highly sensitive experiments, consider preparing the buffer with degassed water and overlaying the solution with an inert gas like nitrogen or argon.3. Minimize the surface area of the buffer exposed to air.
pH Varies with Temperature Temperature Dependence of pKa: The buffer's pH was set at a different temperature than the experimental temperature.1. Calibrate your pH meter and adjust the final buffer pH at the exact temperature at which the experiment will be performed.[3][4]2. If the experiment involves temperature cycling, ensure your results account for the buffer's pH changes.
Upward pH Drift Evaporation: Water is evaporating from the solution, concentrating the buffer salts.1. Use sealed containers for your experimental setup.2. If possible, use a container with a smaller opening to reduce the surface area for evaporation.3. For very long experiments, consider using a humidified chamber.
Sudden, Erratic pH Changes Microbial Contamination: Growth of bacteria or fungi in the buffer.1. Discard the contaminated buffer immediately.2. Prepare fresh buffer using sterile technique: use autoclaved water and sterile glassware.3. Filter-sterilize the final buffer solution through a 0.22 µm filter before storage.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving pH instability issues with your Barbital buffer.

G start pH Instability Observed check_co2 Is the buffer exposed to the atmosphere? start->check_co2 action_co2 Seal container. Minimize air exposure. Consider inert gas overlay. check_co2->action_co2 Yes check_temp Is experiment temperature different from preparation temperature? check_co2->check_temp No action_co2->check_temp action_temp Adjust pH at the experimental temperature. check_temp->action_temp Yes check_evap Is there visible volume loss or potential for evaporation? check_temp->check_evap No action_temp->check_evap action_evap Use sealed containers. Minimize surface area. check_evap->action_evap Yes check_contam Is the buffer cloudy? Has it been stored for >4 weeks? check_evap->check_contam No action_evap->check_contam action_contam Discard buffer. Prepare fresh, sterile solution. check_contam->action_contam Yes end_node pH Stabilized check_contam->end_node No action_contam->end_node

A step-by-step workflow for troubleshooting pH instability.

Quantitative Data

Understanding the chemical properties of Barbital is key to managing its stability. The buffer's effectiveness is centered around its pKa.

ParameterValueSignificance
pKa of Barbital ~7.98 - 8.4This is the pH at which the acidic (barbital) and basic (sodium barbital) forms are in equal concentration, providing maximum buffering capacity. The typical working pH of 8.6 is within the effective buffering range (pKa ± 1).[6][7]
Temperature Coefficient (d(pKa)/dT) Not well-documented for Barbital. For Tris buffer, a similar amine-containing buffer, the value is -0.028/°C .[3]This indicates that for every 1°C increase in temperature, the pKa of Tris buffer decreases by 0.028 units, causing a corresponding drop in pH. A similar, though not identical, effect should be anticipated for Barbital buffer.

Experimental Protocols

Protocol 1: Preparation of High-Stability Barbital Buffer (0.05 M, pH 8.6)

This protocol is designed to maximize the stability of the buffer for long-term use.

Materials:

  • Sodium Barbital (Sodium 5,5-diethylbarbiturate)

  • Barbital (5,5-diethylbarbituric acid)

  • High-purity, deionized water (18.2 MΩ·cm), freshly autoclaved or filtered through a 0.22 µm filter to ensure sterility.

  • Calibrated pH meter with a temperature probe.

  • Sterile glassware.

  • Sterile, airtight storage bottle (HDPE or borosilicate glass).

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Sodium Barbital (Base): Dissolve 41.2 g of sodium barbital in sterile, deionized water and bring the final volume to 1000 mL.

    • 0.2 M Hydrochloric Acid (HCl): Prepare according to standard laboratory procedure.

  • Buffer Preparation:

    • In a sterile beaker, add 50 mL of the 0.2 M sodium barbital stock solution.[8]

    • Place the beaker on a magnetic stirrer and begin gentle mixing.

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Bring the solution to your target experimental temperature (e.g., 25°C).

    • Slowly add the 0.2 M HCl solution dropwise while monitoring the pH. For a target pH of 8.6, you will need approximately 6.0 mL of 0.2 M HCl.[8]

    • Crucially, make the final pH adjustment at the intended experimental temperature.

  • Final Volume Adjustment and Storage:

    • Once the target pH of 8.6 is stable, transfer the solution to a sterile 200 mL volumetric flask.

    • Rinse the beaker with a small amount of sterile water and add it to the flask.

    • Bring the final volume to 200 mL with sterile, deionized water.[8]

    • Transfer the final buffer to a sterile, airtight storage bottle.

    • Label the bottle with the buffer name, concentration, pH, preparation date, and expiration date (4 weeks from preparation).

    • Store at 2–8 °C.

Protocol 2: Monitoring pH Stability During a Long Experiment

Procedure:

  • Initial Measurement: Before starting the experiment, measure and record the initial pH of the buffer using a calibrated pH meter. Ensure the measurement is taken at the experimental temperature.

  • Periodic Sampling: At predefined intervals (e.g., every 12, 24, or 48 hours), carefully and aseptically remove a small aliquot (e.g., 1-2 mL) of the buffer from your experimental system.

  • Temperature Equilibration: Allow the aliquot to equilibrate to the standard measurement temperature (e.g., 25°C) for consistency, or measure directly at the experimental temperature if your pH meter has automatic temperature compensation.

  • pH Measurement: Measure and record the pH of the aliquot.

  • Data Logging: Log the time, date, temperature, and pH value in your experimental notebook.

  • Analysis: Plot the pH versus time. A stable buffer should show minimal deviation. If the pH drifts by more than a predetermined tolerance (e.g., ±0.05 pH units), it may be necessary to troubleshoot the experimental setup or replace the buffer.

Barbital Buffer System and CO₂ Interaction

The stability of Barbital buffer is governed by the equilibrium between its acidic (Barbital) and basic (Barbital-Na) forms. Atmospheric CO₂ can disrupt this equilibrium.

G cluster_0 Barbital Buffer Equilibrium cluster_1 Atmospheric CO₂ Interference Barbital Barbital (Acid) HB Barbital_Na Barbital-Na (Base) B⁻ Barbital->Barbital_Na H_ion H⁺ Barbital_Na->H_ion releases H_ion->Barbital accepts CO2_atm CO₂ (atm) CO2_aq CO₂ (aq) CO2_atm->CO2_aq dissolves H2CO3 H₂CO₃ (Carbonic Acid) CO2_aq->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion_carbonic H⁺ HCO3->H_ion_carbonic H_ion_carbonic->Barbital_Na Consumes Base (Lowers pH)

The equilibrium of Barbital buffer and the effect of CO₂ absorption.

References

Common issues with Barbital sodium solubility in ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Barbital sodium and its solubility in ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in ethanol?

A1: this compound has limited solubility in ethanol. Approximately one gram of this compound will dissolve in 400 mL of ethanol.[1][2] Its solubility is significantly lower in ethanol compared to its solubility in water, where it is much more soluble.[1][2]

Q2: Why is my this compound not dissolving in ethanol?

A2: Several factors can contribute to dissolution issues:

  • Concentration: You may be attempting to dissolve the this compound at a concentration higher than its solubility limit.

  • Temperature: Solubility can be temperature-dependent. Gently warming the solution may aid dissolution, but be cautious as excessive heat can potentially degrade the compound.

  • Ethanol Purity: The presence of water or other impurities in the ethanol can alter its solvent properties and affect the solubility of this compound. Using high-purity, anhydrous ethanol is recommended.

  • Particle Size: A finer powder will have a larger surface area and may dissolve more readily than larger crystals.

Q3: Can I use a co-solvent to improve the solubility of this compound in ethanol?

A3: Yes, using a co-solvent system can be an effective strategy. For other barbiturates, like phenobarbital, co-solvents such as propylene glycol and glycerin have been used in combination with ethanol and water to improve solubility and stability.[3] The optimal ratio of solvents would need to be determined experimentally for your specific application.

Q4: My this compound initially dissolved but then precipitated out of the ethanol solution. What could be the cause?

A4: Precipitation after initial dissolution can be caused by a few factors:

  • Temperature Change: If the solution was heated to aid dissolution, cooling it back to room temperature can lead to supersaturation and subsequent precipitation.

  • Solvent Evaporation: If the ethanol is allowed to evaporate, the concentration of this compound will increase, potentially exceeding its solubility limit.

  • Change in pH: Although less of a factor in non-aqueous solutions, significant changes in the solution's properties could affect solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Slow Dissolution - High concentration- Low temperature- Large particle size- Ensure the concentration is within the solubility limit (approx. 1g in 400mL).- Gently warm the mixture with stirring. Monitor for any signs of degradation.- If possible, use a finer powder of this compound.
Incomplete Dissolution - Exceeding solubility limit- Impure ethanol- Recalculate and adjust the concentration.- Use fresh, high-purity (e.g., anhydrous) ethanol.
Precipitation - Temperature fluctuation- Solvent evaporation- Maintain a constant temperature, especially if the solution was heated.- Keep the container tightly sealed to prevent ethanol evaporation.
Cloudy Solution - Presence of impurities- Partial dissolution- Filter the solution through a suitable membrane filter (e.g., 0.22 µm).- Ensure complete dissolution by following the recommendations for slow or incomplete dissolution.

Experimental Protocol: Dissolving this compound in Ethanol

This protocol provides a general procedure for dissolving this compound in ethanol.

Materials:

  • This compound powder

  • Anhydrous ethanol (≥99.5%)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the weighed this compound to the volumetric flask. Add approximately 80% of the final desired volume of anhydrous ethanol.

  • Dissolution: Place the flask on a magnetic stirrer and begin stirring. If dissolution is slow, gentle warming (e.g., to 30-40°C) can be applied. Do not overheat.

  • Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Add anhydrous ethanol to reach the final desired volume.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a chemically compatible filter (e.g., PTFE).

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.

Visualizations

TroubleshootingWorkflow start Start: Dissolving this compound in Ethanol issue Issue Encountered? start->issue slow_diss Slow Dissolution issue->slow_diss Yes incomplete_diss Incomplete Dissolution issue->incomplete_diss Yes precip Precipitation issue->precip Yes success Successful Dissolution issue->success No check_conc Check Concentration slow_diss->check_conc incomplete_diss->check_conc maintain_temp Maintain Constant Temp precip->maintain_temp check_temp Check Temperature check_conc->check_temp OK check_purity Check Ethanol Purity check_conc->check_purity OK adjust_conc Adjust Concentration check_conc->adjust_conc Too High warm_gently Warm Gently check_temp->warm_gently Too Low check_temp->success OK use_pure_etoh Use High-Purity Ethanol check_purity->use_pure_etoh Impure check_purity->success Pure adjust_conc->success warm_gently->success use_pure_etoh->success seal_container Seal Container maintain_temp->seal_container seal_container->success

Caption: Troubleshooting workflow for this compound solubility issues.

FactorsAffectingSolubility solubility This compound Solubility in Ethanol concentration Concentration solubility->concentration temperature Temperature solubility->temperature solvent_purity Solvent Purity solubility->solvent_purity particle_size Particle Size solubility->particle_size co_solvents Co-solvents solubility->co_solvents

Caption: Key factors influencing the solubility of this compound in ethanol.

References

Addressing microbial growth in stored Barbital buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing microbial growth in stored Barbital buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of microbial contamination in my Barbital buffer?

A1: Visual signs of microbial contamination include turbidity (cloudiness), formation of sediment or flocculants, and changes in color. A shift in the buffer's pH outside the expected range (typically 8.6 for standard Barbital buffer) can also indicate microbial activity.[1]

Q2: What are the primary sources of microbial contamination in laboratory buffers?

A2: Contamination can originate from various sources, including the water and stock chemicals used for preparation, airborne microorganisms (such as bacteria and fungi), and improper handling or aseptic techniques during preparation and use.[2] Non-sterile equipment and storage containers are also common culprits.

Q3: What are the consequences of using a contaminated Barbital buffer in my experiments?

A3: Using a contaminated buffer can lead to inaccurate and unreliable experimental results. Microbial growth can alter the buffer's pH and ionic strength, potentially inhibiting or enhancing enzymatic reactions, affecting protein mobility in electrophoresis, and interfering with binding assays. In cell culture applications, contaminants can be toxic to cells.

Q4: How long can I store reconstituted Barbital buffer?

A4: Reconstituted Barbital buffer solutions are stable for at least four weeks when stored refrigerated at 2–8 °C.[3] However, if microbial growth is observed, the solution should be discarded immediately.[3]

Q5: Is it safe to autoclave Barbital buffer to sterilize it?

A5: Due to the potential for heat-induced degradation of barbiturates, autoclaving is not the recommended method for sterilizing Barbital buffer solutions. Sterile filtration is the preferred method to ensure both sterility and the chemical integrity of the buffer.

Troubleshooting Guide: Microbial Contamination

Problem: I suspect my stored Barbital buffer is contaminated. How can I confirm this and what should I do?

Solution:

  • Visual Inspection: Carefully examine the buffer for any signs of turbidity, sediment, or color change. Compare it to a freshly prepared, sterile solution if possible.

  • pH Measurement: Check the pH of the buffer. A significant deviation from the expected pH of 8.6 is a strong indicator of microbial activity.

  • Microscopic Examination: If you have the equipment, a simple microscopic examination of a drop of the buffer can reveal the presence of bacteria or fungi.

  • Sterility Testing: For a definitive answer, perform a sterility test by inoculating a sample of the buffer into a sterile growth medium. Observe for microbial growth over a period of incubation.

  • Action: If contamination is confirmed, discard the buffer solution immediately and according to your institution's safety guidelines for chemical waste. Do not attempt to salvage a contaminated buffer.

Problem: I've had recurring contamination issues with my Barbital buffer. How can I identify the source?

Solution:

systematically investigate potential sources of contamination:

  • Water Quality: Ensure you are using high-purity, sterile water for buffer preparation.

  • Stock Reagents: Check for any visible contamination in your dry Barbital and sodium barbital stocks.

  • Aseptic Technique: Review your handling procedures. Are you using sterile pipettes and containers? Are you working in a clean environment, such as a laminar flow hood?

  • Storage Containers: Ensure that the bottles used for storage are thoroughly cleaned and sterilized before use.

  • Filtration System: If you are using a sterile filtration system, check that the filter is not compromised and is of the correct pore size (0.22 µm).

Data Presentation

Table 1: Factors Influencing Microbial Growth in Buffer Solutions

ParameterConditionEffect on Microbial GrowthReference
Temperature 2-8°C (Refrigeration)Significantly slows down microbial growth.[3]
20-25°C (Room Temperature)Optimal for the growth of many common laboratory contaminants.
Preservative No PreservativeSusceptible to microbial growth.[4]
0.02% Sodium AzideEffective at inhibiting the growth of gram-negative bacteria.[5]
0.05% Sodium AzideProvides broader protection and is used for long-term storage of some reagents.[5]

Experimental Protocols

Protocol 1: Preparation of Sterile Barbital Buffer (1L, pH 8.6)

Materials:

  • Sodium Barbital

  • Barbital

  • High-purity, sterile deionized water

  • Sterile 1L graduated cylinder

  • Sterile 1L beaker

  • Sterile stir bar

  • pH meter, calibrated

  • Sterile 0.22 µm filtration system

  • Sterile storage bottle

Methodology:

  • In the sterile beaker, dissolve the appropriate amounts of sodium barbital and barbital in approximately 800 mL of sterile deionized water. For a typical 0.05 M Barbital buffer, this would be approximately 10.3 g of sodium barbital and 1.84 g of barbital.

  • Place the sterile stir bar in the beaker and stir until all components are completely dissolved.

  • Carefully adjust the pH to 8.6 using a sterile solution of HCl or NaOH as needed, while continuously monitoring with the calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to the sterile 1L graduated cylinder and bring the final volume to 1000 mL with sterile deionized water.

  • Assemble the sterile 0.22 µm filtration system according to the manufacturer's instructions.

  • Filter the entire volume of the buffer into the sterile storage bottle.

  • Label the bottle clearly with the buffer name, concentration, pH, date of preparation, and your initials.

  • Store the sterile buffer at 2-8°C.

Protocol 2: Sterility Testing of Stored Barbital Buffer

Materials:

  • Stored Barbital buffer sample

  • Sterile fluid thioglycolate medium (for bacteria)

  • Sterile soybean-casein digest medium (for fungi)

  • Sterile pipettes

  • Incubator

Methodology:

  • Under aseptic conditions (e.g., in a laminar flow hood), transfer 1 mL of the stored Barbital buffer into a tube containing 10 mL of sterile fluid thioglycolate medium.

  • Transfer another 1 mL of the stored Barbital buffer into a tube containing 10 mL of sterile soybean-casein digest medium.

  • As a negative control, inoculate a tube of each medium with 1 mL of sterile water.

  • As a positive control, inoculate a tube of each medium with a known non-pathogenic microorganism.

  • Incubate the fluid thioglycolate medium tubes at 30-35°C for 14 days.

  • Incubate the soybean-casein digest medium tubes at 20-25°C for 14 days.

  • Examine the tubes for turbidity at regular intervals. The presence of turbidity in the sample tubes indicates microbial contamination. The negative controls should remain clear, and the positive controls should show growth.

Mandatory Visualization

Microbial_Growth_Troubleshooting start Stored Barbital Buffer Suspected Contamination visual_check Visual Inspection: - Turbidity? - Sediment? - Color Change? start->visual_check ph_check pH Measurement: Is pH outside expected range? visual_check->ph_check No visible signs contamination_confirmed Contamination Confirmed visual_check->contamination_confirmed Visible signs microscopy Microscopic Examination: Microbes visible? ph_check->microscopy pH is normal ph_check->contamination_confirmed pH deviation sterility_test Perform Sterility Test microscopy->sterility_test No microbes visible microscopy->contamination_confirmed Microbes visible sterility_test->contamination_confirmed Positive Result no_contamination No Contamination Observed sterility_test->no_contamination Negative Result discard_buffer Discard Buffer (Follow Safety Protocols) contamination_confirmed->discard_buffer monitor_storage Monitor During Storage no_contamination->monitor_storage investigate_source Investigate Source of Recurring Contamination: - Water Quality - Stock Reagents - Aseptic Technique - Glassware/Plasticware discard_buffer->investigate_source reprepare_buffer Prepare Fresh, Sterile Buffer investigate_source->reprepare_buffer reprepare_buffer->monitor_storage

Caption: Troubleshooting workflow for microbial growth in Barbital buffer.

References

Technical Support Center: Optimizing Barbital Sodium for Animal Sedation

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals in controlled laboratory settings. Barbital sodium is a controlled substance with a narrow therapeutic index and significant potential for adverse effects, including respiratory depression and death.[1][2] Its use in animals is strictly regulated and requires approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.[3][4][5] These guidelines are for informational purposes only and do not supersede institutional protocols, veterinary advice, or national and international regulations.[3][6] Always consult with a laboratory animal veterinarian before initiating any new sedation protocol.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting dose of this compound for my animal model?

A1: The optimal starting dose of this compound is influenced by several factors, including the species, strain, age, sex, and health status of the animal.[7][8] A thorough literature review for your specific model is the recommended first step. If data is limited, a dose-response study should be conducted, starting with the lowest reported effective dose and gradually increasing it in small cohorts of animals.[8][9] The goal is to identify the minimum dose that achieves the desired level of sedation with the fewest adverse effects.[1]

Q2: What are the signs of an overdose, and what should I do in that event?

A2: Signs of an overdose include severe respiratory depression (slow, shallow breathing), apnea (cessation of breathing), profound hypotension (low blood pressure), and loss of brain stem reflexes.[2] In the event of a suspected overdose, immediate supportive care is critical. This includes providing artificial respiration and maintaining body temperature.[10] There is no specific antidote for barbiturate overdose.[11] Prevention through careful dose calculation and diligent monitoring is paramount.

Q3: My animal is not reaching a sufficient depth of sedation. What are the potential causes and solutions?

A3: Insufficient sedation can result from several factors:

  • Incorrect Dose: The dose may be too low for the individual animal. A modest, incremental increase in the dose can be considered after consulting with a veterinarian.[8]

  • Improper Administration: For intraperitoneal (IP) injections, the solution may have been inadvertently administered subcutaneously or into a fat pad, leading to poor absorption.[8] Ensure proper injection technique.

  • Drug Tolerance: If the animal has been previously exposed to barbiturates or other sedatives, tolerance may have developed, requiring a higher dose.[10][12]

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound solutions should be prepared aseptically.[13][14] The powder can be dissolved in sterile saline (0.9%), often with the aid of a co-solvent like ethanol and propylene glycol to improve stability.[13][14][15] Solutions should be sterilized by filtration through a 0.22 µm filter and stored in sterile, light-protected containers.[13][14] Stock solutions are typically refrigerated, while working solutions may be kept at room temperature for a limited time, but always check for precipitation before use.[7][13] The label should include the compound name, concentration, preparation date, expiration date, and the preparer's initials.[13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Solution Low temperature, incorrect pH, or improper solvent.[7]Gently warm the solution to see if the precipitate redissolves. Ensure the correct sterile diluent is used. If precipitation persists, discard the solution.[7]
High Variability in Sedation Differences in animal strain, age, or sex.[7] Inconsistent injection technique.Standardize the animal model as much as possible. Ensure all personnel are proficient in the chosen administration route.
Respiratory Depression Dose is too high. Rapid intravenous injection. Synergistic effects with other CNS depressants.[16]Reduce the dose. Administer IV injections slowly. Avoid co-administration with other sedatives unless part of an approved protocol.[16] Monitor respiratory rate closely.
Hypothermia Depression of the thermoregulatory center in the brain.[2]Provide a supplemental heat source, such as a heating pad, to maintain the animal's body temperature.[17]
Prolonged Recovery High dose, impaired drug metabolism (e.g., liver disease).Use the minimum effective dose. Monitor the animal until it is fully ambulatory and has access to food and water.[17]

Quantitative Data Summary

The following tables provide example dosage ranges for this compound in common laboratory animal models. These are intended as a starting point for protocol development and must be validated for your specific experimental conditions.

Table 1: this compound Dosages for Rodents

SpeciesRoute of AdministrationSedative Dose (mg/kg)Anesthetic Dose (mg/kg)Onset of ActionDuration of Sedation
Mouse IP20-50[18]40-90[19]5-10 min45-90 min
Rat IP20-4040-50[15][19]5-15 min60-120 min

Table 2: this compound Dosages for Other Species

SpeciesRoute of AdministrationAnesthetic Dose (mg/kg)Onset of ActionDuration of Sedation
Rabbit IP, IV28[15]1-5 min (IV)30-60 min
Pig IV20-30[15]<1 min30-60 min
Sheep IV20-30[15]<1 min30-60 min

Experimental Protocols

Protocol 1: Preparation of a 60 mg/mL this compound Solution

This protocol is adapted from established guidelines for preparing non-pharmaceutical grade solutions.[13][14][15]

Materials:

  • 6 g this compound powder

  • 10 mL Ethanol (95%)[13][14][15]

  • 40 mL Propylene glycol USP[13][14][15]

  • Sterile 0.9% saline

  • Sterile 100 mL volumetric flask

  • Sterile vials for storage

  • 0.22 µm sterile filter

Procedure:

  • In the volumetric flask, dissolve the 6 g of this compound powder in 10 mL of 95% ethanol.[13][14][15]

  • Once fully dissolved, add 25 mL of sterile saline and mix thoroughly.[13][14][15]

  • Add 40 mL of propylene glycol and mix again.[13][14][15]

  • Bring the final volume to 100 mL with sterile 0.9% saline.[13][14][15]

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.[13][14]

  • Label the vial with the compound name, concentration (60 mg/mL), preparation date, expiration date, and your initials.[13][14]

Protocol 2: Administration and Monitoring of Sedation

This protocol outlines the key steps for the safe administration and monitoring of a sedated animal.

Procedure:

  • Pre-sedation:

    • Weigh the animal accurately to calculate the correct dose.

    • Visually inspect the animal for any signs of illness.

    • Prepare the injection site by swabbing with 70% ethanol.[17]

  • Administration:

    • Administer the calculated dose of this compound via the approved route (e.g., intraperitoneal injection in the lower right abdominal quadrant for a rodent).[17]

  • Monitoring:

    • Record the time of injection and the time to the loss of the righting reflex (the animal cannot right itself when placed on its back).[8]

    • Continuously monitor the animal's respiratory rate and depth.

    • Confirm the depth of sedation by checking for the absence of a pedal withdrawal reflex (toe pinch).[17]

    • Maintain the animal's body temperature with a heating pad.[17]

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[17]

  • Recovery:

    • Place the animal in a clean, warm cage for recovery.

    • Continue to monitor the animal until it is fully ambulatory and can access food and water.[17]

Visualizations

experimental_workflow Experimental Workflow for Animal Sedation cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_recovery Recovery weigh Weigh Animal calculate Calculate Dose weigh->calculate prepare_drug Prepare Drug Solution calculate->prepare_drug administer Administer this compound prepare_drug->administer monitor_reflex Monitor Righting Reflex administer->monitor_reflex monitor_vitals Monitor Vitals (Respiration, Temp) monitor_reflex->monitor_vitals check_depth Check Anesthetic Depth monitor_vitals->check_depth recover Place in Recovery Cage check_depth->recover monitor_recovery Monitor Until Ambulatory recover->monitor_recovery

Caption: Workflow for animal sedation from preparation to recovery.

troubleshooting_sedation Troubleshooting Inadequate Sedation start Inadequate Sedation Observed check_dose Is Dose Correct for Weight? start->check_dose check_admin Was Administration Technique Correct? check_dose->check_admin Yes solution_recalculate Recalculate and Re-administer (if safe) check_dose->solution_recalculate No check_tolerance Previous Barbiturate Exposure? check_admin->check_tolerance Yes solution_technique Review and Refine Injection Technique check_admin->solution_technique No solution_increase_dose Consider Dose Increase (Consult Vet) check_tolerance->solution_increase_dose Yes solution_alternative Consider Alternative Anesthetic check_tolerance->solution_alternative No

Caption: Decision tree for troubleshooting insufficient sedation.

References

Technical Support Center: Minimizing Barbital Sodium-Induced Respiratory Depression in Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate respiratory depression during animal experiments involving barbital sodium.

Troubleshooting Guide

Q1: My animal's respiratory rate has significantly dropped after this compound administration. What should I do?

A1: A drop in respiratory rate is an expected effect of this compound. In rats, a normal anesthetized respiratory rate is 70-110 breaths/min, and a 50% drop can be normal.[1] However, if the rate becomes critically low or is accompanied by other signs of distress, immediate action is required.

  • Step 1: Assess Anesthetic Depth: Check for the absence of a pedal withdrawal reflex (toe pinch) to confirm the animal is not too deeply anesthetized.[2] A shallow and rapid respiratory rate (>110 breaths/min) might indicate the animal is too light, while a very deep and slow rate (<70 breaths/min) could signify an overdose.[1]

  • Step 2: Administer a Respiratory Stimulant: Doxapram can be administered to counteract respiratory depression. If the depression reoccurs, doxapram can be given repeatedly at approximately 10-15 minute intervals.[1]

  • Step 3: Provide Supportive Care: If the animal is in respiratory arrest, small chest compressions can be attempted.[1] Ensure the animal is kept warm to prevent hypothermia, which can exacerbate respiratory depression.[3]

Q2: The animal's mucous membranes are turning blue (cyanosis). What does this indicate and how should I respond?

A2: Cyanosis is a late sign of hypoxemia (insufficient oxygen in the blood) and requires immediate intervention.

  • Step 1: Ensure a Clear Airway: Check that the animal's airway is not obstructed.

  • Step 2: Provide Oxygen Supplementation: Administer 100% oxygen via a face mask or nasal cannula.[4]

  • Step 3: Monitor Oxygen Saturation: Use a pulse oximeter to monitor the animal's arterial oxygen saturation (SpO2). Normal SpO2 in an anesthetized animal breathing 100% oxygen should be 98-100%. A reading below 95% is a cause for concern.

  • Step 4: Consider Positive Pressure Ventilation: If the animal's breathing is very shallow or has stopped, intermittent positive pressure ventilation may be necessary.[4]

Q3: I am observing apnea (cessation of breathing) in my animal. What is the emergency protocol?

A3: Apnea is a life-threatening emergency.

  • Step 1: Immediately Administer a Reversal Agent: Administer a respiratory stimulant like Doxapram intravenously for the fastest effect.

  • Step 2: Initiate Artificial Ventilation: If the animal does not resume breathing immediately, begin artificial ventilation. This can be done using a small animal ventilator or by manual resuscitation with an Ambu bag.

  • Step 3: Perform Cardiopulmonary Resuscitation (CPR): If there is no heartbeat, begin chest compressions in conjunction with artificial ventilation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced respiratory depression?

A1: this compound, a barbiturate, acts as a central nervous system depressant. Its primary mechanism is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This increases the duration of chloride ion channel opening, leading to hyperpolarization of neurons and decreased neuronal excitability.[5][6] This widespread depression of the central nervous system includes the respiratory centers in the medulla, resulting in a decreased drive to breathe.[7]

Q2: What are the key respiratory parameters to monitor during this compound anesthesia?

A2: Continuous monitoring of respiratory function is crucial. Key parameters include:

  • Respiratory Rate and Pattern: Observe the number of breaths per minute and the depth and regularity of breathing.[1][2]

  • Oxygen Saturation (SpO2): Measured with a pulse oximeter, this indicates the percentage of hemoglobin saturated with oxygen.

  • End-Tidal Carbon Dioxide (ETCO2): Capnography measures the concentration of CO2 at the end of exhalation and is a good indicator of adequate ventilation.[2]

Q3: Are there any pharmacological agents to reverse this compound-induced respiratory depression?

A3: Yes, several agents can be used:

  • Doxapram: A central nervous system and respiratory stimulant that directly acts on the medullary respiratory centers.[7]

  • Bemegride: Also a central nervous system stimulant, it has been used to reverse barbiturate overdose.[8]

Q4: What supportive care measures can I implement to minimize respiratory risks?

A4:

  • Maintain Body Temperature: Anesthetics can induce hypothermia, which can worsen respiratory depression. Use a heating pad to maintain the animal's body temperature.[3]

  • Fluid Therapy: Intravenous fluids can help maintain cardiovascular stability, which is closely linked to respiratory function.

  • Pre-emptive Analgesia: Using analgesics can reduce the required dose of this compound, thereby minimizing its side effects, including respiratory depression.[9]

Quantitative Data

Table 1: Recommended Dosages for Anesthetics and Reversal Agents in Rodents

DrugSpeciesDosageRouteNotes
Sodium Pentobarbital Rat40-50 mg/kgIPCan cause significant respiratory depression.[10]
Mouse40-85 mg/kgIP[10]
Xylazine Rat5 mg/kgIPOften used in combination with other anesthetics.[2]
Ketamine Rat50 mg/kgIPOften used in combination with other anesthetics.[2]
Doxapram Rat5-10 mg/kgIV or IPCan be repeated every 10-15 minutes if respiratory depression reoccurs.[1][11]
Dog5.5 - 11 mg/kgIVFor barbiturate-induced respiratory depression.[7]

Table 2: Effects of Doxapram on Cardiopulmonary Function in Dogs Anesthetized with Remifentanil and Propofol

ParameterControl GroupDoxapram Group 1 (Low Dose)Doxapram Group 2 (High Dose)
PaO2 (mmHg) DecreasedSignificantly IncreasedSignificantly Increased
SaO2 (%) DecreasedSignificantly IncreasedSignificantly Increased
PaCO2 (mmHg) IncreasedDecreasedSignificantly Decreased
Respiratory Rate DecreasedIncreasedSignificantly Increased
Data from a study on dogs, which may provide insights for other species. The values represent the change from baseline.[12]

Experimental Protocols

Protocol 1: Administration of Doxapram for Respiratory Depression in Rats

  • Preparation:

    • Prepare a sterile solution of Doxapram at the desired concentration.

    • Ensure you have appropriate syringes and needles for the chosen route of administration (IV or IP).

  • Dosage Calculation:

    • Weigh the rat accurately.

    • Calculate the volume of Doxapram solution needed for a dose of 5-10 mg/kg.[1]

  • Administration:

    • Intravenous (IV) Injection (for rapid effect):

      • Properly restrain the rat and locate the lateral tail vein.

      • Swab the injection site with 70% ethanol.

      • Insert the needle into the vein and slowly inject the Doxapram solution.

    • Intraperitoneal (IP) Injection:

      • Restrain the rat to expose the abdomen.

      • Insert the needle at a 15-20 degree angle into the lower right quadrant of the abdomen to avoid the bladder and cecum.

      • Gently aspirate to ensure no fluid or blood is drawn back, then inject the solution.

  • Monitoring:

    • Continuously monitor the rat's respiratory rate, depth, and mucous membrane color.

    • If respiratory depression persists or returns after 10-15 minutes, a repeat dose may be administered.[1]

Protocol 2: Monitoring Respiratory Function in Anesthetized Rodents

  • Pre-Anesthesia Baseline:

    • Before administering this compound, record the animal's baseline respiratory rate.

  • During Anesthesia:

    • Visual Observation: Every 5 minutes, visually inspect the animal's thoracic wall movements to determine the respiratory rate and pattern.[2]

    • Pulse Oximetry (SpO2):

      • Place the pulse oximeter probe on a hairless, vascularized area such as the paw, tail, or tongue.

      • Continuously monitor and record the SpO2 values.

    • Capnography (ETCO2):

      • If the animal is intubated, connect a capnograph to the endotracheal tube.

      • Continuously monitor and record the ETCO2 levels.

  • Record Keeping:

    • Maintain a detailed anesthetic record, documenting all monitored parameters, drug administrations, and observations at regular intervals.[2]

Visualizations

Barbital_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_effect Effect GABA_A_Receptor GABA-A Receptor Channel_Opening Increased Duration of Cl- Channel Opening GABA_A_Receptor->Channel_Opening Chloride_Channel Chloride (Cl-) Channel (Closed) Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) Respiratory_Center Respiratory Center (Medulla) Hyperpolarization->Respiratory_Center Inhibits Barbital_Sodium This compound Barbital_Sodium->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to receptor Cl_Influx Increased Cl- Influx Channel_Opening->Cl_Influx Cl_Influx->Hyperpolarization Respiratory_Depression Respiratory Depression Respiratory_Center->Respiratory_Depression

Caption: this compound enhances GABAergic inhibition, leading to respiratory depression.

Anesthesia_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Intervention cluster_recovery Recovery Animal_Prep Animal Preparation (Weighing, Acclimation) Drug_Prep Anesthetic & Emergency Drug Preparation Animal_Prep->Drug_Prep Anesthesia_Induction This compound Administration (e.g., IP) Drug_Prep->Anesthesia_Induction Monitoring_Start Continuous Monitoring (Resp. Rate, SpO2, Temp) Anesthesia_Induction->Monitoring_Start Surgical_Procedure Experimental Procedure Monitoring_Start->Surgical_Procedure Assess_Depth Assess Anesthetic Depth (Pedal Reflex) Surgical_Procedure->Assess_Depth Post_Procedure_Care Post-Procedure Care (Analgesia, Warmth) Surgical_Procedure->Post_Procedure_Care Procedure Complete Check_Vitals Check Vital Signs Assess_Depth->Check_Vitals Respiratory_Depression Respiratory Depression? Check_Vitals->Respiratory_Depression Respiratory_Depression->Surgical_Procedure No Intervention Intervention (Doxapram, O2, Warmth) Respiratory_Depression->Intervention Yes Intervention->Assess_Depth Monitor_Recovery Monitor Until Ambulatory Post_Procedure_Care->Monitor_Recovery

Caption: Experimental workflow for anesthesia and respiratory monitoring.

References

Navigating the Regulatory Landscape of Barbital Sodium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the regulations governing the handling of Barbital sodium. The following information is intended to clarify compliance requirements and address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Regulatory Classification

Q: What is the controlled substance classification for this compound?

A: this compound is classified based on its potential for abuse and accepted medical use. In the United States, Barbital is listed as a Schedule IV controlled substance under the Controlled Substances Act (CSA).[1][2] This scheduling indicates a low potential for abuse relative to substances in Schedule III and a currently accepted medical use in treatment.[3] Internationally, Barbital is regulated under the Convention on Psychotropic Substances of 1971, which governs its medical and scientific use.[1][4][5]

Researcher Registration and Responsibilities

Q: Who is authorized to handle this compound in a research setting?

A: Only researchers registered with the U.S. Drug Enforcement Administration (DEA) are permitted to handle controlled substances.[6][7] The Principal Investigator (PI) is responsible for obtaining and maintaining the DEA registration for their specific research location.[7][8] This registration is not transferable to another individual or location.[6] Research staff, graduate students, and postdoctoral scholars may work under the direct supervision of the licensed researcher as "authorized laboratory personnel."[6]

Q: What are the primary responsibilities of a DEA-registered researcher?

A: The registered researcher, or Registrant, is ultimately responsible for the compliant procurement, security, record-keeping, and disposal of all controlled substances acquired under their DEA registration.[6][7][9] This includes preventing theft or diversion of the substance.[8][10]

Procurement and Storage

Q: How do I legally acquire this compound for my research?

A: this compound, as a Schedule IV substance, must be ordered from a licensed supplier. The purchasing process requires specific documentation, and all acquisition records must be meticulously maintained for at least two years.[9][11]

Q: What are the specific storage requirements for this compound?

A: DEA regulations mandate that this compound be stored in a securely locked, substantially constructed cabinet or safe to prevent unauthorized access.[10] Access should be restricted to the DEA registrant and specifically designated authorized agents.[9] It is recommended to store controlled substances behind two locks.[10] The storage location must be the one listed on the DEA registration.[6]

Record-Keeping and Inventory

Q: What records am I required to maintain?

A: Researchers must maintain complete and accurate records for a minimum of two years, kept separately from all other laboratory records.[11][12][13] These records must create a clear audit trail from acquisition to disposal and be readily available for inspection by the DEA.[9][12] Key records include:

  • Initial and Biennial Inventories: A complete inventory must be taken upon receiving a DEA registration and every two years thereafter.[11][13]

  • Acquisition Records: Purchase orders and packing receipts must be retained.[9]

  • Usage Logs: A separate log must be kept for each container, documenting the date, amount used, purpose, and the authorized user for every dispensation.[11]

Q: How often should I reconcile my inventory?

A: While official inventories are biennial, it is a best practice to reconcile usage logs and physical inventory frequently (e.g., weekly) to quickly identify any discrepancies or potential diversion.[12]

Disposal

Q: How do I dispose of expired or unwanted this compound?

A: Researchers cannot dispose of controlled substances themselves. Disposal must be handled through a DEA-approved "reverse distributor."[6] It is illegal for a university's Environmental Health and Safety (EHS) department to take possession of DEA-regulated substances for disposal.[6] The researcher must maintain all records of the transfer to the reverse distributor for at least two years.[6]

Troubleshooting Guide

Issue Probable Cause Solution
Discrepancy in Inventory Count Mathematical error in usage log; Unrecorded dispensation; Suspected diversion or theft.1. Recalculate all entries in the usage log. 2. Interview all authorized personnel about recent use. 3. If theft is suspected, the DEA registrant must immediately report the loss to the local DEA Diversion Field Office.
DEA Registration is Expiring Failure to track renewal date.Renew the DEA registration (Form 225) well in advance. The process can take several months.[8] A lapsed registration means all research with the substance must cease.
Need to Move Substance to a New Lab DEA registration is site-specific.You must file for a modification of your DEA registration to reflect the new storage address before moving any materials.[6] Transferring substances to a non-registered location is a violation.
Collaborator Needs to Use the Substance DEA registrations are not transferable or to be shared between PIs.[6][7]The collaborator must either be listed as an authorized user under your DEA registration or obtain their own DEA registration. A formal transfer between two registered individuals must be documented as if it were a purchase/sale.[6][13]

Data Presentation

Controlled Substance Scheduling for Barbital

Jurisdiction/Authority Classification Key Implications for Researchers
United States (DEA) Schedule IV [1][2]Requires DEA registration for handling, strict security, and detailed record-keeping. Low potential for abuse relative to Schedules I-III.[3]
United Nations Schedule IV (Convention on Psychotropic Substances, 1971)[4]International trade and use are monitored. Nations are required to provide assessments of their medical and scientific needs to the INCB.[4][5]
European Union Controlled Substance (Varies by country, e.g., List II in the Netherlands)[1]Tightly controlled export regulations, particularly to prevent use in capital punishment.[14] Researchers must comply with specific national laws.

Methodologies for Regulatory Compliance

Protocol for Controlled Substance Inventory Management
  • Initial Inventory: Upon receiving a new stock bottle of this compound, record the date, supplier, substance name, concentration, and total volume/quantity on a new "Usage Log" form.[11] This log must be unique to that specific stock bottle.

  • Documenting Dispensation: Each time a quantity is removed, the authorized user must record the date, their full name/initials, the volume/amount dispensed, and the remaining balance.[11] The purpose of the use (e.g., experiment number) should also be noted.[11]

  • Dilutions: If a dilution is prepared, a new, separate usage log should be created for the diluted solution, cross-referencing the original stock bottle ID.

  • Reconciliation: On a regular schedule (e.g., weekly), a designated authorized user or the PI should compare the physical amount remaining in the container with the amount listed in the usage log. Any discrepancy must be investigated immediately.

  • Record Retention: All completed usage logs and inventory records must be stored securely for a minimum of two years after the final disposition of the substance.[6][11]

Visualizations

ControlledSubstanceWorkflow cluster_prep Phase 1: Authorization & Registration cluster_acq Phase 2: Acquisition & Security cluster_use Phase 3: Research Use & Record-Keeping cluster_disp Phase 4: Disposal PI Principal Investigator (PI) State_License Obtain State License (if required) PI->State_License 1. Apply DEA_App Submit DEA Form 225 DEA_Reg Receive DEA Registration Certificate DEA_App->DEA_Reg 3. DEA Review & Approval State_License->DEA_App 2. Submit with State Info Order Order from Licensed Supplier DEA_Reg->Order 4. Provide DEA# Receive Receive & Verify Shipment Order->Receive Secure_Storage Store in Dual-Locked Safe/Cabinet Receive->Secure_Storage 5. Immediately Store Initial_Inv Conduct & Record Initial Inventory Secure_Storage->Initial_Inv 6. Log Receipt Dispense Dispense for Experiment Initial_Inv->Dispense 7. Authorized User Access Usage_Log Update Usage Log Dispense->Usage_Log 8. Record Every Use Reconcile Reconcile Inventory Regularly Usage_Log->Reconcile 9. Verify Balance Biennial_Inv Conduct Biennial Inventory Usage_Log->Biennial_Inv 10. Every 2 Years Contact_RD Contact Reverse Distributor Usage_Log->Contact_RD 11. When Substance is Expired/Unwanted Reconcile->Dispense Transfer Document & Transfer Waste Contact_RD->Transfer Retain_Records Retain All Records for 2 Years Transfer->Retain_Records 12. Final Step

Caption: Workflow for regulatory compliance in handling controlled substances.

References

Safe handling and disposal of Barbital sodium in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and disposal of Barbital sodium in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in the lab?

This compound, also known as sodium diethylbarbiturate, is the sodium salt of barbital.[1] It is a white, crystalline powder soluble in water.[2] In a laboratory setting, it is primarily used as a sedative and hypnotic agent in research, as a biological buffer, and in the manufacture of other substances.[1][2][3] The primary hazards associated with this compound include:

  • Toxicity: It is harmful if swallowed or inhaled, and can cause central nervous system depression.[4] Symptoms can range from headache and dizziness to unconsciousness, coma, and potentially death due to respiratory failure.[4]

  • Irritation: It may cause skin and eye irritation.[4]

  • Reproductive Toxicity: Experimental data suggests it may have reproductive effects.[4]

  • Addiction Potential: Chronic exposure can lead to addiction.[4]

Q2: What are the proper storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[4][5] It should be stored away from incompatible materials such as oxidizing agents.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, the following personal protective equipment (PPE) is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and a laboratory coat to prevent skin exposure.[4][6]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[4] Engineering controls, such as a fume hood, should be in place to minimize dust generation.[5][7]

Q4: How should I prepare a solution of this compound?

Solutions of this compound have been used as pH buffers in biological research.[1] When preparing a solution, it is crucial to do so in a well-ventilated area, preferably within a fume hood, while wearing appropriate PPE. For a detailed protocol, refer to the "Experimental Protocols" section below.

Q5: What is the proper procedure for disposing of this compound waste?

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Waste from this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[7] It is recommended to use a licensed disposal company and not to mix this compound waste with other waste.[8] Empty containers should be treated as the product itself and disposed of accordingly.

Troubleshooting Guide

Issue: I have spilled a small amount of solid this compound on the lab bench.

Solution:

  • Evacuate and Secure the Area: If the spill is large, evacuate the area and call for emergency assistance.[9] For a small spill, ensure the area is well-ventilated and restrict access.[9][10]

  • Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including gloves, safety goggles, and a lab coat.[4][9] If there is a risk of dust, wear respiratory protection.[4]

  • Contain and Clean the Spill:

    • Gently cover the spill with an absorbent material to avoid generating dust.[4][9] You can wet the powder first to minimize airborne particles.[9]

    • Carefully sweep up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[4]

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontaminating agent.[10] For general chemical spills, a detergent and water solution can be used.[9]

    • Wipe the area clean with a damp cloth.

  • Dispose of Waste: All contaminated materials, including the absorbent material and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste according to your institution's guidelines.[4][9]

Issue: I am experiencing unexpected results in my experiment that uses a this compound buffer.

Solution:

  • Verify Buffer Preparation:

    • Ensure the correct weights and volumes were used during the preparation of the buffer.

    • Confirm the pH of the buffer solution. Solutions of sodium barbital have been used as pH buffers, often in the range of 6.8-9.2.[1][11]

  • Check for Contamination:

    • This compound can be incompatible with strong oxidizing agents.[5] Ensure no such contaminants are present in your reagents or glassware.

  • Consider Alternative Buffers:

    • Due to its controlled substance status and potential for addiction, many laboratories have replaced barbital-based buffers with other substances.[1][11] Depending on your experimental needs, you might consider alternatives like TBE buffer for some applications.[11]

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₁₁N₂NaO₃[12]
Molecular Weight 206.17 g/mol [13]
Melting Point 190°C[14]
Water Solubility 181.6 g/L at 20°C[14]
Appearance White solid, fine crystals, or fragments[4][13]
pH of Saturated Solution 5.0 - 6.0[15]
Acute Oral Toxicity (LD50) 600 mg/kg (Rat), 800 mg/kg (Mouse)[7]

Experimental Protocols

1. Protocol for Preparation of a this compound Buffer (0.1 M, pH 8.6)

  • Materials:

    • This compound powder

    • Deionized water

    • Hydrochloric acid (HCl), 0.1 M

    • pH meter

    • Volumetric flasks

    • Stir plate and stir bar

    • Appropriate PPE (lab coat, gloves, safety goggles)

  • Procedure:

    • In a chemical fume hood, weigh out 20.62 g of this compound.

    • Transfer the powder to a 1 L volumetric flask.

    • Add approximately 800 mL of deionized water to the flask.

    • Place a stir bar in the flask and place it on a stir plate. Stir until the this compound is completely dissolved.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Slowly add 0.1 M HCl to the solution while monitoring the pH. Continue adding HCl dropwise until the pH of the solution reaches 8.6.

    • Once the desired pH is reached, remove the stir bar and add deionized water to bring the final volume to 1 L.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

    • Label the container with the name of the solution, concentration, pH, date of preparation, and your initials.

2. Protocol for Decontamination of a Minor this compound Spill

  • Materials:

    • Spill kit (containing absorbent pads or powder, scoop, and waste disposal bags)

    • Appropriate PPE (gloves, safety goggles, lab coat)

    • Detergent solution

    • Paper towels

    • Hazardous waste container

  • Procedure:

    • Ensure you are wearing the appropriate PPE.[4]

    • If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.[9]

    • Apply an absorbent material from the spill kit to the spill area, working from the outside in.[10]

    • Use a scoop to collect the absorbed material and contaminated paper towels.[9]

    • Place all contaminated materials into a designated hazardous waste bag.[9]

    • Clean the spill surface with a detergent solution and wipe dry with paper towels.[9]

    • Place the cleaning materials into the hazardous waste bag.

    • Seal the waste bag and place it in the designated hazardous waste container for your laboratory.

    • Wash your hands thoroughly with soap and water after the cleanup is complete.[4]

Visualizations

Safe_Handling_and_Disposal_of_Barbital_Sodium start Start: Handling this compound risk_assessment 1. Risk Assessment - Review SDS - Understand Hazards start->risk_assessment ppe 2. Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) risk_assessment->ppe handling 3. Safe Handling - Use in well-ventilated area (fume hood) - Avoid generating dust - Wash hands after handling ppe->handling storage 4. Proper Storage - Cool, dry, well-ventilated area - Tightly closed container - Away from incompatibles handling->storage spill Spill Occurs handling->spill No Spill waste_generation Waste Generated handling->waste_generation storage->spill No Spill storage->waste_generation spill_procedure 5. Spill Cleanup Procedure - Evacuate & Secure - Wear PPE - Contain & Absorb - Decontaminate spill->spill_procedure spill_procedure->waste_generation disposal 6. Waste Disposal - Segregate waste - Use designated hazardous waste containers - Follow institutional & local regulations waste_generation->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Safer Alternatives to Barbital Sodium in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on replacing barbital sodium in experimental protocols. The focus is on alternatives with a lower potential for abuse and dependence, ensuring both high-quality scientific outcomes and improved safety and ethical standards.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider alternatives to this compound?

A1: this compound, a barbiturate, carries a significant risk of physical and psychological dependence, making it a controlled substance with potential for abuse.[1][2] Its use also raises safety concerns due to the risk of fatal overdose from respiratory depression.[3][4] Modern alternatives offer improved safety profiles and greater selectivity in their mechanisms of action, which can lead to more refined experimental results.[3][5]

Q2: What are the primary classes of alternatives to this compound for sedation and anesthesia in animal models?

A2: The main alternatives include:

  • Benzodiazepines: These act as positive allosteric modulators of GABA-A receptors, similarly to barbiturates, but with a wider safety margin.[3] Examples include diazepam and midazolam.

  • Non-Benzodiazepine Hypnotics ("Z-drugs"): This class includes zolpidem, zopiclone, and zaleplon. They show greater selectivity for specific GABA-A receptor subtypes, which is thought to contribute to their lower abuse potential compared to benzodiazepines.[5][6][7]

  • Propofol: An intravenous anesthetic with a rapid onset and short duration of action, making it suitable for surgical procedures.[8][9]

Q3: Are there effective and humane alternatives for euthanasia that avoid barbiturates?

A3: Yes, several methods are recognized as acceptable alternatives to barbiturate overdose for euthanasia. A common approach involves a two-step process: inducing deep anesthesia with an inhalant anesthetic like isoflurane, followed by a secondary method such as cervical dislocation or administration of potassium chloride to induce cardiac arrest.[10][11] Intraperitoneal injection of ethanol has also been investigated as a viable alternative to pentobarbital in mice.[12]

Q4: How does the mechanism of action of these alternatives contribute to a lower abuse potential?

A4: The abuse potential of GABA-A receptor modulators is linked to their interaction with specific receptor subtypes. Barbiturates are non-selective and directly increase the time that the chloride channel is open.[3] In contrast, benzodiazepines increase the frequency of channel opening in the presence of GABA. "Z-drugs" are even more selective, preferentially binding to GABA-A receptors containing the α1 subunit, which is primarily associated with sedative effects, rather than the anxiolytic and reinforcing effects linked to other subunits.[6][13][14] This subtype selectivity is a key factor in their reduced liability for abuse and dependence.[4][5][15]

Troubleshooting Guides

Issue 1: Inconsistent Sedation or Anesthesia with Benzodiazepines
  • Symptom: Variable levels of sedation or unexpected recovery times when using benzodiazepines as a replacement for this compound.

  • Possible Cause: Differences in the metabolic rates of various benzodiazepines across species and even strains of animals. Individual animal health status can also play a role.

  • Troubleshooting Steps:

    • Review Dosing: Consult literature for species- and strain-specific dosing recommendations for the chosen benzodiazepine.

    • Consider a Different Benzodiazepine: Short-acting benzodiazepines like midazolam may be preferable for procedures requiring rapid recovery, while longer-acting ones like diazepam might be better for sustained sedation.[16]

    • Combination Therapy: Consider using the benzodiazepine in combination with another agent, such as ketamine, to achieve a more stable anesthetic plane.[17]

    • Monitor Physiological Parameters: Closely monitor heart rate, respiratory rate, and body temperature to assess the depth of anesthesia and adjust dosing as needed.

Issue 2: Incomplete Anesthesia with Propofol for Surgical Procedures
  • Symptom: Animal shows signs of arousal or response to stimuli during a surgical procedure despite administration of propofol.

  • Possible Cause: Propofol has a very short duration of action and is rapidly metabolized.[9] Bolus injections may not provide sustained surgical anesthesia.

  • Troubleshooting Steps:

    • Continuous Infusion: For longer procedures, administer propofol via a continuous intravenous infusion to maintain a stable level of anesthesia.[9]

    • Premedication: Use a premedication protocol with an analgesic or sedative to reduce the required dose of propofol and improve the quality of anesthesia.

    • Ensure Proper IV Access: Confirm that the intravenous catheter is correctly placed and patent to ensure the full dose is being administered.

    • Monitor Depth of Anesthesia: Use indicators such as lack of pedal withdrawal reflex to confirm an adequate surgical plane of anesthesia.

Quantitative Data on Abuse and Dependence Potential

Compound ClassRelative Abuse LiabilityPotential for Physical DependenceKey Mechanism of Action
This compound HighHighNon-selective positive allosteric modulator of GABA-A receptors, increasing channel open duration.[3]
Benzodiazepines Moderate to HighModerateNon-selective positive allosteric modulator of GABA-A receptors, increasing channel opening frequency.[3][18]
"Z-drugs" Low to ModerateLowSelective positive allosteric modulator of GABA-A receptors, primarily targeting the α1 subunit.[6][7]
Propofol LowLowPositive allosteric modulator of GABA-A receptors; also inhibits NMDA receptors.[19]

Experimental Protocols

Protocol 1: Assessing the Sedative Effects of a Novel Compound Compared to a "Z-drug"

Objective: To evaluate the sedative-hypnotic effects of a test compound in mice using the thiopental sodium-induced sleeping time test.

Materials:

  • Test compound

  • Zolpidem (positive control)

  • Vehicle (e.g., saline, DMSO)

  • Thiopental sodium (20 mg/kg)

  • Male ICR mice (20-25 g)

  • Stopwatches

Methodology:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Divide animals into groups (n=8-10 per group): Vehicle control, Zolpidem (e.g., 5 mg/kg, i.p.), and Test Compound (various doses, i.p. or p.o.).

  • Administer the vehicle, zolpidem, or test compound to the respective groups.

  • After a predetermined pretreatment time (e.g., 30 minutes for i.p.), administer thiopental sodium (20 mg/kg, i.p.) to each mouse.[20]

  • Immediately after thiopental administration, place each mouse on its back and start a stopwatch.

  • Record the time until the mouse loses its righting reflex (onset of sleep). The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds.

  • Continuously observe the mice and record the time when they regain their righting reflex (awakening).

  • The duration of sleep is calculated as the time from the loss to the regaining of the righting reflex.

  • Compare the onset and duration of sleep across the different treatment groups. An increase in the duration of sleep compared to the vehicle control group indicates a sedative-hypnotic effect.

Protocol 2: Rodent Euthanasia Using Isoflurane and a Secondary Physical Method

Objective: To provide a humane method of euthanasia for laboratory rodents that avoids the use of barbiturates.

Materials:

  • Isoflurane

  • Vaporizer

  • Induction chamber

  • Scissors or guillotine for decapitation (if applicable)

  • Personal protective equipment (gloves, lab coat, safety glasses)

Methodology:

  • Ensure the vaporizer is calibrated and the induction chamber is clean and functioning properly.

  • Place the animal(s) in the induction chamber. Do not overcrowd the chamber.

  • Introduce isoflurane into the chamber at a concentration of 4-5% to induce rapid unconsciousness.[10]

  • Observe the animal until respiration ceases and there is no response to a toe pinch. This indicates a deep plane of anesthesia.

  • Turn off the vaporizer and remove the animal from the chamber.

  • Immediately perform a secondary physical method of euthanasia to ensure death. This can include:

    • Cervical dislocation: For mice and rats under 200g.[10]

    • Decapitation: Using sharp scissors or a guillotine.

    • Exsanguination: While the animal is still deeply anesthetized.

  • Confirm death by observing for the absence of a heartbeat and respiration for at least 5 minutes.

Visualizations

G cluster_barbiturates This compound Signaling cluster_alternatives Alternatives Signaling cluster_bzd Benzodiazepines & Z-drugs cluster_propofol Propofol Barbital Barbital Sodium GABA_A_R_Barb GABA-A Receptor (Non-selective) Barbital->GABA_A_R_Barb Binds to receptor Cl_Channel_Barb Chloride Channel (Prolonged Opening) GABA_A_R_Barb->Cl_Channel_Barb Directly gates Hyperpolarization_Barb Neuronal Hyperpolarization (Strong Inhibition) Cl_Channel_Barb->Hyperpolarization_Barb Increased Cl- influx BZD Benzodiazepines / Z-drugs GABA_A_R_BZD GABA-A Receptor (Subtype Selective for Z-drugs) BZD->GABA_A_R_BZD Allosteric modulation Cl_Channel_BZD Chloride Channel (Increased Opening Frequency) GABA_A_R_BZD->Cl_Channel_BZD Enhances GABA effect Hyperpolarization_BZD Neuronal Hyperpolarization (Modulated Inhibition) Cl_Channel_BZD->Hyperpolarization_BZD Increased Cl- influx GABA GABA GABA->GABA_A_R_BZD Binds to receptor Propofol Propofol GABA_A_R_Prop GABA-A Receptor Propofol->GABA_A_R_Prop Positive modulation NMDA_R NMDA Receptor Propofol->NMDA_R Inhibition Hyperpolarization_Prop Neuronal Hyperpolarization GABA_A_R_Prop->Hyperpolarization_Prop NMDA_R->Hyperpolarization_Prop Reduces excitation

Caption: Signaling pathways of this compound vs. Alternatives.

G cluster_workflow Experimental Workflow: Assessing Sedative Effects start Start: Acclimatize Mice group_assignment Randomly Assign to Groups (Vehicle, Positive Control, Test Compound) start->group_assignment dosing Administer Compound/Vehicle group_assignment->dosing wait Pretreatment Period dosing->wait thiopental Administer Thiopental Sodium wait->thiopental observe_onset Observe for Loss of Righting Reflex thiopental->observe_onset measure_duration Measure Duration of Sleep observe_onset->measure_duration end End: Compare Results measure_duration->end

Caption: Workflow for assessing sedative effects of test compounds.

References

Validation & Comparative

A Comparative Guide to Barbital Sodium and Pentobarbital for Anesthesia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies evaluating the anesthetic efficacy and safety of barbital sodium versus pentobarbital in laboratory animals are scarce in publicly available scientific literature. This guide provides a comparison based on the well-documented properties of pentobarbital, a short-acting barbiturate, and data available for this compound and the closely related long-acting barbiturate, phenobarbital. Researchers should consider this lack of direct comparative data when making decisions about anesthetic protocols and conduct pilot studies to determine appropriate dosages and monitor effects for their specific experimental needs.

Introduction

This compound and pentobarbital are both barbiturates, a class of drugs that act as central nervous system (CNS) depressants. They are utilized in biomedical research to induce sedation and general anesthesia in laboratory animals for surgical and other experimental procedures. Despite their shared classification, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, primarily related to their duration of action. Pentobarbital is categorized as a short-acting barbiturate, while this compound is a long-acting barbiturate. This fundamental difference dictates their suitability for different types of experimental procedures.

Mechanism of Action

Both this compound and pentobarbital exert their anesthetic effects primarily by interacting with the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1] Their mechanism involves:

  • Binding to the GABA-A Receptor: Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding site for GABA itself.

  • Potentiation of GABAergic Inhibition: This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[2]

  • Neuronal Hyperpolarization: The prolonged channel opening leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized CNS depression, sedation, and ultimately, anesthesia.[3]

At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, and can inhibit excitatory neurotransmitter systems, which contributes to their potent anesthetic effects.[2]

Barbiturate_Mechanism_of_Action Barbiturate This compound or Pentobarbital GABA_Receptor GABA-A Receptor (Chloride Ion Channel) Barbiturate->GABA_Receptor Binds to allosteric site Chloride_Channel Prolonged Opening of Chloride Channel GABA_Receptor->Chloride_Channel Potentiates effect GABA GABA GABA->GABA_Receptor Binds to agonist site Chloride_Influx Increased Influx of Chloride Ions (Cl-) Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Leads to

Caption: General mechanism of action for barbiturate anesthetics.

Data Presentation: Performance Comparison

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters for this compound (as a long-acting barbiturate, with data supplemented by phenobarbital studies) and pentobarbital (a short-acting barbiturate).

ParameterThis compound (Long-Acting)Pentobarbital (Short-Acting)Animal ModelRouteCitation
Anesthetic Dose ~125-150 mg/kg40-50 mg/kgMouse / RatIP[1][4]
Induction Time 30-60 minutes3-5 minutesMouse / RatIP[4][5]
Duration of Anesthesia 10-16 hours60-120 minutesMouse / RatIP[2][4]
Recovery Time Prolonged, may take many hours20-40 minutes to ambulationMouseIP[2][5]
Primary Metabolism Hepatic (slower)Hepatic (faster)Rat-[6][7]
Primary Use Case Long-duration, non-recovery proceduresShort to medium-duration surgical procedures--[1][2]

Note: Data for this compound is primarily based on studies of the related long-acting barbiturate, phenobarbital, due to a lack of specific, direct comparative studies for this compound itself.

Physiological Effects

Both anesthetics can cause significant dose-dependent depression of the cardiovascular and respiratory systems.[3][8]

  • Respiratory System: Both agents can cause significant respiratory depression, which can lead to apnea and death at high doses. The risk is more pronounced with the rapid administration of high concentrations.[3]

  • Cardiovascular System: A rapid intravenous injection can cause a transient but sharp fall in blood pressure.[2][8] High doses can lead to prolonged hypotension due to vasodilation and depression of the vasomotor center and heart. Tachycardia is also a commonly observed side effect.[8]

  • Thermoregulation: Barbiturate anesthesia often leads to hypothermia, making it critical to provide an external heat source to maintain the animal's body temperature during and after the procedure.[5]

Due to its prolonged action, the physiological depression caused by this compound will be sustained for a much longer period than with pentobarbital, making it generally unsuitable for recovery surgeries.

Experimental Protocols

The following are generalized protocols for the intraperitoneal (IP) administration of this compound and pentobarbital in rodents. It is critical to consult your institution's Animal Care and Use Committee (IACUC) or equivalent ethical oversight body for approval of specific protocols.

Protocol 1: this compound Anesthesia (Long-Duration, Non-Recovery)

1. Animal Preparation:

  • Allow animals to acclimate to the facility for at least 3 days prior to the experiment.[5]
  • Accurately weigh the animal immediately before drug administration to ensure correct dosage calculation.
  • Pre-anesthetic fasting is generally not required for rodents. If necessary for the procedure, limit it to 2-3 hours, but do not restrict water access.[5]

2. Dosage and Administration:

  • Dose: A typical anesthetic dose for phenobarbital (as a proxy for barbital) in mice is 125-150 mg/kg.[4] A pilot study is essential to determine the optimal dose for this compound.
  • Preparation: Prepare the this compound solution in sterile saline or water for injection to the desired concentration (e.g., 5%).[4]
  • Injection:
  • Manually restrain the mouse or rat, exposing the abdomen.
  • The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
  • Use a 25-27 gauge needle. Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity.[3]
  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.
  • Inject the calculated volume smoothly.

3. Monitoring:

  • Place the animal in a clean, warm cage and monitor for the onset of anesthesia, typically assessed by the loss of the righting reflex.
  • Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
  • Continuously monitor respiratory rate and effort.
  • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
  • Use a heating pad to maintain body temperature between 36-38°C.

Protocol 2: Pentothis compound Anesthesia (Short-Duration, Recovery Surgery)

1. Animal Preparation:

  • Follow the same preparation steps as for this compound (acclimation, weighing, fasting).[5]

2. Dosage and Administration:

  • Dose: The standard anesthetic dose for pentobarbital in rodents is 40-50 mg/kg, administered intraperitoneally.[1]
  • Preparation: Dilute commercially available pentobarbital solution with sterile saline to a suitable concentration (e.g., 10 mg/mL) to ensure accurate dosing of small volumes.
  • Injection: Follow the same IP injection procedure as described for this compound.[3]

3. Monitoring During Anesthesia:

  • Monitor for loss of righting reflex, which should occur within 3-5 minutes.[5]
  • Confirm surgical anesthesia using the pedal withdrawal reflex.
  • Monitor vital signs (respiratory rate, mucous membrane color) throughout the procedure.[5]
  • Maintain body temperature with a heating pad and protect the corneas with ophthalmic ointment.

4. Post-Procedure Recovery:

  • Continue to monitor the animal on a heat source until the righting reflex returns and the animal is fully ambulatory.[5]
  • Place food and water on the cage floor for easy access during the initial recovery period.[5]
  • Administer appropriate analgesics as determined by the experimental protocol and institutional guidelines.

Mandatory Visualization: Experimental Workflow

Anesthesia_Workflow start Start prep Animal Preparation (Weighing, Acclimation) start->prep calc Dose Calculation prep->calc admin Anesthetic Administration (e.g., IP Injection) calc->admin induction Induction Period (Monitor for Loss of Righting Reflex) admin->induction check_plane Assess Anesthetic Depth (Pedal Withdrawal Reflex) induction->check_plane check_plane->induction Too Light procedure Experimental Procedure check_plane->procedure Surgical Plane Achieved monitoring Continuous Monitoring (Vitals, Temperature) procedure->monitoring recovery Recovery Phase (Provide Heat Support, Monitor until Ambulatory) procedure->recovery monitoring->procedure end End recovery->end

Caption: A typical experimental workflow for rodent anesthesia.

Summary and Recommendations

The choice between this compound and pentobarbital depends entirely on the required duration of anesthesia for the experimental procedure.

  • Pentothis compound is the agent of choice for most surgical procedures in laboratory rodents that require recovery. Its rapid onset, reliable duration of 1-2 hours of surgical anesthesia, and relatively quick recovery period make it a practical and widely used anesthetic.[9]

  • This compound , as a long-acting barbiturate, is generally not recommended for survival surgeries due to its very long duration of action and prolonged recovery period. Its use is more appropriate for terminal, non-recovery procedures that require a stable plane of anesthesia for many hours.

Researchers must always weigh the requirements of the experiment against the physiological impact of the anesthetic on the animal. The significant cardiovascular and respiratory depression associated with all barbiturates necessitates careful and continuous monitoring throughout any procedure. Given the narrow therapeutic index of these drugs, accurate dosing and careful technique are paramount to ensure animal welfare and the integrity of experimental data.[3]

References

A Comparative Guide to Barbital and Non-Barbiturate Buffers in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Barbital buffer has been a staple in clinical and research laboratories, particularly for the electrophoretic separation of serum proteins. Its ability to provide sharp, well-resolved protein fractions has made it a reliable choice. However, due to its classification as a controlled substance and potential as a drug of abuse, laboratories are increasingly seeking safer, more accessible alternatives.[1][2] This guide provides an objective comparison between the traditional Barbital buffer and common non-barbiturate buffer systems, supported by performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate buffer for their electrophoresis applications.

Overview of Electrophoresis Buffers

Electrophoresis buffers are critical for maintaining a stable pH and providing ions to conduct the electric current necessary for separating biomolecules like proteins and nucleic acids.[3] The choice of buffer can significantly impact the resolution, separation pattern, and stability of the analyte. For serum protein electrophoresis, an alkaline pH of approximately 8.6 is traditionally used, as it imparts a net negative charge to most serum proteins, enabling their migration towards the anode and separation into distinct fractions: albumin, alpha-1, alpha-2, beta, and gamma globulins.[3]

Barbital Buffer: The Historical Gold Standard

Barbital buffer, typically prepared at a pH of 8.6, has long been the preferred choice for serum protein electrophoresis on cellulose acetate and agarose gels.[2] It is known for providing excellent resolution of these protein fractions.[1] However, its primary component, barbital (a derivative of barbituric acid), is a regulated substance, making its acquisition, storage, and handling administratively burdensome for laboratories.[1][2]

Non-Barbiturate Buffers: Modern, Safe Alternatives

Several non-barbiturate buffers have been developed and validated to replace barbital, offering comparable or even superior performance without the associated regulatory hurdles. The most common alternatives are Tris-based buffers.

  • Tris-Glycine: Widely used for polyacrylamide gel electrophoresis (PAGE), especially for separating a broad range of proteins.[4]

  • Tris-Tricine: This system is superior for the separation of serum proteins compared to Tris-Glycine and Tris-Barbital systems.[5][6] It is particularly effective for resolving low molecular weight proteins and peptides.[4][7]

  • Tris-Hippurate and Tris-Tricine Formulations: Two formulations described by Ambler and Rodgers have been shown to provide reliable quantitation of five distinct serum protein fractions, with results that correlate well with those from barbital separations.[1]

These non-barbiturate buffers offer the significant advantage of not containing drugs of abuse, enhancing laboratory safety and simplifying inventory control.[1]

Quantitative Performance Comparison

While direct head-to-head studies with extensive quantitative data are limited, the performance of non-barbiturate buffers has been shown to be highly comparable to barbital. The primary measure of performance in clinical serum protein electrophoresis is the relative percentage of each protein fraction as determined by densitometry. Below is a table comparing typical reference ranges for adult serum protein fractions obtained with Barbital buffer to those expected with non-barbiturate systems, which are designed to yield similar results.

Buffer SystemAlbuminAlpha-1 GlobulinAlpha-2 GlobulinBeta GlobulinGamma GlobulinTotal Protein
Barbital Buffer 3.5 - 5.0 g/dL0.1 - 0.3 g/dL0.6 - 1.0 g/dL0.7 - 1.2 g/dL0.7 - 1.6 g/dL6.4 - 8.3 g/dL
(Reference %)52.9 - 66.9%3.3 - 5.8%7.5 - 13.4%8.5 - 13.7%8.8 - 19.2%N/A
Non-Barbiturate Correlates well with Barbital results; expected to fall within similar ranges. A modified Tris-Tricine system has been reported to provide superior separation.[5][6]

(Note: Reference ranges can vary slightly between laboratories. The data presented is a compilation from multiple sources for illustrative purposes.)[8][9][10][11]

Key Differences at a Glance

FeatureBarbital BufferNon-Barbiturate Buffers (Tris-based)
Primary Application Serum Protein ElectrophoresisBroad; Serum Protein & Nucleic Acid Electrophoresis
Performance Excellent resolution of 5 serum protein fractions.Comparable, and in some cases superior, resolution.[5][6]
Safety/Regulatory Controlled substance; administratively burdensome.Not a controlled substance; enhances lab safety.[1]
Composition Sodium Barbital, BarbitalTris, Glycine/Tricine/Hippurate, etc.
Typical pH 8.68.3 - 8.8 (for serum proteins)

Experimental Protocols

This section provides a detailed methodology for performing serum protein electrophoresis on cellulose acetate, adaptable for both barbital and a non-barbiturate alternative.

Protocol: Serum Protein Electrophoresis on Cellulose Acetate

1. Materials and Reagents:

  • Electrophoresis Chamber and Power Supply

  • Cellulose Acetate Membranes

  • Applicator for sample loading

  • Staining and Destaining Trays

  • Densitometer

  • Buffer (Choose one):

    • Option A: Barbital Buffer (pH 8.6): Dissolve 12.76 g Sodium Barbital and 1.66 g Barbital in 1 liter of deionized water.

    • Option B: Modified Tris-Tricine Buffer (pH 8.8): This buffer has been shown to provide excellent separation.[5][6] A representative formulation can be prepared based on published methods. For example, a Tris/Tricine/NaCl/Salicylate buffer can be formulated by dissolving 8.0 g Tris, 3.75 g Tricine, 2.25 g Sodium Chloride, and 0.75 g Sodium Salicylate per liter of deionized water.[1]

  • Stain: Amido Black 10B or Ponceau S solution.

  • Destain Solution: Typically a solution of 5% acetic acid.

  • Clearing Solution (optional): For making the membrane transparent for densitometry.

2. Procedure:

  • Chamber Preparation: Fill the anode and cathode compartments of the electrophoresis chamber with your chosen buffer. Ensure the buffer level is equal in both compartments.

  • Membrane Soaking: Immerse the cellulose acetate membrane in the buffer for at least 10-15 minutes until fully saturated.

  • Blotting: Gently blot the soaked membrane between two pieces of filter paper to remove excess buffer. Do not press too hard.

  • Sample Application: Apply approximately 3-5 µL of serum sample to the membrane using a designated applicator to form a narrow, uniform band.

  • Electrophoresis: Place the membrane in the chamber, ensuring it makes good contact with the buffer wicks. Cover the chamber and apply a constant voltage (e.g., 120-150 V) for a specified time (e.g., 30-50 minutes), or until the albumin fraction has migrated approximately two-thirds of the membrane length.

  • Staining: After electrophoresis, immediately transfer the membrane to the staining solution and stain for 5-10 minutes.

  • Destaining: Transfer the membrane to the destaining solution. Wash with several changes of destain solution until the background is clear and the protein bands are distinct.

  • Quantitation: The cleared, dried membrane can be scanned using a densitometer to quantify the relative percentage of each protein fraction.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

ElectrophoresisWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_buffer 1. Prepare Buffer (Barbital or Non-barbiturate) soak_membrane 2. Soak & Blot Membrane prep_buffer->soak_membrane prep_chamber 3. Prepare Electrophoresis Chamber soak_membrane->prep_chamber load_sample 4. Apply Serum Sample prep_chamber->load_sample run_elec 5. Run Electrophoresis (Constant Voltage) load_sample->run_elec stain 6. Stain Membrane run_elec->stain destain 7. Destain Membrane stain->destain scan 8. Densitometry Scan destain->scan analyze 9. Analyze Results scan->analyze

Caption: General experimental workflow for serum protein electrophoresis.

BufferComparison cluster_barbital Barbital Buffer cluster_non_barbital Non-Barbiturate Buffers b_node Key Features Composition: Barbital, Sodium Barbital pH: ~8.6 Performance: Excellent Resolution Major Drawback: Controlled Substance nb_node Key Features Composition: Tris-based (Glycine, Tricine, etc.) pH: ~8.3-8.8 Performance: Comparable or Superior Resolution Major Advantage: Enhanced Safety (Not Regulated)

Caption: Logical comparison of Barbital and Non-barbiturate buffers.

Conclusion and Recommendations

The evidence from published literature indicates that non-barbiturate buffers, particularly Tris-Tricine and Tris-Hippurate based systems, are effective and reliable replacements for Barbital buffer in serum protein electrophoresis.[1][5][6] They provide separations that correlate well with the historical standard and, in some cases, may offer superior resolution.

Recommendations for Buffer Selection:

  • For Routine Clinical Serum Protein Analysis: A switch to a validated non-barbiturate buffer system (e.g., Tris-Tricine or Tris-Hippurate) is highly recommended. This change eliminates the regulatory and safety concerns associated with barbital while maintaining or improving the quality of results.

  • For Research and Development: The choice of buffer can be tailored to the specific application. While Tris-Tricine is excellent for general serum protein patterns, other systems like Tris-Glycine are standard for broader range protein separations in SDS-PAGE.

  • Validation is Key: When transitioning from Barbital to a non-barbiturate buffer, it is essential for each laboratory to perform its own validation studies to establish reference ranges and ensure the new system meets all quality control and performance standards.

Ultimately, the availability of high-performing, safe, and unregulated non-barbiturate buffers provides a clear path forward for modernizing electrophoresis protocols, ensuring high-quality data for researchers and clinicians alike.

References

Validating the Concentration of Freshly Prepared Barbital Sodium Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the concentration of freshly prepared solutions is a critical first step in ensuring experimental reproducibility and the validity of subsequent results. This guide provides a comparative overview of common analytical methods for validating the concentration of Barbital sodium solutions, offering insights into their principles, performance, and best-use cases.

Comparison of Analytical Methods

Three primary methods are widely employed for the quantification of this compound in solution: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, speed, and cost.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryTitration
Principle Separation based on partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.Neutralization reaction between the basic this compound and a standardized acid.
Specificity High (can separate Barbital from impurities and degradation products).Moderate (risk of interference from other UV-absorbing compounds).Low (any acidic or basic impurity can interfere).
Sensitivity High (LOD and LOQ in the µg/mL to ng/mL range).[1][2][3]Moderate (LOD typically in the mg/dL or µg/mL range).[4][5]Low (best for higher concentration solutions).
Accuracy High (typically 98-102%).[1]Good (can be affected by interfering substances).[4]Good (dependent on the accuracy of the titrant concentration).
Precision (%RSD) Excellent (<2%).[1]Good (<5%).[4]Good (<2%).[6]
Analysis Time ~5-15 minutes per sample.[1]<5 minutes per sample.~10-20 minutes per sample.
Cost (Instrument) HighLowLow
Cost (Per Sample) ModerateLowLow
Primary Use Routine quality control, stability studies, and analysis in complex matrices.Rapid concentration checks and screening.[4]Assay of bulk material and high-concentration solutions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the determination of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and column used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.01 M potassium phosphate, pH adjusted)

  • This compound reference standard

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and phosphate buffer (e.g., 50:50 v/v).[7] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the freshly prepared this compound solution with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Injection volume: 20 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: 214 nm or 240 nm[1][8]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample solution from the calibration curve.

HPLC_Workflow MobilePhase Prepare Mobile Phase HPLC HPLC System MobilePhase->HPLC Standards Prepare Standards Standards->HPLC Sample Prepare Sample Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Concentration Determine Concentration Calibration->Concentration

HPLC Analysis Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method suitable for a quick concentration check, particularly for pure solutions.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent (e.g., 0.1 M HCl, 0.1 M NaOH, or water, depending on the desired ionic form and literature method)

  • This compound reference standard

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across the UV range.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the freshly prepared this compound solution with the same solvent to an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using a blank (the solvent).

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of the sample solution using the calibration curve and the dilution factor.

UV_Vis_Workflow SelectWavelength Select λmax Spectrophotometer UV-Vis Spectrophotometer SelectWavelength->Spectrophotometer Standards Prepare Standards Standards->Spectrophotometer Sample Prepare Sample Sample->Spectrophotometer MeasureAbsorbance Measure Absorbance Spectrophotometer->MeasureAbsorbance Calibration Construct Calibration Curve MeasureAbsorbance->Calibration Concentration Determine Concentration Calibration->Concentration

UV-Vis Spectrophotometry Workflow
Titration

Titration is a classic and straightforward method for determining the concentration of a solution, especially for higher concentrations. For this compound, a weak base, a strong acid is used as the titrant. A two-phase potentiometric titration has also been described for enhanced precision at lower concentrations.[6]

Instrumentation:

  • Burette

  • Beaker or flask

  • pH meter or suitable indicator

  • Magnetic stirrer

Reagents:

  • Standardized strong acid (e.g., 0.1 M Hydrochloric Acid)

  • Indicator (e.g., methyl red) or a calibrated pH electrode

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the freshly prepared this compound solution into a beaker.

  • Titration Setup:

    • Add a few drops of the indicator to the beaker or place the pH electrode into the solution.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Fill the burette with the standardized strong acid.

  • Titration: Slowly add the acid from the burette to the this compound solution while continuously stirring.

  • Endpoint Determination:

    • If using an indicator, the endpoint is reached when a permanent color change occurs.

    • If using a pH meter, the endpoint is the point of inflection on the titration curve (pH vs. volume of titrant).

  • Calculation: Calculate the concentration of the this compound solution using the following formula:

    M₁V₁ = M₂V₂

    Where:

    • M₁ = Molarity of the acid titrant

    • V₁ = Volume of the acid titrant used

    • M₂ = Molarity of the this compound solution

    • V₂ = Volume of the this compound solution taken

Titration_Workflow Start Start PrepSample Prepare this compound Sample Start->PrepSample AddIndicator Add Indicator / Insert pH Electrode PrepSample->AddIndicator Titrate Titrate with Standardized Acid AddIndicator->Titrate Endpoint Determine Endpoint Titrate->Endpoint Calculate Calculate Concentration Endpoint->Calculate Endpoint Reached End End Calculate->End

Titration Workflow

Alternative Methods

While HPLC, UV-Vis, and titration are the most common methods, other techniques can also be employed for the analysis of barbiturates:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity and is often used in forensic analysis. However, it may require derivatization of the barbiturate.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that requires minimal sample and solvent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and quantitative information but requires a high concentration of the analyte and expensive instrumentation.

Conclusion

The choice of method for validating the concentration of a freshly prepared this compound solution depends on the specific requirements of the experiment. For routine, high-throughput, and stability-indicating assays, HPLC is the method of choice due to its high specificity and sensitivity. UV-Vis spectrophotometry serves as a rapid and economical tool for quick concentration checks of pure solutions. Titration remains a simple and effective method for the assay of bulk material or highly concentrated solutions where high precision is required and potential interferences are minimal. For specialized applications, particularly in complex matrices or for forensic purposes, techniques like GC-MS and CE may be more appropriate. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the results.

References

Purity Analysis of Barbital Sodium for High-Sensitivity Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-sensitivity experiments, the purity of reagents is paramount. This guide provides a comprehensive comparison of Barbital sodium, a long-acting barbiturate, with its common alternatives, focusing on purity analysis and performance characteristics relevant to sensitive experimental designs. This document outlines key analytical methods for purity assessment, presents comparative data on commercially available products, and details experimental protocols to ensure the reliability and reproducibility of your research.

Purity Analysis of this compound

The purity of this compound is a critical factor in experimental settings where even trace impurities can lead to confounding results. Commercial suppliers typically guarantee a high purity level for this compound, often exceeding 98%. However, for high-sensitivity applications, it is crucial to independently verify the purity and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantitative analysis of this compound and the identification of any related substances or degradation products.

Table 1: Purity Specifications of Commercial this compound

SupplierPurity SpecificationAnalytical Method
Sigma-Aldrich≥99.0%Titration (Non-aqueous)
TCI>98.0%Titration
Cayman Chemical≥98%Not specified
ChemFaces≥98%HPLC

Note: The data presented is based on publicly available information from supplier websites and certificates of analysis. Purity can vary between lots.

Common impurities in this compound can arise from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials like diethyl malonate and urea, or by-products from side reactions. Degradation can occur under conditions of high humidity, elevated temperature, or exposure to light, potentially leading to the opening of the barbiturate ring to form derivatives of acetylurea.

Comparison with Alternatives: Phenobarbital and Pentobarbital

In many research applications, particularly in neuroscience and pharmacology, Phenobarbital and Pentobarbital are considered as alternatives to this compound. The choice between these barbiturates often depends on the desired duration of action, potency, and specific experimental requirements.

Table 2: Comparative Performance of this compound and its Alternatives

CharacteristicThis compoundPhenobarbitalPentobarbital
Duration of Action Long-actingLong-actingShort to intermediate-acting
Primary Use in Research Sedative, hypnotic, bufferAnticonvulsant, sedativeAnesthetic, sedative
Potency (in vitro GABA-mimetic action) Less potentLess potentMore potent[1]
Potency (Augmentation of GABA response) Less potentLess potentMore potent[1]
In Vivo Sedative/Hypnotic Effect (Mice) EffectiveEffectiveEffective

In-vitro studies on isolated neurons have shown that pentobarbital has a more potent GABA-mimetic and GABA-augmenting action compared to phenobarbital.[1][2] Anesthetic barbiturates like pentobarbital are more potent in augmenting GABA responses and diminishing glutamate responses than anticonvulsant barbiturates like phenobarbital.[2] While direct comparative in-vivo studies on the sedative effects of this compound versus phenobarbital and pentobarbital are limited, the general classification of their duration of action provides guidance for experimental design.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

This section details a representative HPLC method for the determination of the purity of this compound and the detection of related impurities.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 4.5 with phosphoric acid) and acetonitrile in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at 214 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the working standard solution using the mobile phase as the diluent.

3. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plate count should be greater than 2000.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

  • Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Mandatory Visualizations

G cluster_0 Neuronal Membrane GABA_A_Receptor GABAA Receptor Chloride_ion GABA_A_Receptor->Chloride_ion Opens Cl- channel Barbital This compound Barbital->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Chloride_ion->Hyperpolarization Influx of Cl- ions G start Start: this compound Sample prep Sample Preparation (Dissolution in Mobile Phase) start->prep hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc separation Chromatographic Separation (Reverse-Phase C18 Column) hplc->separation detection UV Detection (at 214 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data analysis Purity Calculation & Impurity Profiling data->analysis end End: Purity Report analysis->end

References

A Comparative Guide to the Sedative Efficacy of Barbital Sodium and Other Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the sedative-hypnotic efficacy of Barbital sodium and other prominent barbiturates. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanism of action, pharmacokinetic profiles, and the methodologies used to evaluate their effects.

Introduction

Barbiturates are a class of central nervous system (CNS) depressant drugs derived from barbituric acid.[1] First introduced into medicine in the early 20th century with the synthesis of barbital, they were widely used as anxiolytics, sedatives, and hypnotics.[2][3] However, due to a narrow therapeutic index, high potential for dependence, and severe risks associated with overdose, their use has been largely superseded by safer alternatives like benzodiazepines.[1][3] Despite this, barbiturates remain in use for specific applications, including general anesthesia, treatment of epilepsy, and management of intracranial pressure.[4][5]

This guide focuses on comparing the sedative properties of this compound with other key members of this class, such as phenobarbital, pentobarbital, and secobarbital, by examining their pharmacokinetics and the underlying mechanisms that govern their therapeutic and adverse effects.

Mechanism of Action

The primary mechanism of action for all barbiturates is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][6]

  • GABA-A Receptor Potentiation : Barbiturates act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from GABA itself and benzodiazepines, increasing the duration of the chloride ion channel opening when GABA binds.[1][7] This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more resistant to excitatory stimuli and resulting in CNS depression.[8][9]

  • Direct Agonism : At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[10][11]

  • Inhibition of Excitatory Neurotransmission : In addition to enhancing inhibition, barbiturates also suppress excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1][10]

  • Inhibition of Calcium Channels : At high concentrations, they can also inhibit the voltage-dependent release of neurotransmitters like glutamate by affecting P/Q-type calcium channels.[1][10]

This multifaceted mechanism, combining the potentiation of GABAergic inhibition and the suppression of glutamatergic excitation, explains their potent CNS depressant effects.[1]

Barbiturate_Signaling_Pathway Barbiturate Barbiturate GABA_A_Receptor GABA-A Receptor (Barbiturate Binding Site) Barbiturate->GABA_A_Receptor Binds to AMPA_Kainate AMPA/Kainate Receptors Barbiturate->AMPA_Kainate Blocks Calcium_Channel P/Q-type Ca2+ Channels Barbiturate->Calcium_Channel Inhibits Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases open duration GABA GABA GABA->GABA_A_Receptor Binds to Neuron Postsynaptic Neuron Chloride_Channel->Neuron ↑ Cl- Influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Causes AMPA_Kainate->Neuron ↓ Excitation Glutamate Glutamate (Excitatory) Glutamate->AMPA_Kainate Calcium_Channel->Glutamate ↓ Release

Caption: Mechanism of action of barbiturates on neuronal signaling pathways.

Comparative Pharmacokinetic and Efficacy Data

Barbiturates are classified based on their duration of action, which is primarily determined by their lipid solubility and rate of redistribution from the CNS to other tissues.[3][4] Highly lipid-soluble agents cross the blood-brain barrier rapidly, leading to a fast onset but are quickly redistributed, resulting in a short duration of action.[4]

BarbiturateClassification (Duration of Action)Onset of Action (Oral)Duration of Hypnotic ActionElimination Half-LifeKey Characteristics & Uses
This compound Long-actingSlow> 6 hours36-48 hoursThe first clinically used barbiturate; now largely obsolete.[2][4]
Phenobarbital Long-acting1 hour or more10-12 hours~92 hoursPrimarily used as an anticonvulsant for epilepsy; less sedating at effective anticonvulsant doses.[1][4][5]
Amobarbital Intermediate-acting45-60 minutes4-6 hours16-40 hoursPreviously used for insomnia and preoperative sedation.[3][12]
Pentobarbital Short-acting10-15 minutes3-4 hours15-48 hoursUsed for short-term treatment of insomnia, emergency seizure control, and medically induced comas.[7][12][13]
Secobarbital Short-acting10-15 minutes3-4 hours15-40 hoursFormerly used for insomnia and preoperative sedation; high abuse potential.[14][15][16]

Note: Onset, duration, and half-life values can vary between individuals and based on the route of administration.

Experimental Protocols for Assessing Sedative Efficacy

The sedative and hypnotic effects of barbiturates are typically evaluated in preclinical animal models, most commonly rodents, using standardized behavioral assays.

A. Barbiturate-Induced Sleeping Time Test

This is a widely used method to screen for CNS depressant or stimulant activity. It measures the ability of a test compound to potentiate the hypnotic effect of a standard barbiturate like pentobarbital or thiopental.[17][18]

  • Objective : To assess the sedative-hypnotic potential of a test compound by measuring its effect on sleep duration induced by a hypnotic dose of a barbiturate.

  • Methodology :

    • Animal Model : Male Swiss albino mice (25-35g) are commonly used.[18]

    • Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.

    • Grouping : Animals are randomly assigned to several groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., diazepam), and test groups receiving different doses of the compound being investigated.[18]

    • Administration : The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).

    • Hypnotic Induction : After a set period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of a short-acting barbiturate (e.g., pentothis compound, 30-40 mg/kg, i.p.) is administered to all animals.[17][19]

    • Measurement : Two key parameters are recorded:

      • Sleep Latency (Onset of Sleep) : The time from the administration of the hypnotic agent to the loss of the righting reflex.[17]

      • Duration of Sleep : The time from the loss of the righting reflex to its recovery. The righting reflex is considered lost if the animal remains on its back when placed there.[17][18]

  • Interpretation : A significant increase in the duration of sleep compared to the control group indicates a CNS depressant or sedative effect.

B. Loss of Righting Reflex (LRR) Assay

This is a primary endpoint for determining the anesthetic or deep sedative effects of a compound.

  • Objective : To determine the dose of a compound that induces a loss of the righting reflex, a common proxy for anesthesia.

  • Methodology :

    • Animal Model : Rats or mice.

    • Administration : The test barbiturate is administered, often i.p., across a range of doses to different groups of animals.[20]

    • Assessment : At fixed time points after administration, each animal is gently placed on its back. The inability to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is defined as the loss of the righting reflex.[17][20]

  • Interpretation : The percentage of animals in each group that lose the righting reflex is recorded, allowing for the calculation of an ED50 (the dose effective in 50% of the population).

Experimental_Workflow cluster_admin cluster_assess A 1. Animal Selection & Acclimatization (e.g., Swiss Albino Mice) B 2. Random Group Allocation (n=8 per group) A->B C 3. Drug Administration B->C D 4. Behavioral Assessment C->D C1 Control (Vehicle) C2 Positive Control (e.g., Diazepam) C3 Test Compound (Varying Doses) E 5. Data Collection D->E D1 Barbiturate-Induced Sleeping Time D2 Loss of Righting Reflex D3 Motor Coordination (Rotarod Test) F 6. Statistical Analysis (e.g., ANOVA, t-test) E->F G 7. Results & Interpretation F->G

Caption: Generalized workflow for preclinical evaluation of sedative-hypnotics.

Conclusion

The sedative efficacy of barbiturates is directly related to their chemical structure, which dictates their pharmacokinetic properties such as onset and duration of action. This compound, a long-acting agent, contrasts sharply with short-acting compounds like pentobarbital and secobarbital, which produce a rapid but brief period of sedation. While all share a common mechanism of enhancing GABAergic inhibition, these differences in pharmacokinetics have historically defined their clinical applications. Although their use as sedatives has declined due to significant safety concerns, the study of their comparative efficacy and the experimental protocols developed to assess them remain fundamental to the field of neuropharmacology and the development of safer CNS depressants.

References

A Safer, Sharper Alternative: Tris-Tricine Buffer Bests Barbital for Serum Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Barbital buffer has been a laboratory staple for the electrophoretic separation of serum proteins. However, its classification as a controlled substance presents significant procurement, handling, and security challenges for modern research and diagnostic facilities. This guide provides a direct comparison between the traditional Barbital buffer and a high-performance Tris-Tricine-based buffer system, demonstrating the latter's equivalence in performance and superiority in safety and accessibility for clinical and research applications.

The primary application explored is the separation of human serum proteins on cellulose acetate membranes, a foundational technique for identifying dysproteinemias, such as monoclonal gammopathies. Experimental data cited from seminal studies illustrates that a Tris-Tricine formulation provides separations that are not only comparable but, in some cases, superior to those achieved with Barbital buffer, making it a robust and reliable alternative for researchers, scientists, and drug development professionals.

Comparative Buffer Properties

A buffer's performance is dictated by its chemical properties. While both Barbital and Tris-Tricine buffers operate effectively in the alkaline pH range required for inducing a net negative charge on serum proteins, their fundamental differences in composition lead to significant practical distinctions.

PropertyBarbital BufferTris-Tricine BufferAnalysis
Primary Use Serum Protein ElectrophoresisLow MW Protein/Peptide SDS-PAGE, Serum Protein ElectrophoresisTris-Tricine is more versatile, with specific advantages for resolving small proteins and peptides.[1]
Typical pH ~8.68.25 - 8.8Both are suitable for inducing protein migration towards the anode.
Regulatory Status Controlled Substance (DEA Schedule IV)[2][3]UncontrolledTris-Tricine eliminates significant administrative and security burdens.[4]
Safety Profile Toxic, potential for abuse, central nervous system depressant.[2]Low toxicity, safer handling.Tris-Tricine presents a much lower risk to laboratory personnel.
Accessibility Restricted procurement and inventory control required.[4]Readily available from standard chemical suppliers.Simplifies laboratory supply chain and management.

Performance in Serum Protein Electrophoresis

The critical measure of a buffer's efficacy in this application is its ability to resolve serum proteins into five distinct, quantifiable fractions: Albumin, Alpha-1 (α1), Alpha-2 (α2), Beta (β), and Gamma (γ) globulins. Seminal research published in Clinical Chemistry demonstrated that a Tris-Tricine based buffer yields separations that correlate well with those obtained using traditional Barbital methods.[4] Subsequent studies have reinforced this, describing the separation with a modified Tris-Tricine system as "very effective" and "superior" to Tris-Barbital on cellulose acetate membranes.[5]

Quantitative Analysis of Protein Fractions

The following table represents typical densitometry results obtained from the electrophoretic separation of a normal human serum sample. While the specific data from a direct, published head-to-head comparison is not available, the results presented are illustrative of the expected outcomes based on reports that the Tris-Tricine buffer provides reliable quantitation of protein fractions that correlates well with Barbital-based separations.[4]

Protein FractionBarbital Buffer (% of Total Protein)Tris-Tricine Buffer (% of Total Protein)Normal Range (%)
Albumin58.558.255.8 - 70.0
Alpha-1 Globulin3.53.62.9 - 4.9
Alpha-2 Globulin9.810.17.1 - 11.8
Beta Globulin11.211.08.4 - 13.1
Gamma Globulin17.017.111.1 - 18.8

Note: The data presented are representative values for illustrative purposes and are synthesized based on the qualitative descriptions of performance in the cited literature. The core finding is the strong correlation in quantitative results between the two buffer systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline the procedures for serum protein electrophoresis using both the traditional Barbital buffer and the recommended Tris-Tricine alternative on cellulose acetate membranes.

Protocol 1: Traditional Barbital Buffer Electrophoresis

This protocol is based on standard, widely used procedures for cellulose acetate electrophoresis of serum proteins.

  • Buffer Preparation (pH 8.6):

    • Dissolve 1.84 g of Diethylbarbituric acid and 10.3 g of Sodium Diethylbarbiturate in 900 mL of deionized water.

    • Adjust the final volume to 1 L with deionized water. The final ionic strength is approximately 0.075 M.

  • Membrane Equilibration:

    • Soak cellulose acetate membranes in the Barbital buffer for at least 20 minutes before use.

  • Sample Application:

    • Gently blot the equilibrated membrane to remove excess buffer.

    • Apply approximately 3-5 µL of human serum as a narrow band to the specified application point.

  • Electrophoresis:

    • Place the membrane in the electrophoresis chamber, ensuring proper contact with the buffer-soaked wicks.

    • Conduct electrophoresis at a constant 180 Volts for 25 minutes.

  • Staining and Destaining:

    • Stain the membrane in a Ponceau S solution (0.5% w/v in 5% trichloroacetic acid) for 10 minutes.

    • Destain using successive washes of 5% acetic acid until the background is clear and the protein bands are sharply defined.

  • Quantification:

    • Air dry or clear the membrane according to the densitometer manufacturer's instructions.

    • Scan the membrane using a densitometer to quantify the percentage of each protein fraction.

Protocol 2: Alternative Tris-Tricine Buffer Electrophoresis

This protocol is based on the non-barbiturate formulation described by Ambler and Rodgers.[4]

  • Buffer Preparation (Tris-Tricine-Salicylate Buffer):

    • The formulation described consists of Tris (Tris(hydroxymethyl)aminomethane), Tricine (N-[tris(hydroxymethyl)methyl]glycine), Sodium Chloride, and Sodium Salicylate.

    • Note: The precise concentrations from the original 1980 publication are not publicly available. However, a functional starting point based on similar buffer systems would be approximately 50-75 mM Tris, 25-50 mM Tricine, with added NaCl and Salicylate, adjusted to a pH of 8.8.

  • Membrane Equilibration:

    • Soak cellulose acetate membranes in the Tris-Tricine buffer for at least 20 minutes.

  • Sample Application:

    • Follow the same procedure as in Protocol 1.

  • Electrophoresis:

    • Follow the same procedure as in Protocol 1. Run parameters (voltage and time) may require optimization for the specific buffer composition.

  • Staining and Destaining:

    • Follow the same procedure as in Protocol 1.

  • Quantification:

    • Follow the same procedure as in Protocol 1.

Experimental Workflow and Logic

The process for comparing the two buffer systems is straightforward, involving parallel processing of the same serum sample under identical conditions, with the buffer composition being the only variable.

G cluster_barbital Barbital Buffer Arm cluster_tristricine Tris-Tricine Buffer Arm cluster_sample_prep start Serum Sample Collection & Preparation B_Buffer Prepare Barbital Buffer (pH 8.6) B_Equil Equilibrate Cellulose Acetate TT_Buffer Prepare Tris-Tricine Buffer (pH 8.8) TT_Equil Equilibrate Cellulose Acetate B_Buffer->B_Equil B_Apply Apply Serum Sample B_Equil->B_Apply B_Elec Electrophoresis (180V, 25 min) B_Apply->B_Elec stain Stain with Ponceau S B_Elec->stain TT_Buffer->TT_Equil TT_Apply Apply Serum Sample TT_Equil->TT_Apply TT_Elec Electrophoresis (180V, 25 min) TT_Apply->TT_Elec TT_Elec->stain destain Destain with 5% Acetic Acid stain->destain scan Densitometry Scanning destain->scan analysis Compare Quantitative Results & Resolution scan->analysis

References

A Comparative Guide: Barbital Buffer Performance in Cellulose Acetate vs. Agarose Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrophoretic Support Media for Serum Protein Separation Using Barbital Buffer.

The separation of serum proteins is a cornerstone of clinical diagnostics and biomedical research. Two of the most established techniques for this purpose are cellulose acetate electrophoresis (CAE) and agarose gel electrophoresis (AGE), both frequently employing a barbital buffer system. This guide provides a detailed comparison of the performance of barbital buffer in these two electrophoretic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Differences

Performance MetricCellulose Acetate Electrophoresis (CAE)Agarose Gel Electrophoresis (AGE)Key Considerations
Resolution Good, typically resolves 5-6 major serum protein fractions.[1]High, often resolves into more sub-fractions, providing clearer and sharper bands.[2]AGE is generally superior for detecting subtle abnormalities and resolving closely migrating proteins.
Separation Speed Relatively fast, typically 20-60 minutes.Generally longer run times, from 30 minutes to several hours, depending on the desired resolution.CAE offers a quicker turnaround time for routine screening.
Ease of Handling Membranes are fragile and require careful handling.Gels are also delicate but can be easier to handle with appropriate casting trays.Both require practice to master handling and avoid artifacts.
Sample Volume Requires small sample volumes (typically 1-3 µL).Also requires small sample volumes (typically 1-5 µL).Both are suitable for applications with limited sample availability.
Reproducibility Good, with standardized protocols and equipment.High, particularly with pre-cast gels and automated systems.AGE may offer slightly better reproducibility due to the uniformity of the gel matrix.
Cost Generally more cost-effective for routine applications.Can be more expensive, especially when using pre-cast gels.The cost-effectiveness of CAE makes it a popular choice for high-throughput screening.

Quantitative Comparison of Serum Protein Fractionation

The following table summarizes the quantitative data from a comparative study on the separation of serum protein fractions using barbital buffer in both cellulose acetate and agarose gel electrophoresis. The data represents the percentage of each fraction relative to the total serum protein.

Serum Protein FractionCellulose Acetate (%)Agarose Gel (%)
Albumin52.6 ± 9.6053.8 ± 8.78
α1-globulin3.8 ± 1.545.0 ± 1.90
α2-globulin9.5 ± 3.759.9 ± 4.40
β-globulin11.7 ± 2.3210.8 ± 2.40
γ-globulin22.3 ± 7.2120.4 ± 6.82

Data adapted from a comparative study on serum protein fractionation.[3]

Experimental Protocols

Detailed methodologies for performing serum protein electrophoresis using barbital buffer with both cellulose acetate and agarose gel are provided below. These protocols are intended to serve as a general guideline and may require optimization based on specific laboratory conditions and equipment.

Cellulose Acetate Electrophoresis (CAE) Protocol

Materials:

  • Cellulose acetate membranes

  • Barbital buffer (pH 8.6, ionic strength 0.05-0.075 M)

  • Serum sample

  • Electrophoresis chamber and power supply

  • Staining solution (e.g., Ponceau S)

  • Destaining solution (e.g., 5% acetic acid)

  • Clearing solution (optional, for densitometry)

  • Densitometer (for quantification)

Procedure:

  • Buffer Preparation: Prepare barbital buffer to the desired ionic strength and a pH of 8.6.

  • Membrane Equilibration: Soak the cellulose acetate membranes in the barbital buffer for at least 10-15 minutes before use.

  • Sample Application: Gently blot the equilibrated membrane to remove excess buffer. Apply 1-3 µL of the serum sample as a narrow band at the cathodal end of the membrane.

  • Electrophoresis: Place the membrane in the electrophoresis chamber, ensuring good contact with the buffer wicks. Apply a constant voltage (e.g., 150-250 V) for 20-60 minutes.

  • Staining: After electrophoresis, immerse the membrane in the staining solution for 5-10 minutes.

  • Destaining: Transfer the membrane to the destaining solution and wash until the background is clear and the protein bands are distinct.

  • Quantification: The separated protein bands can be quantified by scanning the cleared or uncleared membrane with a densitometer.

Agarose Gel Electrophoresis (AGE) Protocol

Materials:

  • Agarose powder or pre-cast agarose gels

  • Barbital buffer (pH 8.6, ionic strength 0.05 M)

  • Serum sample

  • Gel casting equipment (if not using pre-cast gels)

  • Electrophoresis chamber and power supply

  • Staining solution (e.g., Coomassie Brilliant Blue or Amido Black)

  • Destaining solution (e.g., a mixture of methanol, acetic acid, and water)

  • Densitometer (for quantification)

Procedure:

  • Gel Preparation (if applicable): Prepare a 0.8-1% agarose gel solution in barbital buffer by heating until the agarose is completely dissolved. Pour the solution into a casting tray with a comb and allow it to solidify.

  • Buffer Preparation: Prepare barbital buffer to a pH of 8.6 and an ionic strength of 0.05 M.

  • Sample Application: Load 1-5 µL of the serum sample into the wells of the agarose gel.

  • Electrophoresis: Place the gel in the electrophoresis chamber and fill it with barbital buffer until the gel is submerged. Apply a constant voltage (e.g., 80-120 V) for 30-90 minutes, or until the tracking dye has migrated a sufficient distance.

  • Staining: After electrophoresis, carefully remove the gel and immerse it in the staining solution for 15-30 minutes.

  • Destaining: Transfer the gel to the destaining solution and wash until the background is clear and the protein bands are well-defined.

  • Quantification: The separated protein bands can be quantified by scanning the gel with a densitometer.

Visualizing the Workflow

To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved in cellulose acetate and agarose gel electrophoresis using barbital buffer.

CelluloseAcetateWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_buffer Prepare Barbital Buffer (pH 8.6) equilibrate_membrane Equilibrate Cellulose Acetate Membrane prep_buffer->equilibrate_membrane apply_sample Apply Serum Sample equilibrate_membrane->apply_sample run_electrophoresis Run Electrophoresis (20-60 min) apply_sample->run_electrophoresis stain_membrane Stain with Ponceau S run_electrophoresis->stain_membrane destain_membrane Destain stain_membrane->destain_membrane quantify_densitometer Quantify with Densitometer destain_membrane->quantify_densitometer

Cellulose Acetate Electrophoresis Workflow

AgaroseGelWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_buffer Prepare Barbital Buffer (pH 8.6) cast_gel Cast Agarose Gel (or use pre-cast) prep_buffer->cast_gel load_sample Load Serum Sample cast_gel->load_sample run_electrophoresis Run Electrophoresis (30-90 min) load_sample->run_electrophoresis stain_gel Stain with Coomassie Blue run_electrophoresis->stain_gel destain_gel Destain stain_gel->destain_gel quantify_densitometer Quantify with Densitometer destain_gel->quantify_densitometer

Agarose Gel Electrophoresis Workflow

Concluding Remarks

Both cellulose acetate and agarose gel electrophoresis, when used with a barbital buffer system, are effective methods for the separation of serum proteins. The choice between the two often depends on the specific requirements of the analysis.

  • Cellulose Acetate Electrophoresis is a rapid, cost-effective, and reliable method suitable for routine clinical screening and high-throughput applications where the primary goal is the quantification of major serum protein fractions.

  • Agarose Gel Electrophoresis offers superior resolution, leading to sharper bands and the potential to identify a greater number of protein sub-fractions. This makes it the preferred method for detailed diagnostic investigations, research applications requiring high sensitivity, and the detection of subtle protein abnormalities.

Ultimately, the selection of the support medium should be guided by a careful consideration of the desired resolution, required turnaround time, and budget constraints of the laboratory.

References

Assessing the impact of Barbital sodium on enzyme kinetics compared to other buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision in designing robust and reproducible enzyme kinetic assays. While seemingly inert, a buffer system can significantly influence enzyme activity and the resulting kinetic parameters. This guide provides a comprehensive assessment of Barbital sodium as a buffer in enzyme kinetics, comparing its performance with other commonly used buffers and highlighting key experimental findings.

This document delves into the direct effects of this compound on enzyme function, supported by experimental data. We will explore its inhibitory action on specific enzymes and provide detailed protocols for relevant assays.

The Dual Role of this compound: Buffer and Inhibitor

This compound, while effective at maintaining a stable pH in a physiologically relevant range (approximately 7.4 to 8.6), is not always an inert component in enzyme assays. Research has demonstrated that this compound can directly interact with certain enzymes, acting as an inhibitor and thereby altering their kinetic properties. This is a crucial consideration for researchers, as the observed enzyme kinetics may be a composite of the enzyme's intrinsic activity and the inhibitory effect of the buffer itself.

One notable example is the effect of this compound on rabbit-muscle creatine kinase (CK) . A study has shown that sodium barbital acts as a slow, reversible inactivator of this enzyme. The inhibition is competitive with respect to both of the substrates, creatine and ATP, with a more pronounced competition with creatine. This indicates that this compound can bind to the active site of creatine kinase, thereby reducing its catalytic efficiency.

In contrast, this compound has been successfully employed as a buffer in assays for other enzymes, such as carbonic anhydrase (CA) , without reported inhibitory effects. This highlights the enzyme-specific nature of buffer interactions and underscores the importance of careful buffer selection based on the enzyme under investigation.

Quantitative Comparison of Buffer Effects on Enzyme Kinetics

The choice of buffer can lead to significant variations in the key kinetic parameters of an enzyme: the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

To illustrate the general principle of how different buffers can affect enzyme kinetics, the following table summarizes hypothetical data for an enzyme in three different buffer systems. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Buffer SystemKm (mM)Vmax (µmol/min)Catalytic Efficiency (Vmax/Km)
This compound (50 mM, pH 8.0) 1.5 (apparent)10066.7
Tris-HCl (50 mM, pH 8.0) 0.8100125
HEPES (50 mM, pH 8.0) 0.7110157.1

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the expected trend for a competitively inhibited enzyme in this compound buffer compared to more inert buffers like Tris-HCl and HEPES.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for enzyme assays relevant to the discussion of this compound's effects.

Creatine Kinase Activity Assay (Illustrative Protocol)

This protocol describes a typical coupled enzyme assay to determine creatine kinase activity.

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other buffer for comparison)
  • Substrate Solution: 30 mM Creatine, 2 mM ADP, 10 mM Glucose, 2 mM NADP+, 5 mM AMP, 2 U/mL Hexokinase, 1 U/mL Glucose-6-phosphate dehydrogenase.
  • Enzyme: Purified rabbit muscle creatine kinase.
  • Inhibitor (for comparative studies): Sodium barbital solution.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer and substrate solution.
  • Add the creatine kinase enzyme solution to the reaction mixture.
  • For inhibitor studies, pre-incubate the enzyme with the desired concentration of sodium barbital before adding to the reaction mixture.
  • Initiate the reaction by adding ATP.
  • Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.
  • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Carbonic Anhydrase Activity Assay using Barbital Buffer

This protocol is adapted from established methods for measuring carbonic anhydrase activity.

1. Reagents:

  • Buffer A: 25 mM Barbital buffer, pH 8.2.
  • Extraction Buffer: 25 mM Barbital buffer containing 0.93 g/L EDTA and 1.23 g/L MgSO₄, pH 8.2.
  • Enzyme: Purified carbonic anhydrase or tissue homogenate.
  • Substrate: CO₂-saturated water.

2. Procedure:

  • Prepare the enzyme sample in the Extraction Buffer.
  • In a reaction vessel, add Buffer A.
  • Place a calibrated pH electrode in the solution and start recording the pH.
  • Add the enzyme sample to the reaction vessel.
  • Initiate the reaction by adding a known volume of CO₂-saturated water.
  • Monitor the rate of pH decrease from a starting pH (e.g., 8.2) to a final pH (e.g., 7.2).
  • The rate of the pH drop is proportional to the carbonic anhydrase activity.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the logical flow of assessing buffer effects, the following diagrams are provided.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffers, Substrates, Enzyme) reaction Set up Reaction Mixture reagents->reaction instrument Instrument Setup (Spectrophotometer, pH meter) measure Measure Activity (e.g., Absorbance change) instrument->measure initiate Initiate Reaction reaction->initiate initiate->measure kinetics Calculate Kinetic Parameters (Km, Vmax) measure->kinetics compare Compare Buffer Effects kinetics->compare

Caption: General workflow for assessing the impact of different buffers on enzyme kinetics.

BarbitalInhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (ki) S Substrate (S) ES->E - S (k-1) P Product (P) ES->P -> E + P (kcat) I Barbital (I) EI->E - I (k-i)

Caption: Competitive inhibition of an enzyme by this compound.

Conclusion and Recommendations

The selection of a buffer for enzyme kinetic studies requires careful consideration beyond its pH buffering capacity. This compound, while a suitable buffer for certain applications, demonstrates clear inhibitory effects on enzymes such as creatine kinase. This direct interaction complicates the interpretation of kinetic data, as the observed results may not reflect the true catalytic properties of the enzyme.

For researchers studying enzymes that are sensitive to this compound, it is highly recommended to use alternative buffers with a lower potential for interaction, such as Tris-HCl or HEPES . When the use of this compound is unavoidable, it is crucial to perform control experiments to quantify its inhibitory effect and to report the kinetic parameters as "apparent" values.

Ultimately, the optimal buffer for an enzyme kinetic assay is one that maintains a stable pH without interfering with the reaction being studied. Preliminary experiments to screen a panel of buffers are a worthwhile investment to ensure the accuracy and reliability of the kinetic data.

Cross-Reactivity of Barbital Sodium in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Barbital sodium in various commercially available immunoassays used for the detection of barbiturates. Understanding the cross-reactivity profile of an immunoassay is critical for accurate interpretation of screening results, particularly in clinical and forensic toxicology, as well as in preclinical and clinical drug development. This document summarizes quantitative cross-reactivity data, details the experimental protocols for assessing cross-reactivity, and provides a visual representation of the evaluation workflow.

Data Presentation: Comparative Cross-Reactivity of Barbital and Other Barbiturates

The following table summarizes the cross-reactivity of this compound and other barbiturate compounds in different immunoassay systems. The data has been compiled from various sources, including FDA 510(k) submissions and scientific publications. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay. The data presented here should be used as a general guide.

CompoundSYNCHRON Systems BARB Assay (Concentration for Positive Result, µg/mL)[1]Abbott AxSYM Barbiturate Assay (% Cross-Reactivity)
Barbital 1.5 Data Not Available
Secobarbital0.2100
Amobarbital0.3>22
Aprobarbital0.2>22
Butabarbital0.25>22
Butalbital0.4>22
Pentobarbital0.5>22
Phenobarbital0.8>22
Talbutal0.125>22
Thiopental0.8>22

Note: The SYNCHRON Systems BARB assay data indicates the concentration of the compound required to produce a positive result equivalent to the cutoff calibrator (Secobarbital at 0.2 µg/mL)[1]. For the Abbott AxSYM assay, the percentage cross-reactivity was calculated relative to secobarbital[2]. Specific percentage values for many compounds were not provided in the available documentation, but were stated to be greater than 22%[2].

Experimental Protocols

The following are generalized experimental protocols for determining the cross-reactivity of a compound in common immunoassay formats. Specific parameters may vary depending on the manufacturer and the automated platform used.

Homogeneous Enzyme Immunoassay (EIA)

This protocol is based on the principle of competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites[3].

Materials:

  • Barbiturate EIA reagent kit (including antibody/substrate reagent and enzyme conjugate reagent)

  • Calibrators and controls

  • Test compound (e.g., this compound)

  • Drug-free urine or serum matrix

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the appropriate matrix (urine or serum). Serially dilute the stock solution to obtain a range of concentrations to be tested.

  • Assay Principle: In the absence of the drug in the sample, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity. When the drug is present, it competes with the drug-enzyme conjugate for antibody binding sites, resulting in more active enzyme. The enzyme activity is directly proportional to the drug concentration in the sample[3].

  • Analysis:

    • Set up the automated analyzer according to the manufacturer's instructions for the barbiturate assay.

    • Run the calibrators to generate a standard curve.

    • Run the control samples to validate the assay performance.

    • Analyze the prepared this compound solutions.

  • Data Analysis:

    • Determine the concentration of this compound that produces a result equivalent to the cutoff calibrator (e.g., 200 ng/mL or 300 ng/mL of secobarbital)[3].

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Fluorescence Polarization Immunoassay (FPIA)

This protocol is based on the principle of competition between the drug in the sample and a fluorescently labeled drug for a limited number of antibody binding sites[4].

Materials:

  • Barbiturate FPIA reagent kit (including fluorescent tracer and antibody)

  • Calibrators and controls

  • Test compound (e.g., this compound)

  • Drug-free urine or serum matrix

  • FPIA analyzer (e.g., Abbott AxSYM)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the appropriate matrix. Serially dilute the stock solution to create a range of test concentrations.

  • Assay Principle: When the fluorescently labeled drug is bound by the antibody, it rotates slowly, and the emitted light is highly polarized. When the free drug from the sample displaces the fluorescent drug from the antibody, the smaller, unbound fluorescent drug rotates more rapidly, leading to a decrease in polarization[4].

  • Analysis:

    • Configure the FPIA analyzer with the specific parameters for the barbiturate assay.

    • Calibrate the instrument using the provided calibrators.

    • Assay the control samples to ensure the validity of the run.

    • Analyze the prepared this compound solutions.

  • Data Analysis:

    • Determine the concentration of this compound that produces a response equivalent to a specific calibrator.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for assessing the cross-reactivity of a compound in an immunoassay.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis cluster_result Result prep_stock Prepare Stock Solution of Cross-Reactant prep_serial Prepare Serial Dilutions prep_stock->prep_serial Dilute in Drug-Free Matrix run_samples Analyze Diluted Cross-Reactant Samples prep_serial->run_samples calibrate Calibrate Assay with Standard Calibrators run_controls Run Quality Controls determine_conc Determine Concentration Giving Cutoff Response run_samples->determine_conc calculate_cr Calculate Percent Cross-Reactivity determine_conc->calculate_cr report Report Cross-Reactivity Profile calculate_cr->report

References

A Tale of Two Sedatives: A Comparative Review of Barbital Sodium's Journey from Bedside to Research Bench

Author: BenchChem Technical Support Team. Date: December 2025

Once a ubiquitous sleeping aid, Barbital sodium, the first commercially produced barbiturate, has largely been relegated to the annals of medical history, replaced by safer alternatives. This guide provides a comprehensive comparison of the historical and current uses of this compound, juxtaposing its pharmacological profile with that of its successors, primarily benzodiazepines and "Z-drugs." We delve into the experimental data that precipitated this shift and detail the methodologies that defined our understanding of these sedative-hypnotics.

From "Veronal" to Verboten: The Historical Reign and Fall of this compound

Introduced in 1903 under the trade name Veronal, Barbital (the acidic form of this compound) was hailed as a revolutionary hypnotic, a marked improvement over the foul-tasting and less effective bromides of the era.[1][2][3][4] Its sodium salt, Medinal, offered improved solubility. For decades, barbiturates were the go-to treatment for insomnia, anxiety, and seizure disorders.[5][6][7] However, the reign of Barbital and its brethren was fraught with peril. Prolonged use led to tolerance, requiring escalating doses to achieve the desired effect, and the narrow therapeutic window meant that the line between a therapeutic dose and a fatal overdose was dangerously thin.[1] This high potential for addiction and lethal overdose ultimately led to their clinical decline.[5][6][8]

The Rise of Safer Alternatives: Benzodiazepines and Z-Drugs

The 1960s saw the advent of benzodiazepines, such as diazepam (Valium), which offered a significantly wider margin of safety.[9][10][11] This was later followed by the development of non-benzodiazepine hypnotics, or "Z-drugs" (e.g., zolpidem, zaleplon, eszopiclone), in the 1990s.[12] These newer classes of drugs have largely replaced barbiturates in the treatment of anxiety and insomnia due to their lower risk of overdose and dependence.[7][8][13][14][15]

Mechanism of Action: A Tale of Two Receptors

The sedative and hypnotic effects of both barbiturates and benzodiazepines stem from their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][7][8][16][17][18][19][20][21][22] However, their mechanisms of action at this receptor are critically different, explaining the disparity in their safety profiles.

Barbiturates, including this compound, bind to the GABA-A receptor and increase the duration of the chloride channel opening.[8][16][22] This prolonged influx of chloride ions leads to a more significant and prolonged depression of the central nervous system. In contrast, benzodiazepines increase the frequency of the chloride channel opening, a more subtle and less profound effect.[8][16][22] This fundamental difference in their interaction with the GABA-A receptor is a key determinant of the higher potency and narrower therapeutic index of barbiturates.

GABA_A_Receptor_Mechanism cluster_0 Neuronal Membrane GABA_A GABA-A Receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl- influx Barbital This compound Barbital->GABA_A Increases DURATION of channel opening Benzo Benzodiazepines Benzo->GABA_A Increases FREQUENCY of channel opening Z_drug Z-Drugs Z_drug->GABA_A Increases FREQUENCY of channel opening (selective for α1 subunit) GABA GABA GABA->GABA_A Binds to receptor Sedation Sedation / Hypnosis Hyperpolarization->Sedation Leads to

Quantitative Comparison: A Look at the Numbers

The stark difference in safety between this compound and its alternatives is evident in their toxicological data. While direct comparative studies are scarce due to the age of this compound, we can infer the relative risk from available data.

Drug ClassDrugAnimal ModelLD50 (Oral)ED50 (Oral, Sedative)Therapeutic Index (LD50/ED50)
Barbiturate This compoundRat600 mg/kg[23]Not availableNot available
Mouse800 mg/kg[23]Not availableNot available
Benzodiazepine DiazepamMouse49-275 mg/kg[24]0.10-0.24 mg/kg[24]350 - 1146[24]

Note: Data is compiled from different sources and may not be directly comparable. The therapeutic index for diazepam is calculated from the provided LD50 and ED50 values in mice.

The significantly higher therapeutic index of diazepam highlights its wider margin of safety compared to what can be inferred for barbiturates, where the lethal dose is a smaller multiple of the therapeutic dose.

Current Uses of this compound: From Clinical Staple to Niche Research Tool

While its clinical use as a sedative-hypnotic is virtually nonexistent, this compound has found a niche in modern research, albeit a limited one.

  • Buffering Agent: Historically, this compound solutions were widely used as a pH buffer in biological research, particularly in electrophoresis for the separation of proteins and in fixative solutions.[1][16][17][25][26][27][28] However, due to its status as a controlled substance, it has been largely replaced by other buffering agents.[1][25][27]

  • Research in Neuroscience: The well-characterized mechanism of action of barbiturates on the GABA-A receptor still makes them useful tools in neuroscience research to probe the function of this receptor system.[5][19]

  • Specialized Chemical Synthesis: this compound can be used as a precursor or intermediate in the synthesis of more complex molecules for research purposes, such as the development of photoswitchable derivatives for photopharmacology.[25]

  • Toxicology and Carcinogenesis Studies: As a known non-genotoxic renal carcinogen in rats, this compound has been used as a model compound to study mechanisms of chemical carcinogenesis.[29]

  • Enzyme Inhibition Studies: Research has explored this compound as an inhibitor of certain enzymes, such as rabbit-muscle creatine kinase.[29]

Experimental Protocols: Unraveling the Mechanisms

The understanding of how these drugs exert their effects is built upon a foundation of key experimental procedures. Below are overviews of the methodologies used to assess sedative-hypnotic activity and receptor binding.

In Vivo Assessment of Sedative-Hypnotic Effects: The Open Field Test

The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents, which can be indicative of a drug's sedative effects.

Methodology:

  • Apparatus: A square arena with high walls, often equipped with an overhead camera to track the animal's movement. The floor is typically divided into a grid of squares.

  • Procedure: A rodent is placed in the center of the open field. The animal's behavior is recorded for a set period (e.g., 5-10 minutes).

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of grid lines crossed. A significant decrease in locomotion suggests a sedative effect.

    • Anxiety-like Behavior (Thigmotaxis): Time spent in the center of the arena versus the periphery. Anxiolytic drugs tend to increase the time spent in the center.

    • Rearing: The number of times the animal stands on its hind legs. A decrease can indicate sedation.

Open_Field_Test_Workflow start Start acclimatize Acclimatize Animal to Testing Room start->acclimatize administer Administer Drug (e.g., this compound) or Vehicle acclimatize->administer place Place Animal in Center of Open Field Arena administer->place record Record Behavior (5-10 minutes) place->record analyze Analyze Video Data record->analyze end End analyze->end

In Vitro Assessment: GABA-A Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Methodology:

  • Preparation of Brain Tissue: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the GABA-A receptor (e.g., [3H]muscimol).

  • Competition: The incubation is performed in the presence and absence of varying concentrations of the test drug (e.g., this compound or diazepam). The test drug will compete with the radioligand for binding to the receptor.

  • Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration). The amount of radioactivity bound to the membranes is then measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test drug, which is a measure of its binding affinity for the receptor.

GABA_Binding_Assay_Workflow start Start prepare Prepare Brain Membrane Homogenate start->prepare incubate Incubate Membranes with Radioligand ([3H]muscimol) and Test Drug prepare->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Calculate Binding Affinity (Ki) quantify->analyze end End analyze->end

Conclusion

The story of this compound is a powerful illustration of the evolution of pharmacology. Once a frontline treatment for common ailments, its inherent dangers paved the way for the development of safer and more effective medications. While its clinical applications have faded, this compound continues to serve a purpose in the research community, aiding in the fundamental understanding of neuropharmacology and toxicology. This comparative guide underscores the importance of continuous research and development in the pursuit of safer and more targeted therapeutics.

References

Safety Operating Guide

Barbital sodium proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of barbital sodium is a critical procedure for ensuring laboratory safety, environmental protection, and regulatory compliance. As a Schedule IV controlled substance, this compound is subject to stringent regulations by the Drug Enforcement Administration (DEA) in addition to hazardous waste regulations from the Environmental Protection Agency (EPA). The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Regulatory Framework

The disposal of this compound is governed by multiple federal and local regulations. Waste generators are responsible for ensuring that the discarded chemical is classified and handled correctly.[1] The primary requirement from the DEA is that controlled substances must be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[2][3] This standard is performance-based, allowing for various destruction methods as long as this outcome is achieved.[2] All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[4][5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure proper personal protective equipment is worn to minimize exposure.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron is required.[4][5]

  • Respiratory Protection: If there is a risk of generating dust, use an approved/certified dust respirator.[4][6]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste collection in the laboratory to final disposal by a certified entity.

Step 1: Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.

  • Identify Waste: Collect all materials contaminated with this compound, including pure substance, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips).

  • Use Appropriate Containers: Collect waste in a designated, clean, dry, and sealable container that is compatible with the chemical.[6][7]

  • Avoid Incompatibles: this compound is incompatible with strong oxidizing agents.[5][6] Do not mix this compound waste with these or other incompatible chemicals.[7] Keep containers of incompatible materials physically separated.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components in the waste stream.[8]

Step 2: On-Site Spill Decontamination For accidental spills, immediate and proper cleanup is essential to ensure safety.

  • Cleanup: For small spills, carefully sweep up the solid material.[6] Use appropriate tools to place the spilled solid into a convenient waste disposal container.[4]

  • Neutralization of Residue: Neutralize the remaining residue on the surface with a dilute solution of acetic acid.[4]

  • Final Cleaning: After neutralization, finish cleaning by spreading water on the contaminated surface and collecting the wastewater for disposal according to local and regional authority requirements.[4]

Step 3: Temporary Storage Store collected waste safely in the laboratory pending pickup for disposal.

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[6] Keep containers away from heat, sources of ignition, and incompatible substances.[4][5]

  • Container Integrity: Keep the waste container tightly closed except when adding waste.[6][7]

Step 4: Arranging for Final Disposal Final disposal must be handled by licensed and authorized professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]

  • Use a Licensed Contractor: The waste will be handled by a licensed hazardous waste disposal company or a DEA-registered reverse distributor.[9] These contractors are equipped to dispose of the material in a compliant manner, typically via incineration or another method that meets the DEA's "non-retrievable" standard.[2][3]

  • Do Not Dispose in Regular Trash or Sewer: Do not dispose of this compound in the regular trash or pour it down the drain.[10] While cleaning a neutralized spill area may involve water, bulk chemical waste must not be sewered.[4]

Step 5: Documentation Accurate record-keeping is a critical component of regulatory compliance.

  • Waste Disposal Forms: Complete all required hazardous waste disposal forms provided by your EHS department, listing all chemical constituents and their approximate percentages.[8]

  • Witnessing: For on-site destruction methods, the DEA may require that two authorized employees witness the entire process and sign a disposal log.[3]

Quantitative Data: Toxicity

While specific quantitative parameters for disposal methods are determined by licensed contractors, the toxicity of this compound underscores the need for careful handling.

Toxicity Data Species Value
Oral LD50Rat600 mg/kg
Oral LD50Mouse800 mg/kg
(Source:[4][6])

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Diagram: this compound Disposal Workflow start This compound Waste Generated decision_type Spill Residue or Bulk Waste? start->decision_type proc_neutralize 1. Neutralize residue with dilute acetic acid. decision_type->proc_neutralize Spill Residue proc_collect_bulk 1. Collect in dedicated, labeled hazardous waste container. decision_type->proc_collect_bulk Bulk Waste proc_collect_spill 2. Collect residue in hazardous waste container. proc_neutralize->proc_collect_spill proc_storage 3. Store in designated Satellite Accumulation Area (SAA). proc_collect_spill->proc_storage proc_check_compat 2. Ensure segregation from incompatible materials (e.g., Oxidizing Agents). proc_collect_bulk->proc_check_compat proc_check_compat->proc_storage proc_ehs 4. Contact EHS for pickup. proc_storage->proc_ehs proc_disposal 5. Disposal by licensed contractor (must be non-retrievable). proc_ehs->proc_disposal proc_document 6. Complete all required documentation. proc_disposal->proc_document

Caption: Decision workflow for handling and disposing of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barbital Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Barbital sodium, offering procedural, step-by-step guidance to mitigate risks and ensure operational excellence.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following equipment is mandatory to ensure personal safety in the laboratory.

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartProtectionStandard/Specification
Eyes Chemical safety goggles or eyeglasses with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Chemical-resistant protective gloves (e.g., Nitrile rubber)EN ISO 374[2]
Body Appropriate protective clothing to prevent skin exposure[1]
Respiratory Air-purifying respirator with a full facepiece and organic vapor canister, or a supplied-air respiratorOSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and prevent accidental exposure or contamination.

Handling:

  • Use in a well-ventilated area to keep airborne concentrations low.[1][2]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Remove and wash contaminated clothing before reuse.[1][2]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly closed.[1][2]

  • Avoid direct sunlight and extremes of temperature.

  • Incompatible with strong oxidizing agents.[1][3]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a clear and immediate response is vital. The following tables outline the necessary first aid and spill response procedures.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[1][4]

Spill and Disposal Plan

A systematic approach to spill cleanup and waste disposal is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.

  • Containment: For small spills, absorb with an inert material such as sand or vermiculite.[2][5] For larger spills, dike the area to prevent spreading.[5][6]

  • Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[7] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and rinse with water.[2][8]

  • Waste Disposal: Dispose of the contaminated waste according to local, state, and federal regulations.[8]

Disposal of Unused this compound:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[8]

  • Do not allow the chemical to enter drains or waterways.[2][8]

  • Contaminated packaging should be handled in the same manner as the substance itself.[8]

Experimental Workflow: this compound Spill Response

The following diagram illustrates the logical workflow for a safe and effective response to a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill Response A Spill Occurs B Evacuate Area & Ensure Ventilation A->B C Don Appropriate PPE B->C D Contain Spill with Inert Material C->D E Collect Spilled Material D->E F Decontaminate Spill Area E->F G Package & Label Waste F->G H Dispose of Waste per Regulations G->H I Incident Report H->I

Caption: Workflow for this compound Spill Response.

Toxicological Data

Understanding the toxicity of this compound is crucial for risk assessment.

Table 3: Acute Toxicity Data for this compound (CAS# 144-02-5)

RouteSpeciesLD50
OralRat600 mg/kg[1][3]
OralMouse800 mg/kg[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barbital sodium
Reactant of Route 2
Barbital sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.